molecular formula C18H13FN2O4S B15569634 P2Y14R antagonist 2

P2Y14R antagonist 2

Cat. No.: B15569634
M. Wt: 372.4 g/mol
InChI Key: KAEIYLNVWZAJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P2Y14R antagonist 2 is a useful research compound. Its molecular formula is C18H13FN2O4S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H13FN2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

5-[(5-fluoro-2-pyridinyl)oxy]-4-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid

InChI

InChI=1S/C18H13FN2O4S/c1-10-2-4-11(5-3-10)16(22)21-13-8-14(17(23)24)26-18(13)25-15-7-6-12(19)9-20-15/h2-9H,1H3,(H,21,22)(H,23,24)

InChI Key

KAEIYLNVWZAJCK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

P2Y14 Receptor Antagonism in Neuroinflammation: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from chronic pain to neurodegenerative diseases. The purinergic P2Y14 receptor (P2Y14R) has emerged as a significant therapeutic target within this domain.[1][2] Expressed prominently on immune and glial cells within the central nervous system, P2Y14R is activated by endogenous danger signals, primarily UDP-glucose, released from stressed or damaged cells.[3][4] This activation triggers a cascade of pro-inflammatory signaling, contributing to the initiation and maintenance of neuroinflammatory states. This whitepaper provides a detailed examination of the P2Y14 receptor's role in neuroinflammation, the molecular mechanisms through which its antagonists operate, and the preclinical evidence supporting their therapeutic potential. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to serve as a comprehensive resource for professionals in the field.

The P2Y14 Receptor: A Key Player in Neuroimmune Communication

The P2Y14 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][5] Unlike other P2Y receptors that are activated by ATP or ADP, P2Y14R is uniquely activated by UDP-sugars, with UDP-glucose being the most potent endogenous agonist.[3][6][7] Other agonists include UDP-galactose, UDP-glucuronic acid, and UDP itself, which may act as a partial agonist.[3][6]

Under conditions of cellular stress, injury, or apoptosis, UDP-glucose is released into the extracellular space, where it functions as a Damage-Associated Molecular Pattern (DAMP).[4] This positions the P2Y14R as a key sensor of tissue damage, initiating an immune response. The receptor is highly expressed in various immune cells, including neutrophils, lymphocytes, and mast cells, as well as in glial cells of the nervous system, such as microglia, astrocytes, and satellite glial cells (SGCs).[3][7] This expression pattern underscores its suspected role in neuroimmune responses.[7]

P2Y14R Signaling Pathways in Neuroinflammation

Activation of P2Y14R on glial cells initiates downstream signaling through multiple pathways that collectively promote a pro-inflammatory phenotype.

Canonical Gαi-Coupled Pathway

The P2Y14R primarily couples to the inhibitory G protein, Gαi.[5][8] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[3] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The reduction in cAMP can modulate the activity of various downstream effectors, including Protein Kinase A (PKA), thereby altering gene transcription and cellular function. Antagonists block the agonist from binding, thus preventing the Gαi-mediated inhibition of adenylyl cyclase and maintaining basal cAMP levels.[10]

Non-Canonical Signaling Pathways

Beyond the canonical Gαi/cAMP pathway, P2Y14R activation also engages other critical signaling cascades involved in inflammation:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways : P2Y14R activation has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), p38, and JNK in glial cells.[7][8][11] These MAPK pathways are central regulators of inflammatory responses, controlling the production of pro-inflammatory cytokines and chemokines.[4][11]

  • RhoA Activation : In neutrophils, UDP-glucose stimulates chemotaxis and activation of the small GTPase RhoA, a key regulator of cytoskeleton rearrangement necessary for cell migration.[7] This pathway is crucial for the recruitment of immune cells to sites of injury.

The culmination of these signaling events is the activation of glial cells, the release of pro-inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and the chemokine CCL2, and the promotion of immune cell chemotaxis.[4][6][7]

G_p2y14r_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Response p2y14r P2Y14R gi Gαi Protein p2y14r->gi Activates mapk MAPK Cascade (ERK, p38) p2y14r->mapk Activates rhoa RhoA Pathway p2y14r->rhoa Activates ac Adenylyl Cyclase camp cAMP ac->camp Produces udp_glucose UDP-Glucose (Agonist) udp_glucose->p2y14r Binds & Activates antagonist P2Y14R Antagonist antagonist->p2y14r Blocks gi->ac Inhibits chemotaxis Chemotaxis & Microglial Activation camp->chemotaxis Modulates cytokines Pro-inflammatory Cytokine Release (IL-1β, TNF-α) mapk->cytokines rhoa->chemotaxis

Caption: P2Y14R signaling cascade in neuroinflammation.

Mechanism of Action of P2Y14R Antagonists

P2Y14R antagonists are competitive inhibitors that bind to the receptor, preventing its activation by endogenous agonists like UDP-glucose.[3][12] By blocking the receptor, these antagonists effectively interrupt the initiation of the pro-inflammatory signaling cascades.

The primary mechanism of action involves:

  • Inhibition of Gαi Signaling : Antagonists prevent the conformational change in P2Y14R required for Gαi protein activation. This restores adenylyl cyclase activity and normalizes intracellular cAMP levels.[10]

  • Suppression of MAPK Activation : By blocking the receptor, antagonists prevent the phosphorylation and activation of ERK1/2 and p38, thereby reducing the downstream production of pro-inflammatory cytokines.[11][13]

  • Blockade of Chemotaxis : P2Y14R antagonists have been shown to inhibit the UDP-glucose-stimulated chemotaxis of immune cells, such as neutrophils.[12] This action can limit the infiltration of immune cells into the CNS, a key step in neuroinflammation.

Preclinical Efficacy of P2Y14R Antagonists

A growing body of preclinical evidence highlights the therapeutic potential of P2Y14R antagonists in various models of neuroinflammation and associated disorders, particularly chronic neuropathic pain.[14]

Quantitative Data from In Vivo Studies

Studies using mouse models of chronic neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve, have demonstrated that systemic administration of P2Y14R antagonists can rapidly and effectively reverse mechanical allodynia (pain from a non-painful stimulus).[7][15][16][17]

Antagonist CompoundDose (i.p.)Animal ModelMaximal Pain Reversal (%)Time to Max Effect (hours)Reference(s)
Compound 1 10 µmol/kgMouse CCI100%~1[7][15][16]
Compound 4 (N-acetyl) 10 µmol/kgMouse CCI100%1 - 2[7][15][16]
Compound 7 (Reversed triazole) 10 µmol/kgMouse CCI87%~1[7][15][16]
Table 1: In Vivo Efficacy of P2Y14R Antagonists in a Mouse Model of Neuropathic Pain. Data show the percentage reversal of mechanical allodynia following a single intraperitoneal (i.p.) injection.
Quantitative Data from In Vitro Assays

The potency of P2Y14R antagonists has been characterized in various in vitro systems. PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), a prototypical antagonist, has been shown to be a highly potent and selective competitive antagonist of the human P2Y14R.[12]

Antagonist CompoundAssay TypeCell LinePotency (KB)Reference(s)
PPTN Inhibition of adenylyl cyclaseC6 glioma cells expressing hP2Y14R434 pM[12]
Table 2: In Vitro Potency of the P2Y14R Antagonist PPTN. KB represents the equilibrium dissociation constant, with lower values indicating higher potency.

Key Experimental Protocols

Reproducible and robust experimental models are crucial for evaluating the mechanism and efficacy of P2Y14R antagonists.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This is a widely used surgical model in rodents to induce nerve injury and subsequent neuropathic pain behaviors.

Methodology:

  • Animal Preparation : Adult male ICR mice are anesthetized with isoflurane.[7]

  • Surgical Procedure : The right sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve using 4-0 chromic gut sutures, spaced approximately 1 mm apart. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb.[7]

  • Post-Operative Care : The incision is closed, and animals are allowed to recover. The development of neuropathic pain is typically assessed starting 7 days post-surgery.[7]

  • Behavioral Testing (Mechanical Allodynia) : The paw withdrawal threshold (PWT) is measured using manual von Frey filaments with the up-and-down method. Animals are placed on an elevated mesh floor and allowed to acclimate. Filaments of increasing stiffness are applied to the plantar surface of the ipsilateral (injured) hind paw. A positive response is a sharp withdrawal of the paw. The 50% withdrawal threshold is calculated from the pattern of responses.[7]

  • Drug Administration : P2Y14R antagonists or vehicle are administered systemically (e.g., intraperitoneally), and PWT is measured at various time points (e.g., 30 min, 1, 2, 3, 5 hours) post-injection.[7]

G_cci_workflow cluster_setup Model Induction (Day 0) cluster_development Pain Development cluster_testing Antagonist Efficacy Testing (Day 7) start Anesthetize Mouse surgery Expose Sciatic Nerve & Place 4 Loose Ligatures start->surgery close Close Incision & Allow Recovery surgery->close wait Wait 7 Days for Peak Pain Development close->wait baseline Measure Baseline Paw Withdrawal Threshold (von Frey Test) wait->baseline administer Administer P2Y14R Antagonist or Vehicle (i.p.) baseline->administer measure Measure Paw Withdrawal Threshold at t = 30m, 1h, 2h, 3h, 5h administer->measure analyze Analyze Data: Calculate % Pain Reversal measure->analyze

Caption: Experimental workflow for the CCI neuropathic pain model.
Adenylyl Cyclase Inhibition Assay

This in vitro functional assay measures the ability of a P2Y14R antagonist to block the agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture : C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-R-C6 cells) are cultured to near confluence in appropriate media.[10]

  • Assay Preparation : Cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[10]

  • Antagonist Incubation : Various concentrations of the P2Y14R antagonist (e.g., PPTN) are added to the cells.

  • Stimulation : Adenylyl cyclase is stimulated using forskolin. Simultaneously, a fixed concentration of the agonist (e.g., UDP-glucose) is added to the wells (except for basal and forskolin-only controls).[10]

  • Incubation : The reaction is allowed to proceed for 15 minutes at 37°C.[10]

  • Termination and Lysis : The reaction is terminated by adding ice-cold 5% trichloroacetic acid.[10]

  • cAMP Quantification : The amount of [3H]cAMP produced is isolated by sequential Dowex and alumina chromatography and quantified using a scintillation counter. The results are used to generate concentration-effect curves and perform Schild analysis to determine the antagonist's potency (KB).[10][12]

Future Directions and Therapeutic Potential

The compelling preclinical data position P2Y14R antagonists as a promising new class of therapeutics for neuroinflammatory disorders.[2][14] Their mechanism of action, which targets an upstream "danger signal" receptor on glial cells, offers a novel approach to modulating neuroinflammation.

Future research should focus on:

  • Developing Brain-Penetrant Antagonists : While current antagonists show efficacy, optimizing their pharmacokinetic properties, particularly blood-brain barrier penetration, is crucial for treating CNS-centric diseases.[18]

  • Exploring Broader Applications : The role of P2Y14R antagonism should be investigated in other neuroinflammatory contexts, such as traumatic brain injury, stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14]

  • Clinical Translation : Advancing lead compounds into clinical trials is the ultimate goal to validate this therapeutic strategy in human patients suffering from conditions like chronic neuropathic pain, for which current treatments are often inadequate.[14]

By blocking a key receptor that translates tissue damage into an inflammatory response, P2Y14R antagonists represent a targeted and promising strategy for the treatment of a host of debilitating neurological conditions.

References

P2Y14 Receptor Antagonism: A Technical Guide to its Signaling Pathway in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the P2Y14 receptor (P2Y14R) signaling pathway in immune cells, with a specific focus on the mechanism and effects of its antagonists. The P2Y14R, a G protein-coupled receptor (GPCR), is a key player in inflammatory and immune responses, making it a promising target for novel anti-inflammatory therapies.[1][2][3] Its activation by endogenous ligands, primarily UDP-glucose and other UDP-sugars released during cellular stress or damage, triggers a cascade of intracellular events that regulate the function of various immune cells.[1][2] The development of selective P2Y14R antagonists has been crucial for elucidating these pathways and presents a significant opportunity for therapeutic intervention in a range of inflammatory diseases.[4]

The P2Y14 Receptor Signaling Cascade in Immune Cells

The P2Y14R is canonically coupled to the Gi/o family of heterotrimeric G proteins.[5] Ligand binding initiates a conformational change in the receptor, leading to the dissociation of the G protein into its Gαi and Gβγ subunits, which then modulate distinct downstream effector proteins. P2Y14R antagonists, such as the selective and high-affinity compound PPTN (a 4,7-disubstituted 2-naphthoic acid derivative), act by competitively binding to the receptor, thereby preventing agonist-induced signaling.[6]

The primary signaling pathways activated by P2Y14R in immune cells include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2][7] This is a hallmark of Gi-coupled receptor signaling.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: P2Y14R activation leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][8] This activation is sensitive to pertussis toxin, confirming its dependence on Gi protein signaling.[2]

  • RhoA-Mediated Signaling: In neutrophils, a critical pathway involves the Gβγ subunit-dependent activation of phosphoinositide 3-kinase (PI3K), which subsequently leads to the activation of the small GTPase RhoA and its downstream effector, Rho kinase (ROCK).[5][9][10] This pathway is essential for cytoskeletal rearrangement and cell migration.[9][11]

  • STAT1-Mediated Inflammation: In pro-inflammatory M1 macrophages, P2Y14R signaling promotes the expression and phosphorylation of STAT1, a key transcription factor in inflammatory responses.[12][13]

  • Intracellular Calcium (Ca²⁺) Mobilization: While primarily a Gi-coupled receptor, P2Y14R activation has also been shown to induce Ca²⁺ mobilization in some immune cells, such as mast cells and platelets.[2][14]

Immune Cell-Specific P2Y14R Signaling
  • Neutrophils: P2Y14R is highly expressed in human neutrophils.[15] Its activation by UDP-glucose induces RhoA activation, leading to cytoskeletal changes and enhanced chemotaxis.[5][9][11] This process is critical for the recruitment of neutrophils to sites of inflammation.[1] Antagonists like PPTN effectively block this UDP-glucose-stimulated chemotaxis.[6]

  • Eosinophils: Lung eosinophils exhibit the highest levels of P2Y14R expression among various lung immune cells.[16][17] The UDP-glucose/P2Y14R axis promotes eosinophil chemokinesis and enhances their migration in response to chemoattractants like CCL24.[16][18] This pathway plays a pivotal role in models of allergic asthma, and P2Y14R blockade can reduce eosinophilic airway inflammation.[16][18] In the large intestine, this axis aggravates inflammation by increasing the accumulation and activation of eosinophils through ERK1/2 signaling.[19][20]

  • Macrophages: P2Y14R activation in M1 macrophages enhances inflammation through STAT1-mediated pathways.[12][13] This suggests a role for P2Y14R in modulating macrophage polarization and function during an immune response.

  • Hematopoietic Stem Cells (HSCs): P2Y14R is expressed on a subpopulation of HSCs and is involved in their mobilization and chemotaxis, indicating a role in regulating the hematopoietic process, especially under inflammatory conditions.[8]

Quantitative Data Presentation

The following tables summarize key quantitative data for P2Y14R ligands and the effects of antagonists.

Table 1: P2Y14R Antagonist Properties

Antagonist Receptor Assay Type Antagonist Potency (KB / pA₂) Cell Type Reference
PPTN Human P2Y14R Inhibition of Adenylyl Cyclase (Schild Analysis) 434 pM (KB) C6 Glioma cells [6]

| UDP | Human P2Y14R | Inhibition of Phosphoinositide Hydrolysis (Schild Analysis) | 7.28 (pKB) | COS-7 cells |[21] |

Table 2: P2Y14R Agonist Potency

Agonist Receptor Assay Type Agonist Potency (EC₅₀) Cell Type Reference
UDP-glucose Human P2Y14R Inhibition of cAMP accumulation 82 nM HEK293 cells [2]

| UDP | Rat P2Y14R | Stimulation of Phosphoinositide Hydrolysis | 0.35 µM | COS-7 cells |[21] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study P2Y14R signaling and antagonism.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is adapted from studies investigating UDP-glucose-stimulated neutrophil migration.[6][11]

  • Cell Preparation:

    • Isolate human neutrophils from the peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.

    • Alternatively, use HL-60 human promyelocytic leukemia cells differentiated into a neutrophil-like phenotype by incubation with 1.3% DMSO for 5-6 days.[5]

    • Resuspend the prepared cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to a final concentration of 2-5 x 10⁶ cells/mL.

  • Antagonist Pre-incubation:

    • If testing an antagonist, pre-incubate the cell suspension with the desired concentration of the antagonist (e.g., PPTN) or vehicle control for 15-30 minutes at 37°C.

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a polycarbonate filter (typically 3-5 µm pore size) separating the upper and lower wells.

    • Add the chemoattractant solution (e.g., 1-100 µM UDP-glucose) to the lower wells of the chamber.

    • Add the cell suspension (with or without antagonist) to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for cell migration through the filter.

  • Quantification of Migration:

    • After incubation, remove the filter. Scrape non-migrated cells from the top surface of the filter.

    • Fix and stain the migrated cells on the bottom surface of the filter using a stain such as Diff-Quik.

    • Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields using a light microscope. The results are typically expressed as the number of migrated cells per field or as a percentage of the input cells.

RhoA Activation Assay

This assay measures the amount of active, GTP-bound RhoA.[5][9]

  • Cell Culture and Stimulation:

    • Culture cells (e.g., differentiated HL-60 cells) and serum-starve them for 2-4 hours before the experiment.

    • Treat the cells with the P2Y14R agonist (e.g., 100 µM UDP-glucose) for a short time course (e.g., 0, 1, 3, 5 minutes).

  • Cell Lysis:

    • Terminate the stimulation by adding ice-cold lysis buffer containing a reagent that specifically binds to active GTPases (e.g., Rhotekin-RBD beads). The buffer should contain protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Pull-down of Active RhoA:

    • Incubate the supernatant (cell lysate) with Rhotekin-RBD agarose beads for 45-60 minutes at 4°C with gentle rotation. These beads will specifically pull down GTP-bound (active) RhoA.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Resolve the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for RhoA.

    • Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescence detection system to visualize the bands.

    • Quantify the band intensity using densitometry. The amount of active RhoA is normalized to the total amount of RhoA present in the initial cell lysates.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity.[2]

  • Cell Seeding:

    • Seed cells stably expressing P2Y14R (e.g., P2Y14R-C6 glioma cells) into multi-well plates and grow to near confluence.

  • Labeling (Optional, for radioactive assays):

    • Label the cellular ATP pool by incubating the cells with [³H]adenine overnight.

  • Assay Conditions:

    • Wash the cells and pre-incubate them in assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 20 minutes at 37°C to prevent cAMP degradation.

    • Add the P2Y14R antagonist (e.g., PPTN) at various concentrations for a 15-minute pre-incubation.

    • Stimulate the cells with an adenylyl cyclase activator (e.g., 1 µM forskolin) in the presence or absence of a P2Y14R agonist (e.g., UDP-glucose) for an additional 15 minutes.

  • Termination and Lysis:

    • Stop the reaction by aspirating the medium and adding a lysis solution (e.g., 5% trichloroacetic acid or a buffer from a commercial ELISA kit).

  • Quantification of cAMP:

    • The amount of accumulated cAMP can be quantified using various methods:

      • Radioactive Method: If cells were labeled with [³H]adenine, the accumulated [³H]cAMP is separated from [³H]ATP by sequential column chromatography over Dowex and alumina columns. Radioactivity is then measured by liquid scintillation counting.

      • ELISA/HTRF: Use a commercial competitive immunoassay kit (e.g., a cAMP ELISA or HTRF kit) according to the manufacturer's instructions. This is a common non-radioactive method.

Mandatory Visualizations

P2Y14R Antagonist Signaling Pathway

P2Y14R_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_cytoplasm P2Y14R P2Y14R Gi Gi Protein (αβγ) P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces PI3K PI3K RhoA RhoA-GDP → RhoA-GTP PI3K->RhoA Antagonist P2Y14R Antagonist 2 Antagonist->P2Y14R Blocks UDP_G UDP-glucose (Agonist) UDP_G->P2Y14R Activates G_alpha Gαi Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->PI3K ERK p-ERK1/2 G_beta_gamma->ERK Activates (via intermediates) STAT1 p-STAT1 G_beta_gamma->STAT1 Activates (in macrophages) Response Inflammatory Response (Chemotaxis, Cytokine Release) cAMP->Response Inhibits (in some contexts) ROCK ROCK RhoA->ROCK ROCK->Response ERK->Response STAT1->Response

Caption: P2Y14R antagonist blocks agonist-induced Gi signaling in immune cells.

Experimental Workflow: Neutrophil Chemotaxis Assay

Chemotaxis_Workflow start Start: Isolate Neutrophils preincubation Pre-incubate cells with P2Y14R Antagonist or Vehicle start->preincubation setup Set up Boyden Chamber: - Chemoattractant (UDP-glucose) in lower well - Cells in upper well preincubation->setup incubation Incubate at 37°C (60-90 min) setup->incubation fix_stain Remove non-migrated cells, fix and stain filter incubation->fix_stain quantify Quantify migrated cells (Microscopy) fix_stain->quantify end End: Compare migration between groups quantify->end

Caption: Workflow for a Boyden chamber chemotaxis experiment with an antagonist.

Logical Relationship: P2Y14R in Inflammation

Inflammation_Logic cluster_cause cluster_effect Cell_Stress Cell Stress / Damage UDP_Release UDP-glucose Release (DAMP Signal) Cell_Stress->UDP_Release P2Y14R_Activation P2Y14R Activation on Immune Cells UDP_Release->P2Y14R_Activation Signaling Downstream Signaling (RhoA, MAPK, STAT1) P2Y14R_Activation->Signaling Cell_Response Cellular Response (Migration, Activation) Signaling->Cell_Response Inflammation Inflammation Cell_Response->Inflammation Antagonist P2Y14R Antagonist Antagonist->P2Y14R_Activation Blocks

References

Discovery and Synthesis of Novel P2Y14R Antagonist Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of novel antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in a range of inflammatory and immune responses. This document details the key chemical scaffolds, structure-activity relationships (SAR), experimental protocols for in vitro and in vivo characterization, and the underlying signaling pathways.

Introduction to the P2Y14 Receptor

The P2Y14 receptor, a member of the P2Y family of purinergic receptors, is activated by UDP-sugars, most notably UDP-glucose.[1] Its expression is prominent in immune cells, including neutrophils and eosinophils, positioning it as a key player in inflammatory cascades.[2][3] Activation of P2Y14R has been linked to various inflammatory diseases, making it an attractive therapeutic target for the development of novel antagonists.[4]

Major Classes of P2Y14R Antagonists

Several distinct chemical scaffolds have been explored in the quest for potent and selective P2Y14R antagonists. The most prominent among these are:

  • 2-Naphthoic Acid Derivatives: This class is exemplified by the widely studied antagonist PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthoic acid) .[5][6] PPTN is a potent and selective competitive antagonist of the P2Y14R.[7]

  • Phenyltriazole Scaffolds: These antagonists feature a central phenyl ring connected to a triazole moiety. Structure-activity relationship studies have explored various substitutions on these rings to optimize potency and pharmacokinetic properties.[8]

  • Dihydropyridopyrimidines: High-throughput screening has identified dihydropyridopyrimidine-based compounds as another promising class of P2Y14R antagonists.[9]

  • Phenylamide Derivatives: This class of compounds is also being investigated for its potential to yield effective P2Y14R antagonists.

Quantitative Data Summary

The following tables summarize the in vitro potency of representative P2Y14R antagonists from different chemical classes. It is important to note that assay conditions can vary between studies, potentially influencing the reported IC50 values.

Compound IDChemical ClassHuman P2Y14R IC50 (nM)Murine P2Y14R IC50 (nM)Reference(s)
PPTN (1) 2-Naphthoic Acid0.434 (KB)-[7]
Compound 4 N-acetyl PPTN analog--[5]
Compound 7 Reversed triazole analog--[5]
Compound 18q Dihydropyridopyrimidine-10[8]
MRS4458 (20) PhenyltriazolePotent-[10]
MRS4478 (30) PhenyltriazolePotent-[10]

Note: A comprehensive, standardized comparison of IC50 values across all reported analogs is challenging due to variations in experimental methodologies.

Signaling Pathways and Experimental Workflows

The signaling cascades initiated by P2Y14R activation and the workflows for key experimental assays are depicted below.

P2Y14R Signaling Pathway

P2Y14R primarily couples to the Gαi subunit of heterotrimeric G proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, P2Y14R can also modulate other signaling pathways, including the Rho/Rho kinase and MAP kinase pathways, which are crucial for cell migration and inflammatory responses.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gαi/βγ P2Y14R->Gi activates UDP_Glucose UDP-Glucose UDP_Glucose->P2Y14R binds AC Adenylyl Cyclase Gi->AC inhibits RhoA RhoA Activation Gi->RhoA MAPK MAPK Activation Gi->MAPK cAMP ↓ cAMP AC->cAMP Inflammatory_Response Inflammatory Response (e.g., Chemotaxis) RhoA->Inflammatory_Response MAPK->Inflammatory_Response

Caption: P2Y14R signaling cascade.

Experimental Workflow: Antagonist Screening

A typical workflow for identifying and characterizing novel P2Y14R antagonists involves a series of in vitro assays to determine binding affinity and functional antagonism.

Antagonist_Screening_Workflow Start Compound Library Binding_Assay Primary Screen: Fluorescent Ligand Binding Assay Start->Binding_Assay Functional_Assay Secondary Screen: Calcium Mobilization or cAMP Assay Binding_Assay->Functional_Assay Hits Selectivity_Assay Selectivity Profiling: Assays against other P2Y receptors Functional_Assay->Selectivity_Assay Active Compounds SAR Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR Selective Hits Lead_Op Lead Optimization SAR->Lead_Op

Caption: In vitro screening workflow for P2Y14R antagonists.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of P2Y14R antagonists.

Synthesis of PPTN (A Representative 2-Naphthoic Acid Derivative)

The synthesis of PPTN and its analogs generally involves a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, including specific reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature.

In Vitro Assays

This assay is used to determine the binding affinity of a test compound to the P2Y14R.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (CHO-P2Y14R).

  • Fluorescent Ligand: A fluorescently labeled P2Y14R antagonist is used as a tracer.

  • Procedure:

    • CHO-P2Y14R cells are seeded in 96-well plates and grown to confluence.

    • Cells are washed with an appropriate assay buffer.

    • Cells are incubated with varying concentrations of the unlabeled test compound (antagonist) for a predetermined time at room temperature.

    • A fixed concentration of the fluorescently labeled antagonist is then added to all wells, and the plate is incubated to allow binding to reach equilibrium.

    • After incubation, the cells are washed to remove unbound fluorescent ligand.

    • The fluorescence intensity in each well is measured using a fluorescence plate reader.

    • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the fluorescent ligand) is calculated by non-linear regression analysis.

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

  • Cell Line: CHO-P2Y14R cells.

  • Fluorescent Dye: A calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.

  • Procedure:

    • CHO-P2Y14R cells are seeded in a 96-well plate and grown overnight.

    • The cells are loaded with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • After loading, the cells are washed with assay buffer.

    • The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Baseline fluorescence is recorded.

    • Varying concentrations of the test antagonist are added to the wells, and the cells are incubated for a specific period.

    • A fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) is then added to stimulate the receptor.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.

    • The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.

Schild analysis is a pharmacological method used to determine the equilibrium dissociation constant (KB) of a competitive antagonist.[11][12][13][14]

  • Procedure:

    • Perform a functional assay (e.g., calcium mobilization or cAMP assay) to generate concentration-response curves for a P2Y14R agonist in the absence and presence of several fixed concentrations of the antagonist.

    • For each antagonist concentration, determine the concentration ratio (CR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(CR - 1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the resulting linear regression is equal to the pA2 value, which is the negative logarithm of the KB. A slope of 1 is indicative of competitive antagonism.

In Vivo Models

This model is used to evaluate the anti-inflammatory effects of P2Y14R antagonists in the context of allergic airway inflammation.[1][5][6][15]

  • Animals: BALB/c mice are commonly used.

  • Sensitization:

    • On day 0 and day 14, mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.

  • Challenge:

    • On days 21, 22, and 23, the sensitized mice are challenged with an aerosolized solution of OVA for a specific duration (e.g., 30 minutes).

  • Antagonist Treatment:

    • The test antagonist is administered to the mice (e.g., via i.p. injection or oral gavage) at a specific time point before each OVA challenge.

  • Readouts (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).

    • Lung Histology: The lungs are harvested, fixed, and sectioned for histological analysis to assess inflammation and mucus production.

    • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography.

Conclusion

The P2Y14 receptor has emerged as a promising target for the development of novel anti-inflammatory therapeutics. The discovery of potent and selective antagonists, such as those based on the 2-naphthoic acid and phenyltriazole scaffolds, has provided valuable tools for elucidating the role of this receptor in various disease models. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and development of next-generation P2Y14R antagonists with improved therapeutic potential. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates.

References

Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of P2Y14 Receptor Antagonist Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising therapeutic target for a range of inflammatory conditions, including asthma, neuropathic pain, and acute kidney injury.[1][2] The development of potent and selective P2Y14R antagonists is a key focus of ongoing research. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of P2Y14R antagonist derivatives, focusing on the well-explored 2-naphthalenecarboxylic acid scaffold and other emerging chemical series. We present a synthesis of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers in the design and development of next-generation P2Y14R-targeted therapeutics.

Core Antagonist Scaffolds and Quantitative SAR Data

The most extensively studied class of P2Y14R antagonists is derived from a 7-phenyl-2-naphthalenecarboxylic acid core.[1] A prime example is 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN), a potent and highly selective competitive antagonist of the P2Y14R with a KB value of 434 pM.[3][4] Modifications of this scaffold have yielded a wealth of SAR data, highlighting key structural features required for high-affinity binding.

Beyond the naphthalene-based antagonists, other chemical series have been identified, including dihydropyridopyrimidines and phenyl-triazoles, which offer alternative pharmacophores for antagonist design.[5][6][7]

Naphthalene-Based Antagonist Derivatives (PPTN Analogs)

The SAR of PPTN and its analogs has been extensively explored, revealing critical roles for the naphthalene core, the carboxylic acid, the central phenyl ring, and the terminal piperidine moiety.

Table 1: Structure-Activity Relationship of Naphthalene-Based P2Y14R Antagonists

Compound/ModificationStructurehP2Y14R IC50 (nM)Key SAR InsightsReference(s)
PPTN (1a) 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid0.434 (KB)Potent and selective antagonist. The zwitterionic character is a key feature.[1][3][4]
N-acetyl derivative (1b) N-acetylated piperidine nitrogen of PPTNPotentN-acetylation is well-tolerated and can improve properties.[1]
Triazole derivative (3a) Replacement of the central phenyl ring with a triazolePotentThe central phenyl ring can be replaced with bioisosteres.[1]
Hydroxymethylisoxazole derivative (32) Replacement of the piperidine with 5-(hydroxymethyl)isoxazol-3-yl on the naphthalene scaffold15Demonstrates that a zwitterion is not essential for high affinity. The hydroxymethyl group likely forms key interactions.[1][8]
Pyrazol-3-yl substitution (11) Replacement of the piperidine with a pyrazol-3-yl group2.88Small heteroaromatic substitutions on the outward-facing piperidine position can enhance affinity.[9]
C-linked 1,2,3-triazol-4-yl substitution (10) Replacement of the piperidine with a C-linked 1,2,3-triazol-4-yl group3.69Another example of a successful small heteroaromatic bioisostere for the piperidine moiety.[9]
Other P2Y14R Antagonist Scaffolds

High-throughput screening and subsequent optimization have led to the discovery of non-nucleotide antagonists with distinct chemical scaffolds.

Table 2: Structure-Activity Relationship of Other P2Y14R Antagonist Scaffolds

Compound/ScaffoldStructuremP2Y14R IC50 (nM)Key SAR InsightsReference(s)
Dihydropyridopyrimidine core (Compound 18q) Pyrimidine-based, non-nucleotide10Represents the first reported non-nucleotide antagonists of P2Y14R. Identified through HTS and optimized for potency and oral bioavailability.[5]
3-Substituted 5-amidobenzoate derivatives (Compound 45) Molecular hybrid of PPTN and another antagonist scaffold0.70 (hP2Y14R)Designed using a structure-guided molecular hybridization strategy. Shows potent anti-inflammatory efficacy in vivo.[6]
4-Amide-thiophene-2-carboxyl derivatives (Compound 39) Thiophene-based scaffold0.40 (hP2Y14R)Developed via a scaffold hopping strategy. Exhibits subnanomolar potency and favorable drug-like properties.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of P2Y14R antagonists. The following sections outline key experimental protocols cited in the literature.

Radioligand Binding Assays

These assays directly measure the affinity of a test compound for the P2Y14 receptor.

  • Objective: To determine the binding affinity (Ki or IC50) of antagonist derivatives to the P2Y14R.

  • Cell Lines: CHO or HEK-293 cells stably expressing the human or mouse P2Y14R are commonly used.[9]

  • Radioligand: A fluorescent antagonist probe, such as a derivative of PPTN conjugated to a fluorophore (e.g., AlexaFluor488), is often employed.[9]

  • Procedure:

    • Cells expressing P2Y14R are harvested and washed.

    • Cells are incubated with a fixed concentration of the fluorescent antagonist probe.

    • Increasing concentrations of the unlabeled test compound (antagonist derivative) are added to compete for binding.

    • Following incubation, the cells are washed to remove unbound ligand.

    • The amount of bound fluorescent probe is quantified using flow cytometry or a fluorescence plate reader.

    • The data are analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent probe.

Functional Assays

Functional assays measure the ability of an antagonist to block the downstream signaling events initiated by agonist activation of the P2Y14R.

The P2Y14R is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

  • Objective: To determine the functional potency (KB or IC50) of antagonists by measuring their ability to reverse agonist-induced inhibition of cAMP production.

  • Cell Line: C6 glioma cells or other cell lines stably expressing the P2Y14R are suitable.[3]

  • Procedure:

    • Cells are pre-incubated with various concentrations of the antagonist derivative.

    • A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

    • Adenylyl cyclase is stimulated with forskolin.

    • A P2Y14R agonist (e.g., UDP-glucose) is added to inhibit forskolin-stimulated cAMP accumulation.

    • The reaction is terminated, and intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA or HTRF).

    • The ability of the antagonist to shift the concentration-response curve of the agonist to the right is used to calculate its potency. A Schild analysis can be performed to determine the KB value for competitive antagonists.[3]

In some cell systems, particularly those overexpressing promiscuous Gα subunits like Gα16 or Gαq/i chimeras, P2Y14R activation can lead to an increase in intracellular calcium.[11]

  • Objective: To assess the antagonist's ability to block agonist-induced calcium mobilization.

  • Cell Line: RBL-2H3 mast cells endogenously expressing P2Y14R or engineered cell lines.[11]

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Cells are pre-incubated with the antagonist.

    • A P2Y14R agonist (e.g., UDP-glucose) is added to stimulate calcium release.

    • Changes in intracellular calcium concentration are monitored using a fluorescence plate reader or microscope.

    • The IC50 of the antagonist is determined from the concentration-dependent inhibition of the agonist-induced calcium signal.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in P2Y14R signaling and antagonist evaluation is essential for a comprehensive understanding.

P2Y14 Receptor Signaling Pathway

The P2Y14R is a Gi-coupled receptor. Its activation by endogenous agonists like UDP-glucose initiates a cascade of intracellular events.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y14R P2Y14R Gi Gαi/βγ P2Y14R->Gi Agonist (UDP-glucose) AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Pathway (ERK1/2) Gi->MAPK Activation RhoA RhoA Pathway Gi->RhoA Activation ATP ATP cAMP cAMP ATP->cAMP Conversion Inflammatory_Response Inflammatory Response cAMP->Inflammatory_Response Modulation MAPK->Inflammatory_Response RhoA->Inflammatory_Response Antagonist Antagonist (e.g., PPTN) Antagonist->P2Y14R Blocks Agonist Binding

Caption: P2Y14R signaling cascade initiated by agonist binding.

General Experimental Workflow for P2Y14R Antagonist Evaluation

The process of identifying and characterizing novel P2Y14R antagonists follows a logical progression from initial screening to in vivo validation.

Antagonist_Evaluation_Workflow HTS High-Throughput Screening (HTS) or Rational Design Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen In_Vitro In Vitro Characterization Lead_Gen->In_Vitro Binding & Functional Assays In_Vitro->Lead_Gen Iterative Optimization In_Vivo In Vivo Efficacy Models In_Vitro->In_Vivo Potent & Selective Leads Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Workflow for P2Y14R antagonist discovery and development.

Logical Relationships in SAR of Naphthalene-Based Antagonists

The SAR of the 2-naphthalenecarboxylic acid series can be deconstructed into the contributions of its key structural components.

SAR_Logic_Diagram cluster_scaffold Core Scaffold: 2-Naphthalenecarboxylic Acid cluster_substituents Key Substitutions Naphthalene Naphthalene Core (Hydrophobic Pocket) High_Affinity High Affinity P2Y14R Antagonism Naphthalene->High_Affinity Carboxylic_Acid Carboxylic Acid (Essential for activity) Carboxylic_Acid->High_Affinity Central_Linker Central Phenyl/Triazole Linker (Orientation) Central_Linker->High_Affinity Terminal_Group Terminal Piperidine/Bioisostere (Solvent Exposed Region) Terminal_Group->High_Affinity

Caption: Key structural determinants for high-affinity P2Y14R antagonism.

Conclusion

The structure-activity relationship of P2Y14R antagonists is a rapidly evolving field. The foundational work on naphthalene-based derivatives like PPTN has provided a robust framework for understanding the key molecular interactions required for high-affinity binding. The emergence of novel scaffolds through high-throughput screening and rational design strategies is expanding the chemical space for P2Y14R-targeted drug discovery. The data and protocols summarized in this guide are intended to serve as a valuable resource for researchers dedicated to developing novel therapeutics for inflammatory and immune-related diseases by targeting the P2Y14 receptor. The continued exploration of SAR, guided by structural biology and computational modeling, will undoubtedly lead to the identification of next-generation clinical candidates with improved potency, selectivity, and pharmacokinetic properties.

References

The Role of P2Y14 Receptor Antagonists in Modulating Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor, has emerged as a critical mediator of inflammatory processes. Activated by endogenous ligands such as UDP-glucose, which are often released during cellular stress and damage, P2Y14R signaling initiates a cascade of pro-inflammatory events, including immune cell recruitment and cytokine release. Consequently, antagonism of this receptor presents a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides an in-depth overview of the role of P2Y14R antagonists in modulating inflammatory responses, with a focus on the potent and selective antagonist, 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (PPTN). This document details the underlying signaling pathways, presents quantitative data on antagonist efficacy, and provides comprehensive experimental protocols for key assays in P2Y14R research.

The P2Y14 Receptor and its Role in Inflammation

The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins.[1] Its activation by ligands like UDP-glucose, a damage-associated molecular pattern (DAMP), triggers a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][3] Beyond cAMP modulation, P2Y14R activation engages other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38) and the Rho/Rho kinase pathway, which are pivotal in regulating cellular processes such as chemotaxis and cytokine production.[4][5]

The expression of P2Y14R is prominent on various immune cells, including neutrophils, eosinophils, monocytes, and lymphocytes, as well as on epithelial cells in tissues like the lungs and intestines.[6][7] This distribution underscores its significance in orchestrating inflammatory responses at sites of tissue injury and infection.

P2Y14R Antagonist 2: A Profile of PPTN

While the term "this compound" has been recently associated with a novel compound, this guide focuses on the extensively studied antagonist PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) as a representative and well-characterized tool for interrogating P2Y14R function.[8] PPTN is a potent, high-affinity, and selective competitive antagonist of the P2Y14 receptor.[4][9][10]

Quantitative Efficacy of P2Y14R Agonists and the Antagonist PPTN

The following tables summarize key quantitative data on the potency of the endogenous agonist UDP-glucose and the inhibitory efficacy of the antagonist PPTN.

LigandReceptor/Cell LineAssay TypePotency (EC50/IC50/K_B)Reference(s)
UDP-glucoseHuman P2Y14RAdenylyl Cyclase Inhibition72 - 323 nM (EC50)[2]
UDP-glucoseHuman NeutrophilsRhoA Activation0.9 µM (EC50)
UDP-glucoseHuman NeutrophilsChemotaxis0.7 µM (EC50)
PPTNHuman P2Y14R-C6 GliomaAdenylyl Cyclase Inhibition434 pM (K_B)[3][11]
PPTNDifferentiated HL-60 cellsChemotaxis (vs. 10 µM UDP-glucose)~1 nM (IC50)[9]
PPTNDifferentiated HL-60 cellsChemotaxis (vs. 100 µM UDP-glucose)~4 nM (IC50)[9]

Table 1: In Vitro Potency and Efficacy of UDP-glucose and PPTN

Disease ModelAnimal ModelTreatment RegimenKey FindingsReference(s)
Dextran Sulfate Sodium (DSS)-induced ColitisMicePPTN administered during DSS treatmentReduced weight loss, improved colon length, and decreased histological signs of inflammation.[12]
Ovalbumin-induced Allergic AsthmaMicePPTN administered during allergen challengeMarkedly reduced airway eosinophilia.[1]
Chronic Constriction Injury (Neuropathic Pain)MiceIntraperitoneal injection of PPTN (10 µmol/kg)Complete reversal of mechanical allodynia.[13]
Ischemic Acute Kidney InjuryMicePPTN administered prior to injuryAttenuated renal recruitment of neutrophils and monocytes, and prevented proximal tubule damage.[8]

Table 2: In Vivo Efficacy of the P2Y14R Antagonist PPTN in Inflammatory Disease Models

Signaling Pathways and Experimental Workflows

P2Y14R Signaling Cascade

The activation of P2Y14R by UDP-glucose initiates a series of intracellular events that culminate in a pro-inflammatory response. The following diagram illustrates the key signaling pathways involved.

P2Y14R_Signaling UDP_G UDP-glucose P2Y14R P2Y14R UDP_G->P2Y14R activates Gi Gαi/βγ P2Y14R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Cascade (ERK1/2, p38) Gi->MAPK activates RhoA RhoA/Rho Kinase Gi->RhoA activates cAMP cAMP AC->cAMP produces Inflammation Inflammatory Response (Cytokine Release, Chemotaxis) cAMP->Inflammation modulates MAPK->Inflammation RhoA->Inflammation PPTN PPTN PPTN->P2Y14R blocks

P2Y14R signaling cascade.
Experimental Workflow: Neutrophil Chemotaxis Assay

A common method to assess the impact of P2Y14R antagonists on immune cell migration is the Boyden chamber chemotaxis assay. The workflow below outlines the key steps.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis isolate_neutrophils Isolate Human Neutrophils load_upper Load Upper Chamber: Neutrophils ± Antagonist isolate_neutrophils->load_upper prepare_chemoattractant Prepare Chemoattractant (UDP-glucose) load_lower Load Lower Chamber: Chemoattractant ± Antagonist prepare_chemoattractant->load_lower prepare_antagonist Prepare Antagonist (PPTN) prepare_antagonist->load_lower prepare_antagonist->load_upper incubate Incubate (e.g., 37°C, 5% CO2) load_lower->incubate load_upper->incubate stain_membrane Fix and Stain Membrane incubate->stain_membrane count_cells Count Migrated Cells (Microscopy) stain_membrane->count_cells calculate_inhibition Calculate % Inhibition count_cells->calculate_inhibition

Workflow for neutrophil chemotaxis assay.
Logical Framework: Modulation of Inflammation by P2Y14R Antagonists

The antagonistic action of compounds like PPTN on the P2Y14 receptor directly translates to a dampening of the inflammatory response. This logical relationship is depicted below.

Logical_Framework Cell_Stress Cellular Stress/Damage UDP_G_Release UDP-glucose Release Cell_Stress->UDP_G_Release P2Y14R_Activation P2Y14R Activation UDP_G_Release->P2Y14R_Activation Downstream_Signaling Pro-inflammatory Signaling P2Y14R_Activation->Downstream_Signaling Reduced_Inflammation Reduced Inflammation Inflammation Inflammation Downstream_Signaling->Inflammation PPTN_Action P2Y14R Antagonist (PPTN) PPTN_Action->P2Y14R_Activation Inhibits PPTN_Action->Reduced_Inflammation

Modulation of inflammation by P2Y14R antagonists.

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the effect of a P2Y14R antagonist on UDP-glucose-induced human neutrophil migration.

Materials:

  • Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

  • Polyvinylpyrrolidone-free polycarbonate filters (5 µm pore size)

  • Ficoll-Paque PLUS

  • Dextran T-500

  • UDP-glucose

  • P2Y14R antagonist (PPTN)

  • Hanks' Balanced Salt Solution (HBSS)

  • Wright-Giemsa stain

  • Microscope

Protocol:

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh venous blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation of erythrocytes.

    • Perform hypotonic lysis to remove any remaining red blood cells.

    • Resuspend the purified neutrophils in HBSS at a concentration of 2 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of UDP-glucose (chemoattractant) in HBSS.

    • Prepare solutions of the P2Y14R antagonist (PPTN) at various concentrations.

    • Add 25 µL of the chemoattractant solution (with or without the antagonist) to the lower wells of the Boyden chamber.

    • Place the polycarbonate filter over the lower wells.

    • Add 50 µL of the neutrophil suspension (pre-incubated with or without the antagonist for 15 minutes at room temperature) to the upper wells.

  • Incubation:

    • Incubate the assembled chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • After incubation, remove the filter and scrape off non-migrated cells from the upper surface.

    • Fix the filter in methanol and stain with Wright-Giemsa stain.

    • Mount the filter on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.

    • Calculate the chemotactic index (fold increase in migration over buffer control) and the percentage inhibition by the antagonist.

Adenylyl Cyclase Inhibition Assay

Objective: To determine the ability of a P2Y14R antagonist to block agonist-induced inhibition of cAMP production.

Materials:

  • C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6)

  • [3H]adenine

  • Forskolin

  • UDP-glucose

  • P2Y14R antagonist (PPTN)

  • Dowex AG 50W-X4 resin

  • Alumina columns

  • Scintillation counter

Protocol:

  • Cell Culture and Labeling:

    • Culture P2Y14-C6 cells in appropriate media.

    • Label the cellular ATP pool by incubating the cells with [3H]adenine (2 µCi/mL) for 2 hours.

  • Assay:

    • Wash the cells and pre-incubate with the P2Y14R antagonist (PPTN) at various concentrations for 15 minutes.

    • Stimulate the cells with a fixed concentration of UDP-glucose in the presence of forskolin (to stimulate adenylyl cyclase) for 10 minutes.

  • cAMP Quantification:

    • Terminate the reaction by adding perchloric acid.

    • Isolate the [3H]cAMP from the cell lysates using sequential Dowex and alumina column chromatography.

    • Quantify the amount of [3H]cAMP by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of the UDP-glucose-induced decrease in forskolin-stimulated cAMP accumulation at each antagonist concentration.

    • Determine the IC50 value of the antagonist. For competitive antagonists, a Schild analysis can be performed to determine the K_B value.[3]

Cytokine Release Assay (ELISA)

Objective: To measure the effect of a P2Y14R antagonist on UDP-glucose-induced cytokine release from immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes)

  • RPMI-1640 medium

  • UDP-glucose

  • P2Y14R antagonist (PPTN)

  • Lipopolysaccharide (LPS) as a positive control

  • ELISA kit for the cytokine of interest (e.g., IL-8, TNF-α)

Protocol:

  • Cell Culture and Stimulation:

    • Isolate PBMCs or culture the chosen cell line.

    • Pre-incubate the cells with various concentrations of the P2Y14R antagonist (PPTN) for 30 minutes.

    • Stimulate the cells with UDP-glucose (or LPS) for a predetermined time (e.g., 6-24 hours) at 37°C.

  • Sample Collection:

    • Centrifuge the cell culture plates to pellet the cells.

    • Collect the cell-free supernatants.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Determine the percentage inhibition of cytokine release by the antagonist.

Conclusion

The P2Y14 receptor plays a significant pro-inflammatory role in a variety of physiological and pathological contexts. The development and characterization of potent and selective P2Y14R antagonists, such as PPTN, have provided invaluable tools for elucidating the function of this receptor and have highlighted its potential as a therapeutic target. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target the P2Y14R-mediated inflammatory axis. Further investigation into the clinical utility of P2Y14R antagonists is warranted for the treatment of a broad spectrum of inflammatory diseases.

References

Investigating P2Y14R Antagonist 2 in Preclinical Models of Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of P2Y14 receptor (P2Y14R) antagonist 2 in preclinical models of neuropathic pain. This document outlines the core methodologies, presents quantitative data from key studies, and visualizes the underlying biological pathways and experimental procedures.

Introduction

The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for managing chronic pain states, particularly neuropathic pain.[1][2][3] Its endogenous agonist, UDP-glucose, is released in response to cellular stress and injury, contributing to neuroinflammation.[4] The blockade of P2Y14R signaling presents a novel strategy for mitigating pain hypersensitivity. This guide focuses on a specific antagonist, referred to as P2Y14R antagonist 2, and its characterization in a validated preclinical model of neuropathic pain.

This compound: Chemical Identity

The P2Y14R antagonist profiled in key preclinical studies is identified as:

Chemical Name: 4-(4-(4-piperidinyl)phenyl)-7-(p-tolyl)-2-naphthoic acid

Data Presentation: Efficacy of this compound

The following table summarizes the quantitative data on the efficacy of this compound in a preclinical model of neuropathic pain. The data is extracted from a comparative study where multiple P2Y14R antagonists were evaluated.[1]

ParameterValue
Preclinical Model Chronic Constriction Injury (CCI) of the sciatic nerve in mice
Compound This compound
Dose Administered 10 µmol/kg
Route of Administration Intraperitoneal (i.p.)
Time to Onset of Action ≤ 30 minutes
Time of Peak Protection ~1 hour
Maximal Pain Reversal (%) Less efficacious than compounds 1 and 4
Duration of Action Medium (ratio of protection at 3h/1h between 0.34 to 0.63)

Experimental Protocols

A detailed methodology for the key experiment cited is provided below.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The Chronic Constriction Injury (CCI) model is a widely used and validated rodent model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

Surgical Procedure:

  • Anesthesia: The animal (typically a mouse or rat) is deeply anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Site Preparation: The lateral surface of the thigh is shaved and disinfected.

  • Incision: A small incision is made through the skin and fascia to expose the biceps femoris muscle.

  • Sciatic Nerve Exposure: The biceps femoris is bluntly dissected to expose the common sciatic nerve.

  • Ligation: Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve with a 1 mm spacing between each. Chromic gut or silk sutures are typically used. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb, indicating a slight constriction of the nerve without arresting epineural blood flow.

  • Wound Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.

  • Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative care, including analgesics for a short period if required by the experimental design, and access to food and water ad libitum.

Behavioral Testing (Mechanical Allodynia):

Pain hypersensitivity is assessed at baseline before surgery and then at various time points post-surgery (e.g., day 7, 14, 21).

  • Acclimation: Animals are placed in individual testing chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Paw Withdrawal Threshold (PWT): The stimulus intensity that elicits a paw withdrawal response is recorded. A significant decrease in the PWT in the ipsilateral (operated) paw compared to the contralateral paw and baseline indicates the development of mechanical allodynia.

  • Drug Administration and Testing: On the day of the experiment (e.g., day 7 post-CCI), baseline PWT is measured. This compound is then administered, and PWT is re-evaluated at multiple time points (e.g., 30 min, 1h, 2h, 3h, 5h) to determine the onset, peak, and duration of its anti-allodynic effect.

Mandatory Visualizations

P2Y14R Signaling Pathway

The P2Y14 receptor is a Gi/o-coupled GPCR. Its activation by UDP-glucose initiates a signaling cascade that ultimately contributes to neuroinflammation and pain.

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP-glucose UDP-glucose P2Y14R P2Y14R UDP-glucose->P2Y14R binds G_protein Gi/o Protein P2Y14R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK_Cascade MAP Kinase Cascade G_protein->MAPK_Cascade activates cAMP cAMP AC->cAMP produces Neuronal_Sensitization Neuronal Sensitization cAMP->Neuronal_Sensitization decreased levels contribute to Proinflammatory_Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β, TNF-α) MAPK_Cascade->Proinflammatory_Cytokines leads to Proinflammatory_Cytokines->Neuronal_Sensitization Neuropathic Pain Neuropathic Pain Neuronal_Sensitization->Neuropathic Pain

Caption: P2Y14R signaling cascade in neuropathic pain.

Experimental Workflow: Preclinical Investigation of this compound

The following diagram illustrates the logical flow of the preclinical experiments conducted to evaluate the efficacy of this compound.

Experimental_Workflow cluster_model_development Neuropathic Pain Model Induction cluster_assessment Pain Assessment and Drug Efficacy cluster_outcome Outcome Animal_Selection Select Mice CCI_Surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve Animal_Selection->CCI_Surgery Pain_Development Allow for Neuropathic Pain Development (7 days) CCI_Surgery->Pain_Development Baseline_VFT Baseline von Frey Test (Mechanical Allodynia) Pain_Development->Baseline_VFT Drug_Administration Administer this compound (10 µmol/kg, i.p.) Baseline_VFT->Drug_Administration Post_Drug_VFT Post-treatment von Frey Test (at various time points) Drug_Administration->Post_Drug_VFT Data_Analysis Analyze Paw Withdrawal Threshold (PWT) Data Post_Drug_VFT->Data_Analysis Efficacy_Determination Determine Efficacy of Antagonist 2 in Reversing Mechanical Allodynia Data_Analysis->Efficacy_Determination

Caption: Workflow for evaluating this compound efficacy.

References

The Role of P2Y14 Receptor Antagonists in Attenuating Sterile Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor, has emerged as a critical mediator in the pathogenesis of sterile inflammatory diseases. Its activation by endogenous ligands, primarily UDP-glucose released from damaged cells, functions as a damage-associated molecular pattern (DAMP), initiating and amplifying inflammatory cascades. This process is central to conditions such as acute lung injury, kidney ischemia-reperfusion injury, gout, and liver fibrosis. Consequently, the development of selective P2Y14R antagonists represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the function of P2Y14R antagonists in preclinical sterile inflammation models. It details the underlying signaling pathways, summarizes key quantitative data from various studies, outlines experimental protocols, and presents a comparative look at the efficacy of different antagonists, offering a comprehensive resource for researchers and drug development professionals in the field of inflammation and purinergic signaling.

Introduction: The P2Y14 Receptor in Sterile Inflammation

Sterile inflammation is an inflammatory response triggered by non-infectious stimuli, such as tissue injury, ischemia, or metabolic stress. A key initiating event is the release of endogenous molecules known as Damage-Associated Molecular Patterns (DAMPs) from stressed or dying cells.[1] These DAMPs are recognized by pattern recognition receptors on immune and parenchymal cells, triggering pro-inflammatory signaling.

1.1 The P2Y14 Receptor and Its Endogenous Ligands The P2Y14 receptor, formerly known as GPR105, is a Gi/o protein-coupled receptor.[2][3] It is potently activated by UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[2] P2Y14R is expressed on a wide range of immune cells, including neutrophils, macrophages, and mast cells, as well as on epithelial cells in various tissues like the lungs, kidneys, and liver, positioning it as a key sensor of cellular damage.[2][4][5]

1.2 UDP-Glucose as a Damage-Associated Molecular Pattern (DAMP) Under physiological conditions, UDP-glucose is abundant within the cell. Following cell stress or injury, it is released into the extracellular space where it acts as a DAMP.[1][4][6] Unlike other nucleotide DAMPs such as ATP, which are rapidly degraded, extracellular UDP-glucose is highly stable, allowing it to sustain pro-inflammatory signaling.[1][2] Elevated levels of UDP-glucose have been detected in the lung secretions of cystic fibrosis patients and in the urine of patients with acute kidney injury, correlating with inflammatory states.[1][7]

P2Y14R Signaling Pathways in Inflammation

Activation of the P2Y14R by UDP-glucose initiates several downstream signaling cascades that collectively promote an inflammatory response, primarily characterized by the recruitment and activation of neutrophils.

2.1 Canonical Gi-Coupled Pathway and cAMP Modulation As a Gi-coupled receptor, P2Y14R activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] A reduction in cAMP is a pro-inflammatory signal in many immune cells. In macrophages, for instance, lowered cAMP levels are associated with the activation of the NLRP3 inflammasome, a multi-protein complex critical for the maturation of pro-inflammatory cytokines like IL-1β.[6][8]

2.2 Downstream Effects: MAPK and Rho Activation Beyond cAMP modulation, P2Y14R signaling also involves the activation of other critical pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: P2Y14R activation in kidney cells and trigeminal ganglia has been shown to trigger the phosphorylation and activation of ERK1/2 and p38, kinases that regulate the expression of pro-inflammatory genes.[9]

  • RhoA Pathway: In human neutrophils, UDP-glucose stimulates the rapid and robust activation of the small GTPase RhoA.[2] This activation is crucial for cytoskeleton rearrangement, leading to changes in cell shape and enhanced chemotaxis, the directed migration of neutrophils toward the site of injury.[2]

G_P2Y14R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y14R P2Y14R Gi Gαi P2Y14R->Gi Activates RhoA RhoA P2Y14R->RhoA Activates MAPK MEK/ERK, p38 P2Y14R->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces NLRP3 NLRP3 Inflammasome Activation cAMP->NLRP3 Inhibits Chemotaxis Chemotaxis & Cytoskeleton Rearrangement RhoA->Chemotaxis Cytokines Pro-inflammatory Gene Expression MAPK->Cytokines UDPG UDP-Glucose (DAMP) UDPG->P2Y14R Binds

P2Y14R signaling pathways in inflammation.

P2Y14R Antagonists: A Comparative Overview

The therapeutic potential of targeting P2Y14R has driven the development of several classes of antagonists. These compounds have been instrumental in elucidating the receptor's function in preclinical models.

  • PPTN (4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid): This is the prototypical P2Y14R antagonist, exhibiting high affinity and selectivity.[10] While it has been widely used as a research tool to validate P2Y14R as a target, its poor aqueous solubility and low oral bioavailability make it unsuitable for clinical development.[11][12]

  • Prodrugs of PPTN: To overcome the pharmacokinetic limitations of PPTN, prodrugs such as MRS4815 have been developed, showing improved activity in vivo.[13][14]

  • Next-Generation Antagonists: Recent efforts have focused on discovering novel scaffolds with improved drug-like properties. These include compounds like HQL6 and Compound 8 , which have shown high potency in models of acute gouty arthritis, and HDB-1 , a highly potent inhibitor being explored for liver fibrosis.[15][16][17] Glycoconjugation of the PPTN scaffold has also been explored to enhance solubility and pharmacokinetic profiles.[18][19]

Table 1: In Vitro Potency of Selected P2Y14R Antagonists

Antagonist Scaffold Base Target Species Potency (IC50 / KB) Citation(s)
PPTN Naphthoic acid Human 434 pM (KB) [10]
Compound [I] 3-sulfonamidobenzoic acid Not Specified ~6 nM (IC50) [11]
Compound 8 Novel (Virtual Screen) Human 2.46 nM (IC50) [16]
HQL6 Novel (Structure Mod.) Human 3.007 nM (IC50) [15][20]
HDB-1 Benzoxazole-urea Human 0.026 nM (IC50) [17]

| MRS4865 (7a) | PPTN-glycoconjugate | Human | 2.40 nM (IC50) |[18][21] |

Function of P2Y14R Antagonists in Preclinical Sterile Inflammation Models

P2Y14R antagonists have demonstrated significant efficacy across a range of sterile inflammation models, validating the receptor's role in these pathologies.

Pulmonary Inflammation Models

Model 1: Viral-Induced Lung Injury (Poly(I:C)/OVA Model) This model mimics the pulmonary inflammation seen in viral infections by using polyinosinic:polycytidylic acid [poly(I:C)], a viral mimetic, and ovalbumin (OVA) to simulate viral protein accumulation.[13][14]

  • Experimental Protocol: C57BL/6 mice receive progressively increasing daily doses of poly(I:C) and OVA via airway administration for 6-7 days. P2Y14R antagonists (e.g., PPTN, MRS4815) or vehicle are administered daily via intraperitoneal (i.p.) injection. On the final day, bronchoalveolar lavage fluid (BALF) is collected to quantify leukocyte infiltration (total cells, neutrophils, macrophages) and measure pro-inflammatory cytokine levels (e.g., IL-6, IFN-γ, CXCL1).[13][14]

G_Workflow_Lung cluster_protocol Experimental Protocol start Day 1-6: C57BL/6 Mice treatment Daily Airway Dosing: Poly(I:C) + OVA Daily i.p. Injection: Antagonist or Vehicle start->treatment end Day 7: Harvest BALF treatment->end analysis Analysis: - Cell Counts (Neutrophils) - Cytokine Levels (IL-6) end->analysis

Experimental workflow for the Poly(I:C)/OVA lung inflammation model.
  • Results: In this model, genetic deletion of P2Y14R significantly reduced neutrophil counts and levels of IL-6 and IFN-γ in the BALF.[13] Pharmacological blockade with P2Y14R antagonists similarly suppressed the influx of neutrophils and other leukocytes and decreased pro-inflammatory cytokine concentrations, demonstrating a critical role for P2Y14R in driving this inflammatory response.[13][14]

Table 2: Effects of P2Y14R Antagonists in a Poly(I:C)/OVA Lung Inflammation Model

Antagonist Dose (i.p.) Outcome Measure Result vs. Vehicle Citation
PPTN 10 mg/kg BALF Neutrophils ~50% reduction [13]
PPTN 10 mg/kg BALF IL-6 Significant reduction [13]
MRS4815 10 mg/kg BALF Neutrophils ~60% reduction [13][14]

| MRS4815 | 10 mg/kg | BALF IL-6 | Significant reduction |[13][14] |

Acute Kidney Injury (AKI) Model

Model: Ischemia/Reperfusion Injury (IRI) Renal IRI is a major cause of AKI and involves a strong sterile inflammatory component. The injury leads to the release of DAMPs, including UDP-glucose, into the urine, which then activates P2Y14R on intercalated cells of the collecting duct.[1][4]

  • Experimental Protocol: Mice undergo bilateral renal IRI, which involves temporarily clamping the renal pedicles to induce ischemia, followed by removal of the clamps to allow reperfusion. The P2Y14R antagonist PPTN is administered prior to or after the ischemic event. Kidney function is assessed by measuring serum creatinine (sCr) and blood urea nitrogen (BUN) 24 hours post-IRI. Renal tissue is harvested for histological analysis and quantification of neutrophil and monocyte infiltration.[1]

G_Logic_AKI IRI Ischemia/ Reperfusion Injury DAMP UDP-Glucose Release (DAMP) IRI->DAMP P2Y14R P2Y14R Activation (Intercalated Cells) DAMP->P2Y14R Chemokine Pro-inflammatory Chemokine Production P2Y14R->Chemokine Infiltration Neutrophil & Monocyte Infiltration Chemokine->Infiltration Damage Proximal Tubule Damage & Dysfunction Infiltration->Damage Antagonist P2Y14R Antagonist (e.g., PPTN) Antagonist->P2Y14R Blocks

Pathological cascade of renal IRI and antagonist intervention.
  • Results: Blockade of P2Y14R with PPTN, or genetic deletion of the receptor in intercalated cells, provided strong protection against IRI.[1] This was evidenced by improved kidney function, reduced proximal tubule damage, and significantly decreased infiltration of neutrophils and monocytes into the kidney stroma.[1][7]

Table 3: Effects of P2Y14R Antagonists in a Renal IRI Model

Antagonist Key Finding Citation
PPTN Reduces renal inflammation and attenuates proximal tubule damage. [1]
PPTN Improves kidney function following renal IRI. [1]

| PPTN | Prevents UDP-glucose-induced increase in pro-inflammatory chemokine expression in kidney cells. |[4][22] |

Acute Gouty Arthritis Model

Model: Monosodium Urate (MSU) Crystal-Induced Arthritis Gout is an autoinflammatory disease driven by the deposition of MSU crystals in joints, which triggers NLRP3 inflammasome activation and pyroptosis in macrophages.[8][15]

  • Experimental Protocol: Acute gouty arthritis is induced in rats or mice by injecting a suspension of MSU crystals into the ankle joint cavity. P2Y14R antagonists (e.g., HQL6, Compound 8) are administered prior to MSU induction. The severity of arthritis is assessed by measuring joint swelling and histological analysis of synovial tissues for inflammation and pyroptotic cell death.[8][15]

  • Results: Genetic knockout of P2Y14R was found to disrupt MSU-induced inflammation and pyroptotic cell death in rat synovium.[8] Treatment with novel antagonists like HQL6 and Compound 8 effectively restrained MSU-induced pyroptosis in macrophages by blocking the P2Y14R-cAMP-NLRP3 inflammasome pathway, demonstrating significant in vivo anti-gout efficacy.[15][16]

Liver Fibrosis Models

In the liver, chronic injury leads to hepatocyte death and the release of DAMPs, which activate hepatic stellate cells (HSCs), the primary fibrogenic cells.

  • Mechanism: UDP-glucose released from dying hepatocytes directly activates P2Y14R on HSCs.[5] This engagement triggers ERK and YAP signaling pathways, leading to HSC activation and the excessive deposition of extracellular matrix, culminating in fibrosis.[5]

G_Logic_Liver Injury Chronic Liver Injury Death Hepatocyte Death Injury->Death DAMP UDP-Glucose Release (DAMP) Death->DAMP P2Y14R P2Y14R Activation (Hepatic Stellate Cells) DAMP->P2Y14R Signaling ERK / YAP Signaling P2Y14R->Signaling Fibrosis HSC Activation & Liver Fibrogenesis Signaling->Fibrosis Antagonist P2Y14R Antagonist (e.g., HDB-1) Antagonist->P2Y14R Blocks

Role of P2Y14R in the progression of liver fibrosis.
  • Results: In multiple mouse models of liver injury, both global and HSC-selective P2Y14R deficiency attenuated the development of liver fibrosis.[5] The novel, highly potent antagonist HDB-1 was shown to inhibit P2Y14R-mediated signaling and prevent the activation of HSCs, highlighting its potential as an anti-fibrotic therapeutic.[17]

Summary and Future Directions

The P2Y14 receptor has been unequivocally identified as a key sensor of cellular damage and a potent driver of sterile inflammation across multiple organ systems. The mechanism, involving the recognition of extracellular UDP-glucose, subsequent Gi-mediated signaling, and promotion of neutrophil chemotaxis and activation, is a central pathological axis. Preclinical studies using a variety of sterile inflammation models have consistently demonstrated that pharmacological antagonism of P2Y14R can significantly ameliorate disease by reducing inflammatory cell infiltration, pro-inflammatory cytokine production, and subsequent tissue damage.

While the prototypical antagonist PPTN has been invaluable for target validation, its poor pharmacokinetic profile has precluded clinical advancement. The future of P2Y14R-targeted therapy lies in the development of next-generation antagonists with improved drug-like properties. The promising in vivo efficacy of compounds like HQL6 and HDB-1 in models of gout and liver fibrosis, respectively, suggests that this goal is attainable. Further research should focus on the clinical translation of these novel antagonists, which hold the potential to become a new class of therapeutics for a wide range of debilitating sterile inflammatory and fibrotic diseases.

References

The Therapeutic Potential of P2Y14 Receptor Antagonist 2 in Autoimmune Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars, has emerged as a critical regulator of innate immunity and inflammatory responses. Its high expression in immune cells, including neutrophils and eosinophils, implicates it in the pathogenesis of various autoimmune disorders. This technical guide provides an in-depth overview of the therapeutic potential of P2Y14R antagonists, with a focus on the potent and selective antagonist, 4,7-disubstituted 2-naphthoic acid derivative (PPTN), herein referred to as Antagonist 2. We present its pharmacological profile, detailed experimental protocols for its evaluation, and a discussion of its potential application in autoimmune diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.

Introduction: The P2Y14 Receptor in Autoimmunity

The P2Y14 receptor is a Gi/o-coupled receptor activated by endogenous UDP-sugars like UDP-glucose, which are released from cells during stress or damage and act as danger-associated molecular patterns (DAMPs).[1] P2Y14R activation on immune cells, such as neutrophils, eosinophils, and mast cells, triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and cytokine release.[2][3] Upregulation of P2Y14R has been observed in the inflamed intestinal mucosa of patients with ulcerative colitis, an autoimmune-driven inflammatory bowel disease.[4] This growing body of evidence positions the P2Y14R as a promising therapeutic target for a range of autoimmune and inflammatory conditions.[4][5]

Pharmacology of P2Y14R Antagonist 2 (PPTN)

Antagonist 2 (PPTN) is a potent, high-affinity, and highly selective competitive antagonist of the human P2Y14 receptor.[2] It binds to the orthosteric site, effectively blocking agonist-induced signaling.[6]

Quantitative Efficacy Data

The following table summarizes the in vitro potency and selectivity of Antagonist 2.

Parameter Value Assay System Reference
KB 434 pMAdenylyl Cyclase Inhibition (recombinant human P2Y14R in C6 glioma cells)[2]
Ki 0.3 nMAntagonist Binding Assay (human P2Y14R)[7]
IC50 ~1 nMUDP-glucose (10 µM)-promoted chemotaxis in differentiated HL-60 cells[6]
IC50 ~4 nMUDP-glucose (100 µM)-promoted chemotaxis in differentiated HL-60 cells[6]
Selectivity No agonist or antagonist effect at 1 µMP2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors[2][6]
In Vivo Efficacy

While direct quantitative data for Antagonist 2 in classical autoimmune models like collagen-induced arthritis (CIA) or experimental autoimmune encephalomyelitis (EAE) is emerging, studies in related inflammatory models demonstrate its therapeutic potential. For instance, P2Y14 receptor blockade has been shown to mitigate dextran sodium sulfate (DSS)-induced colitis in mice.[4] Furthermore, Antagonist 2 and its derivatives have demonstrated significant in vivo efficacy in a mouse model of neuropathic pain, achieving up to 100% pain reversal.[8] Glycoconjugates of Antagonist 2 have also shown protection in a mouse model of allergic asthma.[9]

P2Y14R Signaling and Mechanism of Antagonism

Activation of the Gi/o-coupled P2Y14R by UDP-sugars leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This primary signaling pathway, along with the activation of the Rho/Rho kinase pathway, promotes immune cell migration and activation.[6] Antagonist 2 acts as a competitive antagonist, binding to the receptor's active site and preventing the binding of endogenous agonists, thereby inhibiting these downstream signaling events.[6]

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gi/o Protein P2Y14R->G_protein Activates Rho Rho/Rho Kinase Pathway P2Y14R->Rho Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Activates Antagonist_2 Antagonist 2 (PPTN) Antagonist_2->P2Y14R Blocks G_protein->AC Inhibits Chemotaxis Chemotaxis & Inflammation Rho->Chemotaxis

P2Y14R signaling pathway and antagonism.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of P2Y14R antagonists. The following are protocols for key in vitro and in vivo assays.

In Vitro: Adenylyl Cyclase Inhibition Assay

This assay assesses the ability of Antagonist 2 to block agonist-induced inhibition of adenylyl cyclase.

Objective: To determine the functional antagonism of Antagonist 2 at the P2Y14R.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human P2Y14 receptor (e.g., C6 glioma or HEK293 cells).[10]

  • Metabolic Labeling: Incubate cells with [3H]adenine in serum-free medium to label the intracellular ATP pool.[11]

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of Antagonist 2.

  • Agonist Stimulation: Stimulate adenylyl cyclase with forskolin in the presence of a P2Y14R agonist (e.g., UDP-glucose) at a concentration that gives a submaximal response (e.g., EC80).[5]

  • cAMP Measurement: Terminate the reaction and measure the accumulation of [3H]cAMP by sequential column chromatography.[11]

  • Data Analysis: Plot the concentration-response curves for the agonist in the presence of different antagonist concentrations. A rightward shift in the agonist's EC50 indicates competitive antagonism. The KB value can be calculated using the Schild equation.[2]

Adenylyl_Cyclase_Workflow Start P2Y14R-expressing cells Labeling Metabolic labeling with [3H]adenine Start->Labeling Preincubation Pre-incubate with Antagonist 2 Labeling->Preincubation Stimulation Stimulate with Forskolin + UDP-glucose Preincubation->Stimulation Measurement Measure [3H]cAMP accumulation Stimulation->Measurement Analysis Schild Analysis to determine KB Measurement->Analysis

Workflow for the adenylyl cyclase inhibition assay.
In Vitro: Neutrophil Chemotaxis Assay

This assay evaluates the inhibitory effect of Antagonist 2 on P2Y14R-mediated immune cell migration.

Objective: To quantify the inhibition of neutrophil chemotaxis by Antagonist 2.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.[12]

  • Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 5.0 µm pores).[12]

  • Loading: Load the lower chamber with a chemoattractant (UDP-glucose) and varying concentrations of Antagonist 2. Load the upper chamber with the isolated neutrophils.

  • Incubation: Incubate the chamber to allow for cell migration towards the chemoattractant gradient.

  • Quantification: Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and microscopy.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of Antagonist 2 and determine the IC50 value.[6]

In Vivo: Animal Models of Autoimmune Disorders

Objective: To evaluate the therapeutic efficacy of Antagonist 2 in a mouse model of colitis.

Methodology:

  • Induction: Administer DSS (36-50 kDa) in the drinking water of mice (e.g., C57BL/6) for 5-7 days to induce acute colitis.[13][14]

  • Treatment: Administer Antagonist 2 (e.g., via intraperitoneal injection or oral gavage) daily, starting before, during, or after DSS administration, depending on the therapeutic or prophylactic study design.

  • Monitoring: Monitor disease activity daily by recording body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).[13]

  • Endpoint Analysis: At the end of the study, measure colon length and collect colon tissue for histological analysis (to assess inflammation, ulceration, and tissue damage) and for measuring pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β).[13][15]

Objective: To assess the effect of Antagonist 2 on the development and severity of arthritis.

Methodology:

  • Induction: Immunize susceptible mouse strains (e.g., DBA/1) with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[2][3] A booster immunization with type II collagen in Incomplete Freund's Adjuvant is typically given 21 days later.[16]

  • Treatment: Begin treatment with Antagonist 2 at the time of the booster immunization or upon the first signs of arthritis.

  • Assessment: Monitor the incidence and severity of arthritis using a clinical scoring system based on paw swelling and inflammation.[16]

  • Endpoint Analysis: Collect joint tissue for histological evaluation of synovial inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.

Objective: To determine the potential of Antagonist 2 to ameliorate neuroinflammation and demyelination.

Methodology:

  • Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin oligodendrocyte glycoprotein (MOG35-55) peptide emulsified in CFA, followed by injections of pertussis toxin.[17]

  • Treatment: Administer Antagonist 2 daily, either prophylactically from the day of immunization or therapeutically after the onset of clinical signs.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, using a standardized scoring system.[17]

  • Endpoint Analysis: At the peak of the disease or at the end of the study, collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination.

Therapeutic_Potential_Logic P2Y14R P2Y14R Activation Immune_Activation Immune Cell Activation & Chemotaxis P2Y14R->Immune_Activation Inflammation Chronic Inflammation Immune_Activation->Inflammation Autoimmune_Disease Autoimmune Disease Pathogenesis (IBD, RA, MS) Inflammation->Autoimmune_Disease Antagonist_2 Antagonist 2 (PPTN) Blockade Inhibition of P2Y14R Signaling Antagonist_2->Blockade Blockade->Immune_Activation Amelioration Amelioration of Disease Blockade->Amelioration

Therapeutic rationale for P2Y14R antagonism.

Therapeutic Potential and Future Directions

The selective antagonism of the P2Y14 receptor by compounds such as Antagonist 2 represents a promising therapeutic strategy for autoimmune disorders. By targeting a key receptor in the innate immune response, P2Y14R antagonists can potentially dampen the excessive inflammation that drives the pathology of diseases like inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.

The efficacy of P2Y14R blockade in a model of colitis provides a strong rationale for its development for IBD. Future preclinical studies should focus on generating robust efficacy data for Antagonist 2 and its derivatives in the CIA and EAE models to solidify its potential in rheumatoid arthritis and multiple sclerosis, respectively. Further research is also warranted to explore the role of P2Y14R in other autoimmune conditions and to optimize the pharmacokinetic properties of P2Y14R antagonists for clinical development.

Conclusion

This compound (PPTN) is a highly potent and selective tool for interrogating the function of the P2Y14 receptor and a promising lead compound for the development of novel therapeutics for autoimmune disorders. The detailed protocols provided in this guide offer a framework for the continued evaluation of this and other P2Y14R antagonists, with the ultimate goal of translating these findings into effective treatments for patients suffering from these debilitating diseases.

References

Unmasking the Collateral Effects: An In-depth Technical Guide to the Off-Target Profile of Early P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the off-target effects of early-generation P2Y14 receptor (P2Y14R) antagonists. As a G protein-coupled receptor implicated in inflammatory and immune responses, P2Y14R has emerged as a promising therapeutic target. However, the development of selective antagonists is often challenged by unintended interactions with other biological targets. This document summarizes the known off-target activities of pioneering P2Y14R antagonists, details the experimental protocols used for their identification, and visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Executive Summary

Early P2Y14R antagonists, while instrumental in validating the receptor as a therapeutic target, exhibit a range of off-target activities. The prototypical antagonist, 4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid (PPTN), and its analogs have been profiled against a panel of receptors and transporters, revealing interactions with the δ-opioid receptor, serotonin and dopamine transporters, and various serotonin receptor subtypes. This guide presents the quantitative data for these interactions, provides detailed methodologies for the screening assays, and offers visual representations of the relevant biological pathways and experimental procedures to inform future drug development efforts.

Data Presentation: Off-Target Activities of Early P2Y14R Antagonists

The following tables summarize the quantitative data on the off-target interactions of several early P2Y14R antagonist compounds. The data has been compiled from various studies that utilized radioligand binding assays, primarily through the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH-PDSP).

Compound IDOff-TargetAssay TypeKi (µM)Reference
PPTN (1a) δ-opioid receptor (DOR)Radioligand Binding2.75[1]
Compound 6a Serotonin Transporter (SERT)Radioligand Binding6.2[2]
Dopamine Transporter (DAT)Radioligand Binding4.9[2]
5-HT2C ReceptorRadioligand Binding7.2[2]
Compound 7b σ1 ReceptorRadioligand Binding1.9[2]
Compound 7 σ1 ReceptorRadioligand Binding3.9 ± 0.1[3]
Compound 11 α2C Adrenergic ReceptorRadioligand Binding6.5 ± 1.5[3]

Note: Ki values represent the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value signifies higher binding affinity.

Experimental Protocols

The identification of the off-target effects detailed above was primarily conducted through radioligand binding assays. The following is a detailed methodology based on the protocols employed by the NIMH Psychoactive Drug Screening Program (PDSP).

NIMH-PDSP Radioligand Binding Assay for Off-Target Screening

1. Objective: To determine the binding affinity of test compounds for a panel of G protein-coupled receptors, ion channels, and transporters.

2. Materials:

  • Test Compounds: Early P2Y14R antagonists (e.g., PPTN and its analogs).

  • Receptor Source: Crude membrane fractions from cells stably or transiently expressing the human recombinant target receptor (e.g., δ-opioid receptor, 5-HT2C receptor) or transporter (e.g., SERT, DAT).

  • Radioligands: A specific tritiated ([³H]) or iodinated ([¹²⁵I]) ligand for each target with high affinity and selectivity.

  • Assay Buffers: Specific buffer compositions are used for different target classes (e.g., Standard Binding Buffer: 50 mM Tris HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4; Transporter Binding Buffer: 50 mM Tris HCl, 150 mM NaCl, 5 mM KCl, pH 7.4).

  • Filtration System: 96-well filter mats (e.g., Whatman GF/C) pre-treated with 0.3% polyethyleneimine (PEI) and a 96-well cell harvester.

  • Scintillation Counter: A liquid scintillation counter to measure radioactivity.

3. Procedure:

  • Compound Preparation: Test compounds are serially diluted in the appropriate assay buffer to achieve a range of final concentrations for competition binding assays.

  • Assay Plate Setup: In a 96-well plate, the following are added in order:

    • Assay buffer.

    • Radioligand at a final concentration typically at or below its Kd value for the target receptor.

    • Test compound at various concentrations or a single concentration for primary screening (typically 10 µM).

    • Receptor-containing membrane preparation.

  • Incubation: The assay plates are incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-dependent (e.g., 1.5 hours at room temperature).

  • Filtration: The incubation is terminated by rapid filtration through the PEI-treated filter mats using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The filter mats are dried, and a scintillant is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

4. Data Analysis:

  • Competition Binding Curves: The data from the competition binding assays are plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Signaling Pathways of Identified Off-Targets

G_protein_signaling Figure 1. Signaling Pathways of Identified Off-Target Receptors cluster_DOR δ-Opioid Receptor (DOR) Signaling cluster_5HT2C 5-HT2C Receptor Signaling DOR DOR Gi Gαi/o DOR->Gi Agonist Gbg Gβγ DOR->Gbg AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GIRK GIRK Channels Gbg->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels Gbg->Ca_channel Inhibits HT2C 5-HT2C-R Gq Gαq/11 HT2C->Gq Serotonin PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Simplified signaling pathways for the δ-opioid receptor (DOR) and the 5-HT2C receptor.

Experimental Workflow for Off-Target Profiling

experimental_workflow Figure 2. Experimental Workflow for Off-Target Profiling cluster_workflow start Start: Early P2Y14R Antagonist Compound primary_screen Primary Screening (e.g., NIMH-PDSP Panel) Single High Concentration (10 µM) start->primary_screen hit_identification Hit Identification (% Inhibition > 50%) primary_screen->hit_identification no_hit No Significant Off-Target Activity Detected hit_identification->no_hit Non-Hits secondary_screen Secondary Screening (Dose-Response Curve) hit_identification->secondary_screen Hits ic50_determination IC50 Determination secondary_screen->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff Equation) ic50_determination->ki_calculation data_analysis Data Analysis and Off-Target Profile Generation ki_calculation->data_analysis end End: Characterized Off-Target Profile data_analysis->end

Caption: A generalized workflow for identifying and characterizing off-target activities of compounds.

Logical Relationship of P2Y14R and Off-Targets

logical_relationship Figure 3. Logical Relationship of P2Y14R and Identified Off-Targets P2Y14R P2Y14 Receptor (Primary Target) Antagonist Early P2Y14R Antagonist (e.g., PPTN) Antagonist->P2Y14R Binds to (High Affinity) Off_Targets Identified Off-Targets Antagonist->Off_Targets Also Binds to (Lower Affinity) DOR δ-Opioid Receptor Off_Targets->DOR SERT Serotonin Transporter Off_Targets->SERT DAT Dopamine Transporter Off_Targets->DAT HT2C 5-HT2C Receptor Off_Targets->HT2C Sigma1 σ1 Receptor Off_Targets->Sigma1 Alpha2C α2C Adrenergic Receptor Off_Targets->Alpha2C

Caption: The relationship between an early P2Y14R antagonist, its primary target, and its identified off-targets.

Conclusion

The development of selective P2Y14R antagonists holds significant promise for the treatment of inflammatory and immune-mediated diseases. A thorough understanding of the off-target effects of early lead compounds is crucial for guiding medicinal chemistry efforts toward molecules with improved selectivity and safety profiles. This technical guide provides a foundational resource for researchers by consolidating the known off-target data, detailing the experimental methodologies used for their discovery, and visualizing the complex biological and experimental landscapes. By learning from the promiscuity of these early compounds, the path is cleared for the rational design of next-generation P2Y14R antagonists with enhanced therapeutic potential.

References

Methodological & Application

Application Notes: P2Y14R Antagonist Cell-Based Functional Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] It is activated by UDP-sugars, most potently by UDP-glucose.[2][3] P2Y14R is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5] This receptor is expressed in various tissues, including immune cells, and is implicated in inflammatory responses, making it an attractive target for therapeutic intervention.[6][7] This document provides a detailed protocol for a cell-based functional assay to identify and characterize P2Y14R antagonists.

Principle of the Assay: This assay quantifies the ability of a test compound to block the agonist-induced inhibition of cAMP production in cells stably expressing the human P2Y14 receptor. The cells are first treated with a cAMP-elevating agent, forskolin, to establish a measurable baseline of cAMP. Subsequently, a P2Y14R agonist (e.g., UDP-glucose) is added, which activates the Gi-coupled P2Y14R and causes a decrease in the forskolin-stimulated cAMP levels.[4][7] A P2Y14R antagonist will compete with the agonist for receptor binding, thereby preventing the decrease in cAMP. The potency of the antagonist is determined by measuring its ability to restore cAMP levels in a dose-dependent manner, typically quantified by calculating the IC50 value.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the P2Y14R signaling cascade and the experimental workflow for the antagonist assay.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist (UDP-Glucose) Agonist->P2Y14R Activates Antagonist Antagonist (Test Compound) Antagonist->P2Y14R Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response P2Y14R_Antagonist_Assay_Workflow A 1. Seed Cells (P2Y14R-expressing) B 2. Add Antagonist (Test Compound Dilutions) A->B C 3. Pre-incubate B->C D 4. Add Agonist + Forskolin (UDP-Glucose) C->D E 5. Incubate D->E F 6. Lyse Cells & Detect cAMP E->F G 7. Data Analysis (Calculate IC50) F->G

References

Application Notes and Protocols for P2Y14R Antagonist Radioligand Binding Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose, and UDP itself.[1][2][3][4] This receptor is primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] P2Y14R is also known to activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and RhoA pathways.[1][2] The receptor is expressed in various tissues and cells, particularly in the immune system, and is implicated in inflammatory responses.[1][2][5] Consequently, P2Y14R has emerged as a promising therapeutic target for inflammatory diseases, and the development of selective antagonists is of significant interest.

Radioligand binding assays are a fundamental tool in drug discovery for determining the affinity of unlabeled test compounds for a target receptor.[6][7][8][9] This document provides a detailed protocol for establishing a radioligand binding assay for the human P2Y14 receptor using [3H]UDP as the radioligand. The protocol is designed for researchers aiming to identify and characterize novel P2Y14R antagonists.

Signaling Pathway

The P2Y14 receptor, upon activation by an agonist, initiates a signaling cascade through its coupling with Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in reduced cAMP levels. Additionally, P2Y14R activation can stimulate the MAPK and RhoA signaling pathways.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gi P2Y14R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK_pathway MAPK Pathway Gi->MAPK_pathway Activation RhoA_pathway RhoA Pathway Gi->RhoA_pathway Activation cAMP cAMP AC->cAMP Conversion Agonist Agonist (e.g., UDP-glucose) Agonist->P2Y14R Antagonist Antagonist Antagonist->P2Y14R Inhibition ATP ATP ATP->AC

Caption: P2Y14R Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinities of known ligands for the P2Y14 receptor. This data is crucial for selecting appropriate concentrations of radioligand and competitors in the binding assay.

LigandReceptor SpeciesAssay TypeRadioligandAffinity (Ki/Kd/KB)Reference
[3H]UDPHumanSaturation BindingN/AKd = 10 nM[10]
UDPHumanCompetition Binding[3H]UDPKi = 1280 nM[10]
UDP-glucoseHumanCompetition Binding[3H]UDPDose-dependent inhibition[10]
UMPHumanCompetition Binding[3H]UDPDose-dependent inhibition[10]
PPTNHumanFunctional (Adenylyl Cyclase)N/AKB = 434 pM[11][12]
UDPHumanFunctional (Phosphoinositide Hydrolysis)N/ApKB = 7.28[13]

Experimental Protocols

Membrane Preparation from P2Y14R-expressing Cells

This protocol describes the preparation of cell membranes from HEK293 cells transiently expressing the human P2Y14 receptor.

Materials:

  • HEK293 cells transiently transfected with a human P2Y14R expression vector

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™, Mini, EDTA-free Protease Inhibitor Cocktail), ice-cold

  • Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Culture and transfect HEK293 cells with the P2Y14R expression vector.

  • Harvest cells 24-48 hours post-transfection by scraping into ice-cold PBS.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand ([3H]UDP) and the maximum number of binding sites (Bmax) in the membrane preparation.[6][9][14]

Materials:

  • P2Y14R membrane preparation

  • [3H]UDP (specific activity ~20-60 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Unlabeled UDP (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of [3H]UDP in Binding Buffer (e.g., 0.1 to 50 nM).

  • In a 96-well plate, set up the following reactions in triplicate for each [3H]UDP concentration:

    • Total Binding: 50 µL of [3H]UDP dilution + 50 µL of Binding Buffer + 100 µL of diluted P2Y14R membrane preparation (5-20 µg protein).

    • Non-specific Binding (NSB): 50 µL of [3H]UDP dilution + 50 µL of unlabeled UDP (10 µM final concentration) + 100 µL of diluted P2Y14R membrane preparation.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Binding Buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Analyze the data using non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.

Antagonist Competition Binding Assay

This assay is used to determine the inhibitory constant (Ki) of unlabeled antagonist compounds by measuring their ability to compete with a fixed concentration of [3H]UDP for binding to the P2Y14R.[6][8]

Materials:

  • Same as for the Saturation Binding Assay

  • Unlabeled antagonist compounds

Procedure:

  • Prepare serial dilutions of the unlabeled antagonist compounds in Binding Buffer.

  • Prepare a solution of [3H]UDP in Binding Buffer at a concentration equal to its Kd (determined from the saturation binding assay).

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of [3H]UDP + 50 µL of Binding Buffer + 100 µL of diluted P2Y14R membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [3H]UDP + 50 µL of unlabeled UDP (10 µM final concentration) + 100 µL of diluted P2Y14R membrane preparation.

    • Competition: 50 µL of [3H]UDP + 50 µL of antagonist dilution + 100 µL of diluted P2Y14R membrane preparation.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]

  • Terminate the binding reaction and process the samples as described in the Saturation Binding Assay (steps 4-7).

  • Calculate the percentage of specific binding for each antagonist concentration.

  • Analyze the data using non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value of the antagonist.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the overall workflow for the P2Y14R antagonist radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Transfection (HEK293) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Protein_Assay 3. Protein Quantification Membrane_Prep->Protein_Assay Incubation 4. Incubation with [3H]UDP & Antagonist Protein_Assay->Incubation Filtration 5. Rapid Filtration Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting IC50_Calc 7. IC50 Determination Counting->IC50_Calc Ki_Calc 8. Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for In Vivo Administration of P2Y14R Antagonist 2 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of P2Y14 receptor (P2Y14R) antagonists, with a focus on a truncated antagonist referred to as compound 2 , in various mouse models. The information is compiled from preclinical studies investigating the therapeutic potential of P2Y14R modulation in conditions such as neuropathic pain and acute kidney injury.

Introduction to P2Y14R and its Antagonism

The P2Y14 receptor (P2Y14R), also known as GPR105, is a G-protein coupled receptor (GPCR) activated by UDP-sugars, such as UDP-glucose.[1][2] This receptor is widely expressed in immune cells, including neutrophils and lymphocytes, as well as in the nervous system, suggesting its involvement in inflammation and pain signaling.[3][4] The P2Y14R is coupled to a Gαi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2][5] It can also activate other signaling pathways, including the RhoA and MAPK pathways.[5][6]

Antagonism of P2Y14R has emerged as a promising therapeutic strategy for various inflammatory and neuropathic conditions. Several antagonists have been developed, with 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (PPTN), also referred to as compound 1 , being a widely used potent and selective antagonist.[4][7] A truncated version, antagonist 2 , has also been studied and, while displaying weaker in vivo activity consistent with its lower binding affinity, provides a valuable tool for understanding the structure-activity relationship of P2Y14R antagonists.[4]

P2Y14R Signaling Pathway

The activation of the P2Y14 receptor by its endogenous ligands, such as UDP-glucose, initiates a cascade of intracellular signaling events. The primary pathway involves the Gαi subunit, which inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. Additionally, P2Y14R activation can stimulate the RhoA pathway, influencing cytoskeletal rearrangement and cell migration, and the MAPK/ERK pathway.[3][4][6]

P2Y14R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14R P2Y14R Gi Gαi P2Y14R->Gi Activates RhoA RhoA P2Y14R->RhoA Activates MAPK MAPK/ERK Pathway P2Y14R->MAPK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP UDP_glucose UDP-Glucose UDP_glucose->P2Y14R Gi->AC Inhibits Response Cellular Response (e.g., Chemotaxis, Inflammation) cAMP->Response RhoA->Response MAPK->Response

Caption: P2Y14R signaling cascade.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies using P2Y14R antagonists in mouse models.

AntagonistMouse ModelDoseAdministration RouteKey FindingsReference
Antagonist 2 Chronic Neuropathic Pain (Sciatic Constriction)10 µmol/kgIntraperitoneal (i.p.)Relatively weak in vivo activity in reversing mechano-allodynia.[4]
PPTN (1) Chronic Neuropathic Pain (Sciatic Constriction)10 µmol/kgIntraperitoneal (i.p.)Complete reversal (100%) of mechano-allodynia at 1-2 hours.[4][8]
PPTN (1) Inflammatory Pain (CFA model)Not specifiedNot specifiedAttenuated inflammatory pain.[4]
PPTN Acute Kidney Injury (Ischemia-Reperfusion)0.18 mg/kgIntravenous (i.v.)Detected in urine; reduced chemokine expression.[9]
PPTN Acute Kidney Injury (Ischemia-Reperfusion)4.55 mg/kg/daySubcutaneous (s.c.) infusion via osmotic minipumpsSustained urinary concentration; reduced chemokine expression.[9]
PPTN Pulmonary Inflammation10 mg/kgIntraperitoneal (i.p.)Diminished neutrophilia and cytokine production.[10]
N-acetyl analogue (4) Chronic Neuropathic Pain (Sciatic Constriction)10 µmol/kgIntraperitoneal (i.p.)Complete reversal (100%) of mechano-allodynia at 1-2 hours with effects lasting up to 5 hours.[4][8]
Reversed triazole analogue (7) Chronic Neuropathic Pain (Sciatic Constriction)10 µmol/kgIntraperitoneal (i.p.)Reached 87% maximal protection against mechano-allodynia.[4][8]

Experimental Protocols

General Experimental Workflow for In Vivo Administration

The following diagram illustrates a general workflow for the in vivo administration of a P2Y14R antagonist in a mouse model of disease.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Animal_Model Induce Disease Model (e.g., Sciatic Nerve Constriction, Ischemia-Reperfusion) Baseline Baseline Measurements (e.g., von Frey test, Blood/Urine sample) Animal_Model->Baseline Drug_Prep Prepare Antagonist Solution (e.g., in DMSO/PEG-400/Water) Baseline->Drug_Prep Administration Administer Antagonist (i.p., i.v., s.c.) Drug_Prep->Administration Vehicle Administer Vehicle Control Drug_Prep->Vehicle Post_Treatment Post-Treatment Measurements (e.g., Behavioral tests, Biochemical assays) Administration->Post_Treatment Vehicle->Post_Treatment Data_Analysis Data Analysis and Statistical Comparison Post_Treatment->Data_Analysis

Caption: General experimental workflow.

Protocol 1: Intraperitoneal (i.p.) Administration for Neuropathic Pain Model

Objective: To assess the efficacy of a P2Y14R antagonist in reversing mechanical allodynia in a mouse model of chronic neuropathic pain.

Materials:

  • P2Y14R antagonist (e.g., Antagonist 2, PPTN)

  • Vehicle solution (e.g., 10% DMSO, 30% PEG-400, 60% water)[10]

  • Sterile syringes and needles (e.g., 27-gauge)

  • Mice with induced chronic constriction injury (CCI) of the sciatic nerve[4]

  • Von Frey filaments for assessing mechanical allodynia[2]

Procedure:

  • Induction of Neuropathic Pain:

    • Surgically induce CCI of the sciatic nerve in mice.

    • Allow 7 days for the development of peak mechanical allodynia.[4]

  • Baseline Measurement:

    • On day 7 post-surgery, measure the baseline paw withdrawal threshold using von Frey filaments.[2]

  • Antagonist Preparation and Administration:

    • Prepare a solution of the P2Y14R antagonist at the desired concentration (e.g., to achieve a final dose of 10 µmol/kg).[4] The vehicle can be a mixture of 10% DMSO, 30% PEG-400, and 60% water.[10]

    • Administer the antagonist solution or vehicle control via intraperitoneal injection.[4][11] To perform the i.p. injection, restrain the mouse and inject into the lower right quadrant of the abdomen, avoiding the midline.[12]

  • Post-Treatment Assessment:

    • Measure the paw withdrawal threshold at various time points after injection (e.g., 30 minutes, 1 hour, 2 hours, 5 hours).[2][4]

  • Data Analysis:

    • Calculate the percentage reversal of mechano-allodynia compared to baseline and vehicle-treated controls.

Protocol 2: Intravenous (i.v.) and Subcutaneous (s.c.) Administration for Acute Kidney Injury Model

Objective: To evaluate the effect of a P2Y14R antagonist on inflammation in a mouse model of ischemia-reperfusion induced acute kidney injury (AKI).

Materials:

  • P2Y14R antagonist (e.g., PPTN)

  • Vehicle solution (e.g., DMSO)[9]

  • Sterile syringes and needles

  • Mice subjected to bilateral renal ischemia-reperfusion injury (IRI)[9]

  • For s.c. infusion: ALZET osmotic minipumps[9]

  • Equipment for urine and blood collection

  • Reagents for measuring kidney function (e.g., serum creatinine) and inflammatory markers (e.g., chemokines via qPCR)[9]

Procedure:

A. Intravenous (i.v.) Bolus Administration:

  • Induction of AKI:

    • Induce bilateral renal IRI in mice.

  • Antagonist Preparation and Administration:

    • Prepare the P2Y14R antagonist solution in a suitable vehicle.

    • Administer a single intravenous injection (e.g., 0.18 mg/kg) via the tail vein.[9][12]

  • Sample Collection and Analysis:

    • Collect urine and blood samples at specified time points (e.g., 2 hours post-injection).[9]

    • Measure urinary antagonist concentration, serum creatinine, and renal chemokine expression.[9]

B. Continuous Subcutaneous (s.c.) Infusion:

  • Induction of AKI:

    • Induce bilateral renal IRI in mice.

  • Osmotic Minipump Implantation:

    • Load ALZET osmotic minipumps with the P2Y14R antagonist solution to deliver a continuous dose (e.g., 4.55 mg/kg/day).[9]

    • Surgically implant the minipumps subcutaneously.

  • Sample Collection and Analysis:

    • Collect urine and blood samples at specified time points (e.g., 24 and 48 hours post-implantation).[9]

    • Analyze samples for antagonist concentration, kidney function markers, and inflammatory mediators.[9]

Conclusion

The in vivo administration of P2Y14R antagonists, including the truncated antagonist 2 , provides a valuable approach to investigate the role of this receptor in various disease models. The choice of administration route and dosage depends on the specific experimental goals, the pharmacokinetic properties of the antagonist, and the animal model being used. The protocols outlined above, derived from published studies, offer a starting point for researchers to design and execute their own in vivo experiments targeting the P2Y14 receptor.

References

Application Notes and Protocols for P2Y14R Antagonist in a Mouse Model of Chronic Constriction Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a P2Y14 receptor (P2Y14R) antagonist in a mouse model of chronic constriction injury (CCI), a widely used model for inducing neuropathic pain. The information presented here is intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of P2Y14R antagonists for chronic pain conditions.

Introduction

Chronic neuropathic pain, a debilitating condition resulting from nerve damage, presents a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are associated with considerable side effects.[1] The P2Y14 receptor, a G-protein coupled receptor activated by UDP-sugars, has emerged as a promising target for the treatment of inflammatory and neuropathic pain.[3][4][5] This receptor is expressed in immune and nervous system cells, including glial cells, which are key players in neuroinflammatory processes that drive chronic pain.[3][6]

Damage-associated molecular patterns (DAMPs) like UDP-glucose, released following tissue injury, activate P2Y14R on glial cells.[3] This activation triggers downstream signaling cascades that lead to the release of pro-inflammatory cytokines such as IL-1β, CCL2, and TNF-α, contributing to the establishment and maintenance of neuropathic pain.[3] Antagonizing the P2Y14R has been shown to effectively reverse mechanical allodynia in a dose-dependent manner in the CCI mouse model, highlighting its potential as a novel analgesic strategy.[3][7][8]

This document outlines the use of the selective P2Y14R antagonist, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (referred to as PPTN or antagonist 2 in some literature), in the CCI mouse model.

Data Presentation

The following tables summarize the in vivo efficacy of various P2Y14R antagonists in the CCI mouse model.

Table 1: Efficacy of P2Y14R Antagonists in Reversing Mechanical Allodynia in the CCI Mouse Model

AntagonistStructureDose (µmol/kg, i.p.)Maximal Protection (%)Time to Maximal Effect (hours)Duration of Significant Effect (hours)
1 (PPTN)Naphthalene derivative101001 - 2~3
4 (N-acetyl 1 )N-acetyl derivative of 1 101001 - 2up to 5
7 Reversed triazole analogue1087~1Not specified

Data compiled from multiple studies.[3][7][8]

Experimental Protocols

This protocol describes the surgical procedure to induce chronic neuropathic pain by loosely constricting the sciatic nerve.

Materials:

  • Male ICR mice (20-25 g) or C57BL/6N mice[9][10]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical scissors, scalpel, and micro-mosquito hemostat[9]

  • 4-0 chromic catgut or silk sutures[2][9]

  • Wound clips or sutures for skin closure[11]

  • Heating pad

  • Personal protective equipment (surgical gown, gloves, mask)[9]

Procedure:

  • Animal Preparation: Acclimate mice to the housing facility for at least one week before surgery.[9] Anesthetize the mouse using a suitable anesthetic. Shave and sterilize the skin on the lateral surface of the mid-thigh of the desired hind limb.

  • Surgical Incision: Place the mouse on a heating pad to maintain body temperature. Make a 1.0-1.5 cm skin incision over the mid-thigh region.[9]

  • Sciatic Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.[2][9]

  • Nerve Ligation: Proximal to the sciatic nerve's trifurcation, carefully place three loose ligatures of 4-0 chromic catgut or silk suture around the nerve with about 1 mm spacing between them.[2][10] The ligatures should be tightened until a brief twitch in the ipsilateral hind paw is observed.[2] This ensures constriction without completely arresting epineural blood flow.

  • Wound Closure: Close the muscle layer with sutures and the skin incision with wound clips or sutures.[2][11]

  • Post-Operative Care: Allow the animal to recover from anesthesia on a heating pad. House the animals with additional bedding.[11] Monitor the animals for any signs of distress. Wound clips should be removed 7-10 days post-surgery.[11]

  • Sham Control: For sham-operated control mice, perform the same surgical procedure, including exposure of the sciatic nerve, but do not place any ligatures.[9]

This protocol details the measurement of paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments (e.g., 1 g filament)[9]

  • Elevated wire mesh platform

  • Transparent acrylic boxes[9]

Procedure:

  • Acclimation: Place the mice in individual acrylic boxes on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.[9]

  • Filament Application: Gently apply the von Frey filament to the plantar surface of the ipsilateral hind paw until the filament bends.[9]

  • Response Measurement: Record the paw withdrawal response. A positive response is a sharp withdrawal of the paw.

  • Testing Paradigm: Apply the filament stimulation 10 times to the ipsilateral hind paw with at least a 10-second interval between applications.[9]

  • Data Calculation: The results are often expressed as the percentage of paw withdrawal frequency (PWF %), which is the number of paw withdrawals out of the 10 trials, multiplied by 100.[9]

  • Timeline: Perform baseline testing before CCI surgery. Post-operative testing is typically conducted every two days to monitor the development and maintenance of mechanical allodynia.[9]

Materials:

  • P2Y14R antagonist (e.g., PPTN)

  • Vehicle solution (e.g., saline, DMSO)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Drug Preparation: Dissolve the P2Y14R antagonist in a suitable vehicle at the desired concentration.

  • Administration: Administer the antagonist or vehicle via intraperitoneal (i.p.) injection. A typical effective dose for PPTN and its analogues is 10 µmol/kg.[3][7][8]

  • Behavioral Testing: Assess mechanical allodynia using the von Frey test at various time points after drug administration (e.g., 30 minutes, 1 hour, 2 hours, etc.) to determine the onset, peak, and duration of the analgesic effect.[3][7][8]

Visualizations

P2Y14R_Signaling P2Y14R Signaling in Glial Cells and Neuropathic Pain cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP-glucose UDP-glucose P2Y14R P2Y14R UDP-glucose->P2Y14R Activates G_protein Gαi/o βγ P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, CCL2, TNF-α) G_protein->Cytokines Leads to cAMP ↓ cAMP AC->cAMP Pain Neuropathic Pain Cytokines->Pain Contributes to PPTN PPTN (Antagonist 2) PPTN->P2Y14R Blocks

Caption: P2Y14R signaling cascade in glial cells leading to neuropathic pain.

CCI_Workflow Experimental Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery cluster_treatment Treatment cluster_analysis Data Analysis Acclimation Animal Acclimation (≥ 1 week) Baseline Baseline von Frey Test Acclimation->Baseline CCI CCI Surgery (Sciatic Nerve Ligation) Baseline->CCI Sham Sham Surgery (No Ligation) Baseline->Sham Pain_Dev Development of Mechanical Allodynia CCI->Pain_Dev Post_Op_Test Post-operative von Frey Testing Sham->Post_Op_Test Pain_Dev->Post_Op_Test Treatment_Admin Administer P2Y14R Antagonist or Vehicle (i.p.) Post_Op_Test->Treatment_Admin Post_Treat_Test Post-treatment von Frey Testing (Time course) Treatment_Admin->Post_Treat_Test Analysis Data Analysis and Comparison Post_Treat_Test->Analysis

Caption: Workflow for CCI surgery, behavioral testing, and antagonist evaluation.

Logical_Relationship P2Y14R Antagonism and Analgesia Nerve_Injury Peripheral Nerve Injury (CCI Model) DAMPs Release of DAMPs (e.g., UDP-glucose) Nerve_Injury->DAMPs P2Y14R_Activation P2Y14R Activation on Glial Cells DAMPs->P2Y14R_Activation Neuroinflammation Neuroinflammation (Cytokine Release) P2Y14R_Activation->Neuroinflammation Pain Neuropathic Pain (Mechanical Allodynia) Neuroinflammation->Pain Antagonist P2Y14R Antagonist (PPTN) Antagonist->P2Y14R_Activation Inhibits Pain_Relief Reversal of Mechanical Allodynia Antagonist->Pain_Relief

Caption: The logical pathway from nerve injury to pain and its reversal by P2Y14R antagonism.

References

Application Note: Neutrophil Chemotaxis Assay Using a P2Y14R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their migration to sites of inflammation, a process known as chemotaxis, is critical for host defense. The P2Y14 receptor (P2Y14R), a G protein-coupled receptor, has been identified as a key player in modulating neutrophil function. Its endogenous ligand, UDP-glucose, released from damaged cells, can act as a chemoattractant for neutrophils. Understanding the role of P2Y14R in neutrophil chemotaxis is crucial for developing novel therapeutics for inflammatory diseases. This document provides a detailed protocol for a neutrophil chemotaxis assay using a specific P2Y14R antagonist to investigate its inhibitory effects on neutrophil migration.

P2Y14R Signaling Pathway in Neutrophils

The P2Y14 receptor is a Gi/o-coupled GPCR. Upon binding of its ligand, such as UDP-glucose, the receptor activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can influence various downstream signaling pathways that are involved in cell migration, including the MAPK/ERK pathway and the PI3K/Akt pathway, ultimately leading to the cytoskeletal rearrangements necessary for chemotaxis.

P2Y14R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol UDP_Glucose UDP-Glucose (Ligand) P2Y14R P2Y14R UDP_Glucose->P2Y14R G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces P2Y14R_Antagonist P2Y14R Antagonist P2Y14R_Antagonist->P2Y14R G_protein->AC Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) cAMP->Downstream Inhibits Chemotaxis Chemotaxis Downstream->Chemotaxis Promotes

Figure 1: P2Y14R signaling pathway in neutrophils.

Experimental Protocol: Neutrophil Chemotaxis Assay

This protocol describes a Boyden chamber assay to measure the chemotactic response of isolated human neutrophils to a chemoattractant (UDP-glucose) in the presence and absence of a P2Y14R antagonist.

Materials and Reagents

  • Cells: Freshly isolated human neutrophils

  • Reagents:

    • RPMI 1640 medium

    • Fetal Bovine Serum (FBS)

    • UDP-glucose (chemoattractant)

    • P2Y14R antagonist (e.g., 4,7-disubstituted-dihydropyrido[4,3-d]pyrimidin-2-one derivative, PPTN)

    • Calcein-AM (for cell labeling)

    • Trypan Blue solution

    • Phosphate Buffered Saline (PBS)

  • Equipment:

    • Boyden chamber (or similar multi-well chemotaxis plate with a porous membrane, e.g., 5 µm pore size)

    • Fluorescence plate reader

    • Hemocytometer

    • Centrifuge

    • Incubator (37°C, 5% CO2)

    • Laminar flow hood

Experimental Workflow

Figure 2: Experimental workflow for the neutrophil chemotaxis assay.

Step-by-Step Procedure

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Ensure all steps are performed under sterile conditions.

  • Cell Preparation and Labeling:

    • Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 1% FBS.

    • Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (should be >95%).

    • Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.

    • Add Calcein-AM to the cell suspension at a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with RPMI 1640 to remove excess dye and resuspend in RPMI 1640 with 1% FBS.

  • Chemotaxis Assay Setup:

    • Prepare serial dilutions of the chemoattractant (UDP-glucose) and the P2Y14R antagonist in RPMI 1640 with 1% FBS.

    • Add 200 µL of the chemoattractant solutions to the lower wells of the Boyden chamber. Include a negative control (medium only) and a positive control (e.g., fMLP).

    • In separate tubes, pre-incubate the Calcein-AM labeled neutrophils (1 x 10^6 cells/mL) with various concentrations of the P2Y14R antagonist (or vehicle control) for 15 minutes at room temperature.

    • Carefully place the porous membrane over the lower wells.

    • Add 100 µL of the pre-incubated neutrophil suspension to the upper wells.

  • Incubation and Cell Migration:

    • Incubate the assembled chamber for 90 minutes at 37°C in a 5% CO2 incubator.

  • Quantification of Chemotaxis:

    • After incubation, carefully remove the chamber from the incubator.

    • Aspirate the medium and non-migrated cells from the upper surface of the membrane.

    • Wipe the upper surface with a cotton swab to ensure all non-migrated cells are removed.

    • Quantify the migrated cells on the lower side of the membrane by measuring the fluorescence of Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

Data Presentation

The results of the chemotaxis assay can be presented in tabular format for clear comparison.

Table 1: Dose-Response of Neutrophil Chemotaxis to UDP-glucose

UDP-glucose (µM)Mean Fluorescence Intensity (RFU)Standard Deviation
0 (Control)150± 20
0.1350± 35
1800± 75
101200± 110
1001150± 105

Table 2: Inhibition of UDP-glucose-induced Chemotaxis by P2Y14R Antagonist (Assay performed with 10 µM UDP-glucose)

P2Y14R Antagonist (µM)Mean Fluorescence Intensity (RFU)Standard Deviation% Inhibition
0 (Vehicle)1210± 1150%
0.1950± 9021.5%
1550± 6054.5%
10200± 2583.5%
100160± 2286.8%

This protocol provides a robust framework for investigating the role of the P2Y14 receptor in neutrophil chemotaxis. By using a specific antagonist, researchers can elucidate the contribution of this receptor to inflammatory responses and evaluate the potential of P2Y14R antagonists as therapeutic agents for a variety of inflammatory conditions. The use of a fluorescence-based assay offers a quantitative and high-throughput method for screening and characterizing compounds that modulate neutrophil migration.

Application Note: High-Throughput Screening for Novel P2Y14R Antagonists Using a Fluorescent Calcium Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] It is activated by endogenous UDP-sugars, most potently by UDP-glucose.[2][3] P2Y14R is highly expressed in immune cells and has been implicated in inflammatory responses, making it an attractive therapeutic target for a variety of diseases.[1][4][5][6] The discovery of potent and selective P2Y14R antagonists is a key objective for developing novel anti-inflammatory therapies.

This application note describes a robust, high-throughput screening (HTS) assay for the identification of novel P2Y14R antagonists. The assay utilizes a cell line co-expressing the human P2Y14R and a chimeric G protein, which links the native Gαi signaling of the receptor to the Gαq pathway. This engineered coupling enables a measurable intracellular calcium mobilization event upon receptor activation by an agonist like UDP-glucose.[2][7] This calcium flux is detected using a fluorescent probe, providing a sensitive and high-throughput-compatible readout. Potential antagonists are identified by their ability to inhibit the agonist-induced fluorescent signal.

P2Y14R Signaling Pathway

The P2Y14 receptor canonically couples to Gαi proteins. Upon activation by an agonist such as UDP-glucose, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] P2Y14R activation can also stimulate other pathways, including the Mitogen-Activated Protein (MAP) kinase cascade.[2][8] For HTS purposes, a more readily detectable signal is desirable. By co-expressing the receptor with a chimeric Gαq/i protein, the Gi-coupled activation is redirected to stimulate Phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient increase in intracellular calcium concentration that can be measured with a fluorescent indicator.

P2Y14R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y14R P2Y14R G_protein Gαi/q Chimeric G-Protein P2Y14R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Engineered) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Canonical) IP3 IP3 PLC->IP3 Generates cAMP ↓ cAMP AC->cAMP Decreases Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Fluorescence Fluorescence Increase Ca_release->Fluorescence Causes Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Antagonist Test Compound (Antagonist) Antagonist->P2Y14R Blocks

Caption: P2Y14R signaling pathways for HTS.

Data Presentation

The following tables summarize key performance metrics for the P2Y14R HTS assay and the pharmacological properties of a known reference antagonist, PPTN.

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Cell Line CHO-K1 or HEK293Stably co-expressing hP2Y14R and Gαq/i
Assay Format 384-well microplate
Fluorescent Probe Fluo-4 AMCalcium-sensitive indicator
Agonist UDP-GlucoseEC80 concentration (e.g., ~1 µM)
Z'-Factor > 0.5Indicates excellent assay robustness
Instrumentation FLIPR® Penta or similarMeasures kinetic fluorescence changes[9]

Table 2: Pharmacological Data for Reference Antagonist

CompoundTypeKB / KiIC50Source
PPTN Competitive Antagonist434 pMVaries with assay[6][10]
MRS4174 Fluorescent Antagonist80 pMN/A[11]
UDP (human) Competitive AntagonistpKB = 7.28N/A[3][12]
Compound A AntagonistKi = 1280 nM2.3 µM[7]

Experimental Workflow

The HTS workflow is designed for efficiency and automation, moving from initial cell preparation through to data analysis and hit identification.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis p1 1. Seed Cells (e.g., P2Y14R-CHO cells in 384-well plates) p2 2. Incubate Overnight p1->p2 p3 3. Load Cells with Fluorescent Dye (e.g., Fluo-4 AM) p2->p3 s1 4. Add Test Compounds & Controls (e.g., Antagonist, DMSO) p3->s1 s2 5. Incubate s1->s2 s3 6. Measure Baseline Fluorescence (Plate Reader) s2->s3 s4 7. Add Agonist (UDP-Glucose, EC80) s3->s4 s5 8. Measure Kinetic Fluorescence (Plate Reader) s4->s5 a1 9. Calculate Percent Inhibition s5->a1 a2 10. Identify Primary Hits (Based on inhibition threshold) a1->a2 a3 11. Dose-Response Confirmation (Generate IC50 curves for hits) a2->a3

Caption: High-throughput screening experimental workflow.

Detailed Experimental Protocols

1. Materials and Reagents

  • Cell Line: CHO-K1 cells stably co-expressing human P2Y14R and a chimeric Gαq/i protein.

  • Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418, Puromycin).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.

  • Fluorescent Dye: Fluo-4 AM Calcium Assay Kit. Prepare loading solution in Assay Buffer as per manufacturer's instructions.

  • Agonist: UDP-glucose (Sigma-Aldrich). Prepare a 10 mM stock in water and dilute in Assay Buffer to the final working concentration.

  • Reference Antagonist: PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid). Prepare a 10 mM stock in DMSO.

  • Plates: 384-well, black-walled, clear-bottom assay plates.

  • Instrumentation: FLIPR® Penta High-Throughput Cellular Screening System (or equivalent instrument capable of kinetic fluorescence reading with automated liquid handling).

2. Cell Preparation and Plating

  • Culture the P2Y14R-expressing cells according to standard cell culture protocols.

  • On the day before the assay, harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity.

  • Resuspend cells in culture medium and adjust the density to 250,000 cells/mL.

  • Dispense 40 µL of the cell suspension into each well of a 384-well assay plate (10,000 cells/well).

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

3. Fluorescent Dye Loading

  • Prepare the Fluo-4 AM dye-loading solution in Assay Buffer according to the kit manufacturer's protocol. The solution should contain the fluorescent dye and probenecid to prevent dye extrusion from the cells.

  • Remove the culture medium from the cell plates by gentle aspiration or plate inversion.

  • Add 20 µL of the dye-loading solution to each well.

  • Incubate the plates for 60 minutes at 37°C in a 5% CO₂ incubator.

4. Compound and Agonist Addition (HTS Protocol)

  • Prepare compound plates containing test compounds, reference antagonist (e.g., PPTN for positive control), and DMSO (for negative control) diluted in Assay Buffer.

  • Transfer 5 µL from the compound plates to the cell plates using an automated liquid handler. This results in the desired final concentration of test compounds.

  • Incubate the plates for 15-30 minutes at room temperature.

  • Place the plates into the plate reader (e.g., FLIPR®).

  • Initiate the assay protocol:

    • Read baseline fluorescence for 10-20 seconds.

    • Using the instrument's integrated pipettor, add 25 µL of UDP-glucose solution (at a concentration that will yield a final EC80 concentration in the well) to all wells.

    • Immediately begin kinetic fluorescence reading for 90-180 seconds to capture the calcium flux peak.

5. Data Analysis

  • Response Calculation: The response in each well is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

  • Normalization and Inhibition Calculation:

    • The data is normalized to the controls on each plate.

    • The average response of the negative control wells (DMSO only) is set as 0% inhibition (100% activity).

    • The average response of the positive control wells (a saturating concentration of reference antagonist) is set as 100% inhibition (0% activity).

    • The percent inhibition for each test compound is calculated using the formula: % Inhibition = 100 * (1 - (Response_Compound - Response_Positive_Control) / (Response_Negative_Control - Response_Positive_Control))

  • Hit Identification: Primary hits are identified as compounds that meet a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • IC₅₀ Determination: Confirmed hits are further evaluated in dose-response experiments. A dilution series of the compound is tested in the same assay, and the resulting inhibition data is fitted to a four-parameter logistic equation to determine the IC₅₀ value.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with P2Y14R Antagonist PPTN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a critical regulator of inflammatory and immune responses.[1] Its activation by endogenous ligands, primarily UDP-sugars like UDP-glucose, initiates a cascade of intracellular signaling events that modulate the function of various immune cells, including neutrophils, eosinophils, and macrophages.[1][2][3] The development of selective antagonists for P2Y14R, such as the potent and high-affinity antagonist PPTN (a 4,7-disubstituted 2-naphthoic acid derivative), provides a valuable tool for dissecting the physiological roles of this receptor and for the potential therapeutic intervention in inflammatory diseases.[1][4]

This document provides detailed application notes and protocols for the analysis of immune cells treated with the P2Y14R antagonist PPTN using flow cytometry. This powerful technique allows for the multi-parametric analysis of individual cells, enabling researchers to investigate the effects of P2Y14R blockade on immune cell phenotype, activation state, and function.

P2Y14 Receptor Signaling and Antagonism by PPTN

The P2Y14 receptor is canonically coupled to the Gi/o family of G proteins.[1] Upon activation by an agonist like UDP-glucose, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer.[1] The activated Gαi/o subunit primarily inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5] Additionally, P2Y14R activation can stimulate other signaling pathways, including the Rho/Rho kinase pathway, which is crucial for cytoskeletal rearrangement and cell migration, and the MAP kinase pathway (ERK1/2 and p38).[1][6][7]

PPTN acts as a competitive antagonist at the P2Y14 receptor. It binds to the same orthosteric site as the endogenous agonist but does not activate the receptor.[1] By occupying the binding site, PPTN effectively blocks the agonist from initiating the downstream signaling cascade.[1]

Data Presentation: Quantitative Analysis of PPTN Activity

The following tables summarize the quantitative data regarding the potency and selectivity of the P2Y14R antagonist PPTN.

Parameter Value Assay System Reference
KB434 pMSchild analysis in C6 glioma cells expressing P2Y14R[4][7]
IC50 (vs. 10 µM UDP-glucose)~1 nMChemotaxis of differentiated HL-60 cells[7][8]
IC50 (vs. 100 µM UDP-glucose)~4 nMChemotaxis of differentiated HL-60 cells[7][8]

Table 1: Potency of PPTN in inhibiting P2Y14R-mediated responses.

Receptor Subtype Effect of 1 µM PPTN Reference
P2Y1No agonist or antagonist effect[4][7]
P2Y2No agonist or antagonist effect[4][7]
P2Y4No agonist or antagonist effect[4][7]
P2Y6No agonist or antagonist effect[4][7]
P2Y11No agonist or antagonist effect[4][7]
P2Y12No agonist or antagonist effect[4][7]
P2Y13No agonist or antagonist effect[4][7]

Table 2: Selectivity of PPTN for the P2Y14 Receptor.

Experimental Protocols

I. Preparation of Immune Cells

This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and neutrophils.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell (RBC) Lysis Buffer

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • For neutrophil isolation, the pellet remaining after PBMC collection can be further processed. Resuspend the pellet in PBS and use a dextran sedimentation or gradient centrifugation method.

  • If required, lyse remaining red blood cells by incubating with RBC Lysis Buffer for 5-10 minutes at room temperature.

  • Wash the isolated cells with PBS and resuspend in RPMI 1640 medium supplemented with 10% FBS.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

II. Treatment of Immune Cells with P2Y14R Agonist and Antagonist

Materials:

  • Isolated immune cells (e.g., neutrophils, PBMCs)

  • P2Y14R agonist (e.g., UDP-glucose)

  • P2Y14R antagonist (PPTN)

  • RPMI 1640 medium with 10% FBS

  • DMSO (vehicle for PPTN)

Procedure:

  • Seed the isolated immune cells in appropriate culture plates or tubes at a desired density.

  • Prepare stock solutions of UDP-glucose in sterile water and PPTN in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

  • Antagonist Pre-treatment: To assess the inhibitory effect of PPTN, pre-incubate the cells with various concentrations of PPTN for 15-30 minutes at 37°C.

  • Agonist Stimulation: Following pre-treatment with PPTN, add the P2Y14R agonist (e.g., UDP-glucose) at a concentration known to elicit a response (e.g., 1-100 µM).

  • Include appropriate controls:

    • Untreated cells (negative control)

    • Cells treated with vehicle (DMSO) alone

    • Cells treated with agonist alone

    • Cells treated with antagonist alone

  • Incubate the cells for the desired period, depending on the downstream application (e.g., 15-60 minutes for signaling pathway analysis, longer for functional assays).

III. Flow Cytometry Staining Protocol for Surface and Intracellular Markers

This protocol provides a general framework for staining immune cells for flow cytometry analysis. The choice of antibodies will depend on the specific immune cell subset and the activation markers of interest.

Materials:

  • Treated and control immune cells

  • Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD11b, CD16, CD66b for neutrophils; CD3, CD4, CD8, CD19 for lymphocytes; CD14 for monocytes)

  • Fluorochrome-conjugated antibodies against intracellular signaling proteins (e.g., phospho-ERK1/2, phospho-p38)

  • Fixation/Permeabilization Buffer

  • Permeabilization Buffer

Procedure:

  • Harvest and Wash: After treatment, harvest the cells and wash them once with cold PBS by centrifugation at 300-400 x g for 5 minutes.

  • Viability Staining: Resuspend the cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions. This step is crucial to exclude dead cells from the analysis, as they can non-specifically bind antibodies.

  • Surface Marker Staining: Wash the cells with Flow Cytometry Staining Buffer. Resuspend the cells in the staining buffer containing the pre-titrated cocktail of fluorochrome-conjugated antibodies for surface markers. Incubate for 20-30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Fixation and Permeabilization (for intracellular staining): If staining for intracellular targets, resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.

  • Wash: Wash the cells with Permeabilization Buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the pre-titrated cocktail of fluorochrome-conjugated antibodies for intracellular markers. Incubate for 30-60 minutes at room temperature in the dark.

  • Wash: Wash the cells twice with Permeabilization Buffer.

  • Resuspension and Acquisition: Resuspend the final cell pellet in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.

IV. Data Analysis
  • Gating Strategy:

    • First, gate on single cells to exclude doublets.

    • Next, gate on live cells using the viability dye.

    • From the live cell population, identify the immune cell subsets of interest based on their forward and side scatter characteristics and the expression of specific surface markers (e.g., CD45 for all leukocytes, followed by specific markers for neutrophils, lymphocytes, and monocytes).

  • Quantification:

    • Determine the percentage of positive cells for each marker within the gated populations.

    • Measure the median fluorescence intensity (MFI) to quantify the expression level of a particular marker.

    • Compare the results between the different treatment groups (untreated, agonist-treated, and antagonist + agonist-treated) to assess the effect of P2Y14R antagonism.

Mandatory Visualizations

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP-glucose UDP-glucose P2Y14R P2Y14R UDP-glucose->P2Y14R Activates PPTN PPTN PPTN->P2Y14R Inhibits Gi_protein Gαi/o P2Y14R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Rho_ROCK Rho/ROCK Pathway Gi_protein->Rho_ROCK Activates MAPK MAPK (ERK1/2, p38) Gi_protein->MAPK Activates cAMP ↓ cAMP Inflammation Inflammatory Responses cAMP->Inflammation Modulates Chemotaxis Chemotaxis & Cytoskeletal Rearrangement Rho_ROCK->Chemotaxis MAPK->Inflammation

Caption: P2Y14R Signaling Pathway and Antagonism by PPTN.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis ImmuneCellIsolation 1. Isolate Immune Cells (e.g., Neutrophils, PBMCs) Treatment 2. Treat with PPTN (Antagonist) and/or UDP-glucose (Agonist) ImmuneCellIsolation->Treatment Viability 3. Viability Staining Treatment->Viability Surface 4. Surface Marker Staining Viability->Surface FixPerm 5. Fixation & Permeabilization (for intracellular targets) Surface->FixPerm Intracellular 6. Intracellular Marker Staining FixPerm->Intracellular Acquisition 7. Data Acquisition (Flow Cytometer) Intracellular->Acquisition Gating 8. Gating Strategy (Live, Single Cells, Cell Subsets) Acquisition->Gating Quantification 9. Quantification (% Positive, MFI) Gating->Quantification

Caption: Experimental Workflow for Flow Cytometry Analysis.

Logical_Relationship cluster_receptor P2Y14 Receptor Receptor Binding Site Signaling Downstream Signaling (e.g., ↓cAMP, Chemotaxis) Receptor->Signaling Initiates NoSignaling No Signaling Receptor->NoSignaling Prevents Agonist UDP-glucose (Agonist) Agonist->Receptor Binds & Activates Antagonist PPTN (Competitive Antagonist) Antagonist->Receptor Binds & Blocks

Caption: Competitive Antagonism at the P2Y14 Receptor.

References

Application Notes and Protocols for P2Y14R Antagonist in Purinergic Signaling Studies of Glial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: P2Y14R Antagonist for Studying Purinergic Signaling in Glial Cells Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), is an established regulator of inflammatory and immune responses. Its activation by endogenous ligands, primarily UDP-glucose, has been implicated in the complex signaling cascades of glial cells, including astrocytes and microglia. These cells are central to the neuroinflammatory processes underlying both neurodegenerative diseases and neuropathic pain. The study of P2Y14R in glial cells has been significantly advanced by the development of potent and selective antagonists.

This document provides detailed application notes and protocols for the use of a P2Y14R antagonist in the investigation of purinergic signaling in glial cells. For the purpose of these notes, we will focus on the well-characterized, high-affinity, and selective P2Y14R antagonist, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (PPTN) . It is presumed that the user's reference to "P2Y14R antagonist 2" pertains to a potent and selective antagonist like PPTN, which is a benchmark compound for studying P2Y14R function.

P2Y14R Antagonist: PPTN

PPTN is a highly selective and potent competitive antagonist of the human P2Y14 receptor with a pM affinity. Its high selectivity makes it an invaluable tool for dissecting the specific role of P2Y14R in complex biological systems, such as the neuro-glial environment.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PPTN and other illustrative P2Y14R antagonists.

Table 1: Pharmacological Profile of PPTN

ParameterValueCell Line/SystemReference
KB 434 pMC6 glioma cells stably expressing human P2Y14R[1]
IC50 ~1 nM (in the presence of 10 µM UDP-glucose)Differentiated HL-60 cells[2]
IC50 ~4 nM (in the presence of 100 µM UDP-glucose)Differentiated HL-60 cells[2]
Selectivity No agonist or antagonist effect at 1 µM at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptorsVarious cell lines expressing respective P2Y receptors[1][2]

Table 2: Comparison of IC50 Values for Various P2Y14R Antagonists

AntagonistHuman P2Y14R IC50 (nM)Mouse P2Y14R IC50 (nM)Reference
PPTN (Compound 1a) 0.81.8[3]
N-acetyl PPTN (Compound 1b) 0.51.2[3]
Compound 7 (triazole derivative) 2.613[3]
Compound II-3 1.2Not Reported[4]

P2Y14R Signaling in Glial Cells

Activation of P2Y14R in glial cells by UDP-glucose initiates a signaling cascade primarily through the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14R activation can stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, which are critical in regulating inflammatory responses such as cytokine and chemokine release.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP_Glucose UDP-Glucose P2Y14R P2Y14R UDP_Glucose->P2Y14R Activates G_protein Gαi/oβγ P2Y14R->G_protein Activates PPTN PPTN (Antagonist) PPTN->P2Y14R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (ERK1/2, p38) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Inflammatory_Response Inflammatory Response (Cytokine Release, Chemotaxis) cAMP->Inflammatory_Response Modulates MAPK_cascade->Inflammatory_Response Leads to Experimental_Workflow cluster_assays Functional Assays start Start: Glial Cell Culture (Astrocytes or Microglia) pretreatment Pre-treatment with P2Y14R Antagonist (PPTN) start->pretreatment stimulation Stimulation with P2Y14R Agonist (UDP-Glucose) pretreatment->stimulation calcium_imaging Calcium Imaging stimulation->calcium_imaging cytokine_assay Cytokine Release Assay stimulation->cytokine_assay chemotaxis_assay Chemotaxis Assay stimulation->chemotaxis_assay cAMP_assay cAMP Assay stimulation->cAMP_assay analysis Data Acquisition and Analysis calcium_imaging->analysis cytokine_assay->analysis chemotaxis_assay->analysis cAMP_assay->analysis conclusion Conclusion: Elucidation of P2Y14R Function analysis->conclusion Application_Logic cluster_tools Experimental Tools cluster_outcomes Measured Outcomes central_hypothesis Hypothesis: P2Y14R in glial cells mediates neuroinflammation and pain signaling. antagonist Selective P2Y14R Antagonist (e.g., PPTN) central_hypothesis->antagonist agonist P2Y14R Agonist (UDP-Glucose) central_hypothesis->agonist glial_cells Glial Cell Cultures (Astrocytes, Microglia) central_hypothesis->glial_cells interpretation Interpretation: Antagonist blocks agonist-induced changes in measured outcomes. antagonist->interpretation agonist->interpretation glial_cells->interpretation calcium Intracellular Calcium Levels conclusion Conclusion: Confirms the role of P2Y14R in specific glial cell functions and as a potential therapeutic target. calcium->conclusion cytokines Cytokine/Chemokine Release cytokines->conclusion migration Cell Migration migration->conclusion camp cAMP Levels camp->conclusion interpretation->calcium interpretation->cytokines interpretation->migration interpretation->camp

References

Application Notes and Protocols for Studying P2Y14R Antagonism in Acute Kidney Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Kidney Injury (AKI) is a significant clinical challenge characterized by a rapid decline in renal function, often stemming from ischemia-reperfusion injury (IRI) or nephrotoxic agents.[1][2][3] Uncontrolled sterile inflammation is a key driver of AKI pathology.[4][5] The P2Y14 receptor (P2Y14R), a G protein-coupled receptor, has emerged as a critical mediator in this inflammatory cascade.[4][5][6] P2Y14R is highly expressed on the apical membrane of intercalated cells (ICs) in the kidney's collecting ducts.[2][4][7] In response to cellular stress or injury, damaged cells release UDP-glucose, a damage-associated molecular pattern (DAMP), which acts as a potent endogenous ligand for P2Y14R.[2][4][5] Activation of P2Y14R in intercalated cells triggers a proinflammatory response, including the production of chemokines that leads to the recruitment of neutrophils and monocytes, exacerbating kidney damage.[2][5][6][8]

This document provides detailed experimental designs and protocols for investigating the therapeutic potential of P2Y14R antagonists in preclinical mouse models of AKI. The selective and potent P2Y14R antagonist, PPTN (a 4,7-disubstituted 2-naphthoic acid derivative), will be used as a model compound.[2][9][10]

P2Y14R Signaling Pathway in Acute Kidney Injury

The activation of P2Y14R by UDP-glucose on intercalated cells initiates a signaling cascade that culminates in renal inflammation and injury. This process involves the activation of the MEK1/2-ERK1/2 pathway, leading to increased expression of pro-inflammatory chemokines.[4][5][11]

P2Y14R_Signaling_Pathway cluster_0 Renal Tubule Lumen cluster_1 Intercalated Cell cluster_2 Kidney Interstitium UDP_Glucose UDP-Glucose (DAMP) P2Y14R P2Y14R UDP_Glucose->P2Y14R Binds & Activates G_protein Gi/o P2Y14R->G_protein Activates MEK1_2 MEK1/2 G_protein->MEK1_2 Initiates Cascade ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates Chemokine_Expression Chemokine Gene Expression (e.g., CXCL1, CXCL2, CCL2) Transcription_Factors->Chemokine_Expression Induces Chemokines Secreted Chemokines Chemokine_Expression->Chemokines Leads to Secretion Neutrophil_Monocyte Neutrophils & Monocytes Chemokines->Neutrophil_Monocyte Recruits PT_Injury Proximal Tubule Injury Neutrophil_Monocyte->PT_Injury Contributes to

P2Y14R signaling cascade in renal inflammation.

Experimental Design and Protocols

Two primary in vivo models are recommended for studying AKI: Ischemia-Reperfusion Injury (IRI) and Cisplatin-Induced Nephrotoxicity.

Ischemia-Reperfusion Injury (IRI) Model

IRI is a clinically relevant model that mimics AKI resulting from conditions like renal transplantation and decreased cardiac output.[1][12]

IRI_Workflow cluster_0 Pre-Treatment cluster_1 Surgical Procedure cluster_2 Post-Operative Monitoring & Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8 wks) Group_Assignment Random Group Assignment (Sham, IRI-Vehicle, IRI-PPTN) Animal_Acclimatization->Group_Assignment PPTN_Admin P2Y14R Antagonist (PPTN) Administration (e.g., osmotic minipump) Group_Assignment->PPTN_Admin Anesthesia Anesthesia (e.g., Ketamine/Medetomidine) PPTN_Admin->Anesthesia Surgery Bilateral Renal Pedicle Clamping (22-30 min ischemia) Anesthesia->Surgery Reperfusion Clamp Removal & Reperfusion Surgery->Reperfusion Monitoring Post-operative Care & Monitoring Reperfusion->Monitoring Sacrifice Sacrifice at Time Points (e.g., 2, 24, 48, 72h) Monitoring->Sacrifice Sample_Collection Blood, Urine & Kidney Tissue Collection Sacrifice->Sample_Collection Analysis Biochemical, Histological, & Molecular Analysis Sample_Collection->Analysis

Workflow for the Ischemia-Reperfusion Injury (IRI) model.
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=6-8 per group):

    • Sham Operation + Vehicle

    • IRI + Vehicle

    • IRI + P2Y14R Antagonist (PPTN)

  • P2Y14R Antagonist Administration:

    • PPTN can be administered via continuous infusion using subcutaneous osmotic minipumps to ensure stable plasma and urine concentrations. A dose of 4.55 mg/kg/day has been shown to be effective.[2][9]

    • Alternatively, a single intravenous injection (e.g., 0.18 mg/kg) can be given prior to ischemia.[2][9]

  • Surgical Procedure (Bilateral IRI):

    • Anesthetize mice (e.g., ketamine/xylazine).

    • Perform a midline laparotomy to expose both kidneys.[13]

    • Isolate the renal pedicles and clamp them with non-traumatic microvascular clamps for a defined period (e.g., 25-30 minutes). Ischemia duration should be optimized to induce moderate to severe AKI.[1][14]

    • During ischemia, maintain body temperature at 37°C.

    • Remove the clamps to allow reperfusion, visually confirming the return of blood flow.[12][15]

    • Suture the muscle and skin layers.

    • Provide post-operative analgesia and hydration (0.5 ml warm sterile saline intraperitoneally).[1]

  • Sham Operation: Undergo the same surgical procedure without renal pedicle clamping.

  • Sample Collection: Euthanize mice at predetermined time points (e.g., 2, 24, 48, 72 hours) post-reperfusion. Collect blood (via cardiac puncture), urine, and kidney tissues.

Cisplatin-Induced Nephrotoxicity Model

This model is relevant for studying drug-induced AKI, as cisplatin is a widely used chemotherapeutic agent with known nephrotoxic side effects.[3][16][17]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=5-8 per group):

    • Vehicle Control

    • Cisplatin + Vehicle

    • Cisplatin + P2Y14R Antagonist (PPTN)

  • Experimental Procedure:

    • Administer the P2Y14R antagonist (PPTN) or vehicle, for instance, 1 hour prior to cisplatin injection.[17]

    • Induce AKI with a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).[18] Dosing regimens can be adjusted to model different severities of injury.[3]

    • Monitor animal weight and health daily.

    • Collect blood and urine samples at baseline and at 24, 48, and 72 hours post-cisplatin injection.[18]

    • Euthanize mice at the final time point (e.g., 72 hours) and collect kidney tissues.[17][19]

Outcome Measures and Analysis

A comprehensive evaluation of the P2Y14R antagonist's efficacy requires a multi-faceted approach.

ParameterMethodDescription
Renal Function Serum/Plasma AnalysisMeasure Blood Urea Nitrogen (BUN) and Creatinine using commercially available kits.[1][13][18]
Renal Histology H&E and PAS StainingAssess tubular injury (necrosis, cast formation, loss of brush border) on paraffin-embedded kidney sections.[14][17] A semi-quantitative scoring system can be used.
Inflammation Immunohistochemistry / Flow CytometryQuantify infiltration of immune cells, such as neutrophils (Ly6G+) and monocytes/macrophages (F4/80+), in kidney tissue.[2]
Chemokine Expression qPCR / ELISAMeasure mRNA and protein levels of key chemokines (e.g., CXCL1, CXCL2, CCL2) in kidney tissue homogenates or isolated intercalated cells.[2][9]
Cell Death TUNEL StainingDetect and quantify apoptotic cells in kidney sections.
P2Y14R Pathway Western BlotAssess the phosphorylation status of key signaling proteins like ERK1/2 in kidney tissue lysates.[4][11]
Ligand Levels LC-MS/MSMeasure the concentration of UDP-glucose in urine samples to correlate with injury severity.[2][9]

Expected Quantitative Data and Presentation

The following tables illustrate how to structure the quantitative data obtained from these studies.

Table 1: Effect of P2Y14R Antagonist on Renal Function in IRI Model (48h Post-IRI)

GroupNSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Sham + Vehicle80.2 ± 0.0525 ± 5
IRI + Vehicle82.1 ± 0.4210 ± 30
IRI + PPTN81.2 ± 0.3130 ± 25
*p < 0.05 vs. IRI + Vehicle

Table 2: Effect of P2Y14R Antagonist on Renal Inflammation in IRI Model (24h Post-IRI)

GroupNNeutrophil Infiltration (cells/hpf)CXCL2 mRNA (fold change vs. Sham)
Sham + Vehicle85 ± 21.0 ± 0.2
IRI + Vehicle885 ± 1515.0 ± 3.0
IRI + PPTN830 ± 105.5 ± 1.5
*p < 0.05 vs. IRI + Vehicle

Table 3: Effect of P2Y14R Antagonist in Cisplatin-Induced AKI Model (72h Post-Injection)

GroupNSerum Creatinine (mg/dL)Tubular Injury Score (0-4)
Vehicle Control80.3 ± 0.060.1 ± 0.1
Cisplatin + Vehicle82.5 ± 0.53.2 ± 0.4
Cisplatin + PPTN81.5 ± 0.41.8 ± 0.3
*p < 0.05 vs. Cisplatin + Vehicle

Conclusion

The experimental designs outlined provide a robust framework for evaluating P2Y14R antagonists as a therapeutic strategy for AKI. By utilizing both IRI and nephrotoxic injury models, researchers can gain comprehensive insights into the antagonist's protective effects on renal function and its ability to mitigate the underlying inflammatory processes. The blockade of the UDP-glucose/P2Y14R axis represents a promising and targeted approach to prevent or alleviate acute kidney injury.[2][6]

References

Application Notes and Protocols for Studying Mast Cell Degranulation Using a P2Y14 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to P2Y14R in Mast Cell Function

Mast cells are critical effector cells in the immune system, central to allergic reactions and inflammatory diseases. Their activation and subsequent degranulation—a process releasing a host of pro-inflammatory mediators like histamine, proteases, and cytokines—is a key therapeutic target. The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant modulator of mast cell activity.[1] Its endogenous ligand, uridine 5'-diphosphoglucose (UDP-glucose), is released into the extracellular environment during cellular stress or damage and acts as a "danger signal."[2] Studies have demonstrated that UDP-glucose binding to P2Y14R on mast cells does not typically induce degranulation on its own but significantly potentiates the degranulation response triggered by other stimuli, such as complement component C3a or allergens.[3][4] This makes the P2Y14R pathway a compelling target for therapeutic intervention in allergic and inflammatory conditions.

Mechanism of Action: P2Y14R Signaling and Antagonism

The P2Y14 receptor is coupled to the Gi/o family of G proteins.[5] Upon activation by UDP-glucose, the Gi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits can activate downstream signaling cascades, including phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK.[5][6] This signaling cascade results in the mobilization of intracellular calcium (Ca2+) and ultimately enhances the exocytosis of granular contents.[5][6] The entire process is sensitive to pertussis toxin, confirming the involvement of a Gi-coupled protein.[5]

A potent, selective, and high-affinity antagonist for this receptor is PPTN (4-(4-(Piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid) .[7][8] PPTN acts as a competitive antagonist at the P2Y14R, effectively blocking the binding of UDP-glucose and its synthetic analogs (e.g., MRS2690).[8][9] By inhibiting the receptor, PPTN prevents the downstream signaling events—including calcium mobilization and MAPK phosphorylation—that potentiate mast cell degranulation.[4][6] Its high selectivity and potency make it an invaluable chemical probe for elucidating the role of P2Y14R in mast cell biology and for screening potential anti-allergic therapeutic agents.[4][8]

Applications in Research and Drug Development

The use of P2Y14R antagonists like PPTN is crucial for:

  • Target Validation: Confirming the role of the P2Y14R/UDP-glucose axis in mast cell-mediated pathologies such as asthma and allergic rhinitis.[2][3]

  • Pathway Delineation: Dissecting the specific intracellular signaling pathways that link P2Y14R activation to the potentiation of degranulation.[6]

  • Screening Assays: Serving as a reference compound in high-throughput screening campaigns to identify novel small-molecule inhibitors of mast cell activation.

  • Preclinical Studies: Evaluating the therapeutic potential of blocking P2Y14R in animal models of allergic inflammation.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the P2Y14R antagonist PPTN and related agonists.

Table 1: Inhibitory Activity of P2Y14R Antagonist PPTN

Compound Antagonist Activity Cell Type/System Assay Reference
PPTN KB = 434 pM C6 glioma cells expressing human P2Y14R Inhibition of adenylyl cyclase [8]
PPTN IC50 ≈ 1 nM Differentiated HL-60 cells (human) Inhibition of chemotaxis (vs. 10 µM UDP-glucose) [4]
PPTN IC50 ≈ 4 nM Differentiated HL-60 cells (human) Inhibition of chemotaxis (vs. 100 µM UDP-glucose) [4]

| PPTN | 10 µM concentration | LAD2 mast cells (human) | Significantly inhibited agonist-enhanced β-hexosaminidase release |[3][9] |

Table 2: Agonist Activity at the P2Y14 Receptor

Agonist Agonist Activity (EC50) Cell Type Assay Reference
UDP-glucose 1150 ± 320 nM RBL-2H3 mast cells (rat) β-hexosaminidase release [5]
MRS2690 103 ± 18 nM RBL-2H3 mast cells (rat) β-hexosaminidase release [5]

| MRS2690 | 229 nM | LAD2 mast cells (human) | Potentiation of C3a-induced β-hexosaminidase release |[3] |

Experimental Protocols

Protocol 1: Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This protocol is adapted for a 96-well plate format and is suitable for cell lines like rat basophilic leukemia (RBL-2H3) or human LAD2 cells. β-hexosaminidase is a stable enzyme stored in mast cell granules, and its release into the supernatant is a reliable marker for degranulation.[10][11]

Materials:

  • RBL-2H3 or LAD2 mast cells

  • Complete culture medium (e.g., MEM with 10% FBS, L-glutamine, penicillin/streptomycin)

  • Tyrode's Buffer (or similar physiological salt solution)

  • P2Y14R Antagonist: PPTN stock solution (e.g., 10 mM in DMSO)

  • P2Y14R Agonist: UDP-glucose or MRS2690 stock solution

  • Co-stimulant (e.g., C3a, DNP-BSA for IgE-sensitized cells)

  • Lysis Buffer: 0.5% Triton X-100 in Tyrode's Buffer

  • Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5

  • Stop Solution: 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0

  • 96-well flat-bottom plates

  • Microplate reader (405 nm absorbance)

Procedure:

  • Cell Plating: Seed mast cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and culture overnight. If using an IgE-mediated model, sensitize cells with anti-DNP IgE (e.g., 0.1 µg/mL) during this overnight incubation.

  • Cell Washing: Gently wash the cells twice with 100 µL of pre-warmed Tyrode's Buffer to remove serum and non-adherent cells. After the final wash, leave 50 µL of buffer in each well.

  • Antagonist Pre-incubation: Add 25 µL of Tyrode's Buffer containing the desired final concentration of PPTN (e.g., 1 nM to 10 µM) or vehicle (DMSO) control. Incubate at 37°C for 20-30 minutes.

  • Cell Stimulation: Add 25 µL of Tyrode's Buffer containing the P2Y14R agonist (e.g., UDP-glucose) and any co-stimulant (e.g., C3a).

    • Spontaneous Release Control: Add buffer only.

    • Maximum Release Control: Add 25 µL of Lysis Buffer (0.5% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new flat-bottom 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the pNAG substrate solution to each well containing the supernatant. Incubate at 37°C for 60-90 minutes.

  • Stop Reaction: Add 150 µL of the Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator like Fluo-4 AM.[12]

Materials:

  • Mast cells in suspension

  • Physiological salt solution (e.g., Tyrode's Buffer) with and without Ca²⁺

  • Fluo-4 AM calcium indicator dye (or Fura-2 AM)

  • Pluronic F-127

  • P2Y14R Antagonist (PPTN)

  • P2Y14R Agonist (UDP-glucose or MRS2690)

  • Fluorometric plate reader or fluorescence microscope capable of kinetic reads

Procedure:

  • Cell Loading: Resuspend mast cells at 1 x 10⁶ cells/mL in Tyrode's Buffer. Add Fluo-4 AM (final concentration 2-5 µM) and an equal volume of Pluronic F-127. Incubate in the dark at 37°C for 30-45 minutes.

  • Cell Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with fresh Tyrode's Buffer to remove extracellular dye.

  • Resuspension: Resuspend the final cell pellet in Tyrode's Buffer and plate into a black, clear-bottom 96-well plate.

  • Baseline Reading: Place the plate in the fluorometer and record a stable baseline fluorescence for 1-2 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Antagonist Addition: Using the instrument's injection port, add the P2Y14R antagonist PPTN to the desired final concentration and continue recording.

  • Agonist Stimulation: After 2-5 minutes of incubation with the antagonist, inject the P2Y14R agonist (e.g., UDP-glucose) and record the resulting fluorescence signal for an additional 5-10 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium. Data are typically presented as the ratio of fluorescence relative to the baseline (F/F₀) or as the peak fluorescence intensity.

Visualizations

P2Y14R_Signaling_Pathway UDP_Glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Binds Gi_Protein Gi/o Protein (α, βγ subunits) P2Y14R->Gi_Protein Activates PPTN PPTN (Antagonist) PPTN->P2Y14R Blocks AC Adenylyl Cyclase Gi_Protein->AC αi inhibits PLC Phospholipase C (PLC) Gi_Protein->PLC βγ activates MAPK MAPK Cascade (ERK1/2, p38) Gi_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_Mobilization ↑ Intracellular Ca²⁺ PLC->Ca_Mobilization Ca_Mobilization->MAPK Activates Degranulation Potentiation of Degranulation Ca_Mobilization->Degranulation MAPK->Degranulation

Caption: P2Y14R signaling pathway in mast cells.

Degranulation_Workflow start Start: Seed Mast Cells in 96-well Plate wash Wash Cells with Tyrode's Buffer start->wash pretreat Pre-treat with PPTN (or vehicle) for 30 min wash->pretreat stimulate Stimulate with UDP-Glucose + Co-stimulant for 30 min pretreat->stimulate centrifuge Centrifuge Plate (400 x g, 5 min) stimulate->centrifuge supernatant Collect Supernatant centrifuge->supernatant reaction Incubate Supernatant with pNAG Substrate supernatant->reaction stop Add Stop Solution reaction->stop read Read Absorbance at 405 nm stop->read calculate Calculate % Degranulation read->calculate end End calculate->end

Caption: Experimental workflow for the β-hexosaminidase assay.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of P2Y14R to Validate Antagonist 2 Effects

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing lentiviral-mediated shRNA knockdown of the P2Y14 receptor (P2Y14R) to validate the specificity and mechanism of action of a novel antagonist, referred to herein as "Antagonist 2."

Introduction

The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor (GPCR) activated by UDP-sugars, such as UDP-glucose.[1][2][3][4] It is primarily coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][5] Downstream signaling can also involve the activation of the mitogen-activated protein kinase (MAPK) and RhoA pathways, influencing a variety of cellular processes including immune responses, chemotaxis, and inflammation.[1][6][7] Given its role in pathophysiology, P2Y14R is an attractive target for therapeutic intervention.

Validation of a novel antagonist's specificity is a critical step in drug development. One robust method for such validation is to demonstrate that the antagonist's effects are lost when the target receptor is absent. Lentiviral-mediated short hairpin RNA (shRNA) offers a powerful tool for achieving stable and long-term knockdown of a target gene in a wide range of cell types.[8][9][10] By comparing the effects of "Antagonist 2" in cells with normal P2Y14R expression versus those with shRNA-mediated P2Y14R knockdown, its on-target activity can be unequivocally demonstrated.

P2Y14R Signaling Pathway

Activation of P2Y14R by its endogenous ligand, UDP-glucose, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase through the Gi/o protein alpha subunit. The beta-gamma subunits can also activate downstream effectors.

P2Y14R_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14R Gi_protein Gi/o Protein (αβγ) P2Y14R->Gi_protein Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion UDP_glucose UDP-glucose UDP_glucose->P2Y14R ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Downstream Reduced Activation

P2Y14R canonical signaling pathway.

Experimental Workflow for Validation of Antagonist 2

The overall experimental workflow involves the generation of a stable P2Y14R knockdown cell line, followed by functional assays to compare the effects of Antagonist 2 in the presence and absence of the receptor.

Experimental_Workflow cluster_setup Phase 1: Cell Line Generation cluster_validation Phase 2: Antagonist Validation A Lentiviral shRNA Vector Production B Transduction of Target Cells A->B C Selection of Stable Knockdown Cells B->C D Validation of P2Y14R Knockdown (qPCR/Western) C->D E Treat Wild-Type and P2Y14R-KD Cells with UDP-glucose +/- Antagonist 2 D->E Proceed with validated knockdown cells F Functional Assays (cAMP, Chemotaxis) E->F G Data Analysis and Comparison F->G

Workflow for Antagonist 2 validation.

Data Presentation

The following tables summarize hypothetical quantitative data for the validation of Antagonist 2. These values are based on typical results reported for potent and selective P2Y14R antagonists.[11][12]

Table 1: Validation of P2Y14R Knockdown

Cell LineP2Y14R mRNA Expression (Relative to WT)P2Y14R Protein Level (Relative to WT)
Wild-Type (WT)1.001.00
Scrambled shRNA Control0.98 ± 0.050.95 ± 0.08
P2Y14R shRNA0.15 ± 0.030.12 ± 0.04

Table 2: Functional Characterization of Antagonist 2

AssayCell LineTreatmentResponse
cAMP Accumulation Assay
(Forskolin-stimulated)Wild-Type (WT)UDP-glucose (1 µM)45% inhibition of cAMP
Wild-Type (WT)UDP-glucose (1 µM) + Antagonist 2 (100 nM)5% inhibition of cAMP
P2Y14R shRNAUDP-glucose (1 µM)8% inhibition of cAMP
P2Y14R shRNAUDP-glucose (1 µM) + Antagonist 2 (100 nM)7% inhibition of cAMP
Chemotaxis Assay
(Migration towards UDP-glucose)Wild-Type (WT)UDP-glucose (1 µM)3.5-fold increase in migration
Wild-Type (WT)UDP-glucose (1 µM) + Antagonist 2 (100 nM)1.2-fold increase in migration
P2Y14R shRNAUDP-glucose (1 µM)1.1-fold increase in migration
P2Y14R shRNAUDP-glucose (1 µM) + Antagonist 2 (100 nM)1.0-fold increase in migration

Table 3: Potency of Antagonist 2

ParameterValue
IC50 (cAMP assay)8.5 nM
Ki (Radioligand binding assay)2.1 nM

Experimental Protocols

Lentiviral shRNA Production and Cell Transduction

This protocol outlines the steps for producing lentiviral particles and creating a stable P2Y14R knockdown cell line.[8][13][14]

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA transfer plasmid (pLKO.1-puro backbone) targeting P2Y14R and a non-targeting (scrambled) control

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Target cells (e.g., HL-60, HEK293 expressing P2Y14R)

  • Puromycin

  • Polybrene

  • 0.45 µm filter

Protocol:

  • Day 1: Seed HEK293T cells. Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection.

    • In a sterile tube, prepare the plasmid mix: 10 µg pLKO.1-shRNA plasmid, 7.5 µg psPAX2, and 2.5 µg pMD2.G.

    • Add the plasmid mix to 500 µL of Opti-MEM.

    • In a separate tube, add transfection reagent to 500 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the two tubes, mix gently, and incubate for 20 minutes at room temperature.

    • Add the transfection complex dropwise to the HEK293T cells.

    • Incubate for 6-8 hours, then replace the medium with fresh complete growth medium.

  • Day 4-5: Harvest Lentiviral Supernatant.

    • At 48 and 72 hours post-transfection, collect the supernatant containing the viral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • The viral supernatant can be used immediately or stored at -80°C.

  • Day 6: Transduction of Target Cells.

    • Plate target cells in a 6-well plate.

    • When cells reach 50-60% confluency, remove the medium and add fresh medium containing 8 µg/mL Polybrene.

    • Add the desired amount of viral supernatant (a range of multiplicities of infection, MOI, should be tested).

    • Incubate for 18-24 hours.

  • Day 7 onwards: Selection and Expansion.

    • Replace the virus-containing medium with fresh complete medium.

    • After 24 hours, add puromycin at a pre-determined concentration to select for transduced cells.

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.

    • Expand the puromycin-resistant cells to establish a stable knockdown cell line.

Validation of P2Y14R Knockdown by qRT-PCR

This protocol is for quantifying the reduction in P2Y14R mRNA expression.[15]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for P2Y14R and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from wild-type, scrambled shRNA control, and P2Y14R shRNA knockdown cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample and primer set.

    • Each reaction should contain cDNA, forward and reverse primers for either P2Y14R or the housekeeping gene, and qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of P2Y14R mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the wild-type or scrambled control.

cAMP Accumulation Assay

This assay measures the ability of P2Y14R to inhibit adenylyl cyclase activity.

Materials:

  • Wild-type and P2Y14R knockdown cells

  • Forskolin

  • UDP-glucose

  • Antagonist 2

  • cAMP assay kit (e.g., HTRF or ELISA-based)

Protocol:

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with Antagonist 2 or vehicle for 30 minutes.

  • Stimulation: Add UDP-glucose to the wells, followed immediately by forskolin (to stimulate adenylyl cyclase).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each condition.

Chemotaxis Assay

This assay measures the migration of cells towards a chemoattractant (UDP-glucose).

Materials:

  • Wild-type and P2Y14R knockdown cells

  • Transwell inserts (e.g., 8 µm pore size)

  • UDP-glucose

  • Antagonist 2

  • Serum-free medium

  • Calcein-AM or similar cell stain

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium containing Antagonist 2 or vehicle.

  • Assay Setup:

    • Add serum-free medium containing UDP-glucose to the lower chamber of the Transwell plate.

    • Add the cell suspension to the upper chamber (the Transwell insert).

  • Incubation: Incubate for 2-4 hours at 37°C to allow for cell migration.

  • Quantification:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Stain the migrated cells on the bottom of the insert with Calcein-AM.

    • Measure the fluorescence using a plate reader.

  • Data Analysis: Express the results as the fold increase in migration relative to the vehicle control.

Concluding Remarks

The combined use of lentiviral shRNA-mediated gene knockdown and functional cell-based assays provides a rigorous platform for the validation of novel P2Y14R antagonists. A successful validation, as outlined in these application notes, would demonstrate that the pharmacological effects of "Antagonist 2" are dependent on the presence of its intended target, P2Y14R, thereby confirming its on-target specificity. This approach is crucial for advancing promising drug candidates through the development pipeline.

References

Application Notes and Protocols: Assessing P2Y14 Receptor Antagonist Activity Using Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), is a key player in immune and inflammatory responses.[1][2] Activated by endogenous UDP-sugars, such as UDP-glucose, the P2Y14R primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[1] Due to its role in various pathophysiological processes, P2Y14R has emerged as a promising therapeutic target. The development of potent and selective antagonists is crucial for dissecting its physiological functions and for the potential treatment of inflammatory diseases.[3]

This document provides detailed protocols for assessing the activity of P2Y14R antagonists using a calcium mobilization assay. As P2Y14R is a Gαi-coupled receptor, this assay typically requires the co-expression of a promiscuous G protein, such as Gα16 or a Gαq/i chimera, to link the receptor to the phospholipase C (PLC) pathway and subsequent calcium release.[1] We will focus on the characterization of two potent antagonists: PPTN and a highly selective compound referred to here as Antagonist 2.

P2Y14R Signaling Pathway

Activation of the P2Y14 receptor by an agonist like UDP-glucose initiates the dissociation of the Gαi and Gβγ subunits. In a native system, Gαi inhibits adenylyl cyclase. For the calcium mobilization assay, a promiscuous G protein couples the receptor to phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.

P2Y14R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum P2Y14R P2Y14R G_protein Gαi/q-chimera/βγ P2Y14R->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R Binds Ca_cytoplasm Ca²⁺ Fluo4 Fluo-4 Dye Ca_cytoplasm->Fluo4 Binds Ca_ER Ca²⁺ IP3R->Ca_ER Opens Ca_ER->Ca_cytoplasm Release Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates Antagonist PPTN / Antagonist 2 (Antagonist) Antagonist->P2Y14R Blocks G_protein->PLC Activates Fluorescence Fluorescence (Signal) Fluo4->Fluorescence Emits

P2Y14R Signaling Pathway for Calcium Mobilization Assay

Quantitative Data for P2Y14R Antagonists

The following table summarizes the potency of PPTN and Antagonist 2 from in vitro assays.

AntagonistAssay TypeTargetAgonistPotency (IC₅₀/K_B)Reference
PPTN Adenylyl Cyclase InhibitionHuman P2Y14RUDP-glucoseK_B = 434 pM[4]
Chemotaxis AssayDifferentiated HL-60 cells10 µM UDP-glucoseIC₅₀ ≈ 1 nM[5]
Chemotaxis AssayDifferentiated HL-60 cells100 µM UDP-glucoseIC₅₀ ≈ 4 nM[5]
Antagonist 2 (Compound I-17) Calcium MobilizationHuman P2Y14RNot SpecifiedIC₅₀ = 0.6 nM[6]

Experimental Protocols

Calcium Mobilization Assay Using Fluo-4 NW

This protocol is designed to measure intracellular calcium mobilization in response to P2Y14R activation and its inhibition by antagonists. It is optimized for a 96-well plate format but can be adapted for 384-well plates.

Materials:

  • HEK293 cells stably co-expressing human P2Y14R and a promiscuous Gα protein (e.g., Gα16)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • P2Y14R agonist: UDP-glucose

  • P2Y14R antagonists: PPTN, Antagonist 2

  • Fluo-4 NW (No-Wash) Calcium Assay Kit

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (optional, to prevent dye extrusion)

  • 96-well black-wall, clear-bottom cell culture plates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR®, FlexStation®)

Protocol:

  • Cell Plating:

    • The day before the assay, seed the P2Y14R-expressing HEK293 cells into a 96-well black-wall, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[7]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.[8]

  • Preparation of Reagents:

    • Prepare stock solutions of the P2Y14R agonist (UDP-glucose) and antagonists (PPTN, Antagonist 2) in the appropriate solvent (e.g., DMSO or water) and then dilute to the desired concentrations in assay buffer.

    • Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions.[9] This typically involves mixing the dye concentrate with the provided assay buffer, which may contain a surfactant like Pluronic F-127 to aid in dye loading. Probenecid can be added to the loading buffer to improve dye retention in some cell types.[10]

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 100 µL of the Fluo-4 NW dye-loading solution to each well.[7]

    • Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[9]

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the antagonists (PPTN and Antagonist 2) in assay buffer at 2x the final desired concentration.

    • Using the plate reader's integrated fluidics, add 100 µL of the antagonist dilutions to the respective wells of the cell plate. For control wells, add 100 µL of assay buffer.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Prepare the P2Y14R agonist (UDP-glucose) solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), typically at 2x the final desired concentration.

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to automatically inject 200 µL of the agonist solution into each well.

    • Immediately after agonist addition, continuously record the fluorescence signal from each well for a period of 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • To determine the IC₅₀ value for each antagonist, plot the percentage of inhibition of the agonist response versus the logarithm of the antagonist concentration.

    • Fit the data using a sigmoidal dose-response curve (variable slope) to calculate the IC₅₀.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed P2Y14R-expressing cells in 96-well plate B Incubate overnight A->B E Load cells with Fluo-4 NW dye B->E C Prepare agonist and antagonist solutions F Pre-incubate with antagonist C->F D Prepare Fluo-4 NW dye-loading solution D->E E->F G Measure baseline fluorescence F->G H Inject agonist and measure fluorescence G->H I Calculate ΔF (Peak - Baseline) H->I J Plot % inhibition vs. [Antagonist] I->J K Determine IC₅₀ J->K

References

Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay to Determine P2Y14R Antagonist Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose.[1][2] This receptor is predominantly coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] P2Y14R is widely expressed in various tissues, with prominent roles in immune and inflammatory responses, making it a compelling therapeutic target for a range of pathologies.[1][4] Understanding the binding kinetics of antagonists to P2Y14R is crucial for the development of effective therapeutics, as parameters such as association rate (kon), dissociation rate (koff), and residence time can significantly impact a drug's efficacy and duration of action in vivo.

This document provides a detailed protocol for utilizing the NanoBRET® Target Engagement Assay to quantitatively measure the binding kinetics of a P2Y14R antagonist in live cells.[5] This technology offers a sensitive and reproducible method to determine compound affinity and residence time at the target receptor.[5][6]

Principle of the NanoBRET Assay for Ligand Binding

The NanoBRET® (Bioluminescence Resonance Energy Transfer) assay for ligand binding is a proximity-based method that measures the interaction between a target protein and a small molecule in living cells.[5] The assay relies on energy transfer from a NanoLuc® luciferase, a small and bright luciferase, genetically fused to the target protein (in this case, P2Y14R), to a fluorescently labeled ligand (tracer) that binds to the receptor.

When the fluorescent tracer binds to the NanoLuc®-tagged P2Y14R, the donor luciferase and the acceptor fluorophore are brought into close proximity (<10 nm), allowing for resonance energy transfer to occur upon the addition of the luciferase substrate. This results in a detectable fluorescent signal from the acceptor. A competing, unlabeled antagonist will displace the fluorescent tracer from the receptor, leading to a decrease in the BRET signal. By monitoring the BRET signal over time in the presence of varying concentrations of the antagonist, the kinetics of antagonist binding (association and dissociation rates) can be determined.

P2Y14R Signaling Pathway

The P2Y14 receptor is a Gi-coupled receptor.[4][7] Upon activation by its endogenous ligands, such as UDP-glucose, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gi protein. The activated Gi protein inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3] Additionally, P2Y14R signaling can involve other pathways, including the activation of mitogen-activated protein kinases (MAPK) and the Rho signaling pathway, which can influence cellular processes like chemotaxis.[1][7]

P2Y14R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y14R P2Y14R Gi Gi Protein P2Y14R->Gi Activates RhoA RhoA Activation P2Y14R->RhoA MAPK MAPK Activation P2Y14R->MAPK AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand UDP-Glucose (Agonist) Ligand->P2Y14R Activates Antagonist P2Y14R Antagonist Antagonist->P2Y14R Blocks ATP ATP Chemotaxis Chemotaxis RhoA->Chemotaxis Inflammation Inflammatory Response MAPK->Inflammation

Figure 1: P2Y14R Signaling Pathway.

Experimental Workflow for NanoBRET Antagonist Binding Kinetics

The overall workflow involves transiently expressing the NanoLuc®-P2Y14R fusion construct in a suitable mammalian cell line, followed by performing the NanoBRET assay in a multi-well plate format. The assay can be configured to determine the antagonist's affinity through competition with a fluorescent tracer and to measure its association and dissociation kinetics in real-time.

NanoBRET_Workflow cluster_prep Preparation cluster_assay NanoBRET Assay cluster_analysis Data Analysis A Cell Culture (e.g., HEK293T) B Transient Transfection with NanoLuc®-P2Y14R Plasmid A->B C Cell Seeding into 96-well or 384-well plates B->C D Addition of Fluorescent Tracer and varying concentrations of 'Antagonist 2' C->D 24-48h post-transfection E Addition of NanoLuc® Substrate (Furimazine) D->E F BRET Signal Measurement (Kinetic or Endpoint) E->F G Calculation of BRET Ratios F->G H Curve Fitting and Parameter Determination (IC50, kon, koff) G->H I Data Visualization and Interpretation H->I

Figure 2: Experimental workflow for NanoBRET antagonist binding kinetics.

Materials and Reagents

Material/ReagentSupplierCatalog Number
HEK293T cellsATCCCRL-3216
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco10270106
Opti-MEM™ I Reduced Serum MediumGibco31985062
FuGENE® HD Transfection ReagentPromegaE2311
NanoLuc®-P2Y14R Fusion Vector(Custom or Commercial)N/A
Fluorescent P2Y14R Tracer(Custom synthesis or commercial)N/A
P2Y14R Antagonist 2(User-provided)N/A
NanoBRET® Nano-Glo® SubstratePromegaN1110
White, opaque 96-well or 384-well assay platesCorning3917 or 3570
Plate reader with BRET detection capabilities(e.g., GloMax® Discover)GM3000

Experimental Protocols

Cell Culture and Transfection
  • Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • For transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Prepare the transfection complex according to the FuGENE® HD protocol. For a 6-well plate, mix 1 µg of NanoLuc®-P2Y14R plasmid DNA with 3 µL of FuGENE® HD reagent in 100 µL of Opti-MEM™.

  • Incubate the mixture for 15 minutes at room temperature.

  • Add the transfection complex dropwise to the cells.

  • 24 hours post-transfection, detach the cells and resuspend them in Opti-MEM™.

  • Seed the transfected cells into white, opaque 96-well or 384-well plates at a density of 2 x 10^4 cells per well.

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

NanoBRET Competition Binding Assay (for Affinity Determination)
  • Prepare a serial dilution of the unlabeled "Antagonist 2" in assay buffer (Opti-MEM™).

  • Prepare the fluorescent tracer at a concentration equal to its Kd value (determined from a prior saturation binding experiment).

  • Add the serially diluted antagonist to the wells containing the transfected cells.

  • Immediately add the fluorescent tracer to all wells.

  • Incubate the plate at 37°C for a duration sufficient to reach binding equilibrium (typically 1-2 hours).

  • Prepare the NanoBRET® Nano-Glo® substrate according to the manufacturer's instructions.

  • Add the substrate to each well.

  • Read the plate on a BRET-capable plate reader, measuring both the donor (460 nm) and acceptor (e.g., 610 nm, depending on the tracer) emission signals.

Kinetic Association Assay
  • Prepare a solution of the fluorescent tracer at its Kd concentration and "Antagonist 2" at various concentrations (e.g., 1x, 3x, 10x IC50).

  • Add the NanoBRET® Nano-Glo® substrate to the wells containing the transfected cells and incubate for 5 minutes.

  • Initiate the kinetic read by adding the tracer/antagonist mixture to the wells.

  • Immediately begin measuring the BRET signal at regular intervals (e.g., every 30-60 seconds) for a period sufficient to observe the association phase reaching a plateau.

Kinetic Dissociation Assay
  • To the wells containing transfected cells, add the fluorescent tracer at its Kd concentration and incubate until binding equilibrium is reached (as determined in the competition assay).

  • Add the NanoBRET® Nano-Glo® substrate and incubate for 5 minutes.

  • Initiate the dissociation by adding a high concentration of a potent, unlabeled P2Y14R antagonist (a "chaser," which could be "Antagonist 2" itself at >100x its IC50) to the wells.

  • Immediately begin measuring the BRET signal at regular intervals to monitor the decay of the signal as the tracer dissociates from the receptor.

Data Analysis

  • BRET Ratio Calculation: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity for each well.

  • Competition Binding: Plot the BRET ratio against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

  • Kinetic Association: Plot the BRET ratio against time. Fit the data to a one-phase association model to determine the observed association rate constant (k_obs). The association rate constant (kon) can be calculated from the relationship between k_obs and the antagonist concentration.

  • Kinetic Dissociation: Plot the BRET ratio against time. Fit the data to a one-phase dissociation model to determine the dissociation rate constant (koff).

  • Residence Time: The residence time (τ) is the reciprocal of the dissociation rate constant (τ = 1/koff).

Data Presentation

The following tables summarize representative quantitative data that would be obtained from these assays. Note: The values for "Antagonist 2" are hypothetical and should be replaced with experimentally determined data.

Table 1: Affinity of this compound

ParameterValue
IC5015 nM
Ki10 nM
Fluorescent Tracer Kd5 nM

Table 2: Binding Kinetics of this compound

Kinetic ParameterValueUnit
Association Rate (kon)2.5 x 10^5M⁻¹s⁻¹
Dissociation Rate (koff)5.0 x 10⁻⁴s⁻¹
Residence Time (τ)2000s
(33.3)(min)

Troubleshooting

ProblemPossible CauseSolution
Low BRET Signal - Low transfection efficiency- Low receptor expression- Inactive luciferase or substrate- Optimize transfection protocol- Use a higher expression vector or a stable cell line- Use fresh substrate and ensure proper storage
High Background Signal - Nonspecific binding of the tracer- Autofluorescence of compounds- Increase the number of wash steps (if applicable)- Include a control with untransfected cells- Subtract the background signal from mock-transfected cells
Inconsistent Results - Cell density variation- Pipetting errors- Temperature fluctuations- Ensure even cell seeding- Use calibrated pipettes and consistent technique- Maintain a stable temperature during the assay
No Competition by Antagonist - Antagonist is not active at P2Y14R- Incorrect antagonist concentration range- Verify antagonist activity through a functional assay- Test a wider range of antagonist concentrations

Conclusion

The NanoBRET® Target Engagement Assay provides a robust and sensitive platform for characterizing the binding kinetics of antagonists to the P2Y14 receptor in a physiologically relevant live-cell environment. This detailed protocol enables researchers to determine key kinetic parameters, such as association and dissociation rates and residence time, which are critical for the rational design and optimization of novel P2Y14R-targeting therapeutics. The high-throughput nature of this assay also makes it suitable for screening compound libraries to identify new antagonist candidates with desired kinetic profiles.

References

Troubleshooting & Optimization

Improving the aqueous solubility of P2Y14R antagonist 2 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on improving the aqueous solubility of P2Y14R antagonist 2 for in vivo studies.

Troubleshooting Guide

This guide is designed to help researchers address common challenges encountered during the formulation of this compound.

Q1: My initial formulation of this compound in a simple aqueous buffer (e.g., PBS) shows very low solubility and precipitates out of solution. What is the likely cause and what are my immediate next steps?

A1: this compound, a 4-amide-thiophene-2-carboxyl derivative, is a lipophilic molecule with inherently low aqueous solubility. Precipitation in standard aqueous buffers is expected. Your immediate next steps should be to quantify the baseline solubility and then explore established solubility enhancement techniques.

Initial Steps:

  • Quantify Thermodynamic Solubility: Before attempting to improve solubility, it is crucial to determine the baseline thermodynamic solubility of your compound. A standard shake-flask method followed by HPLC or LC/MS analysis is recommended.

  • Assess pH-Dependent Solubility: this compound contains a carboxylic acid moiety, suggesting that its solubility will be pH-dependent. Perform solubility assessments across a physiologically relevant pH range (e.g., pH 5.0, 6.8, and 7.4) to determine if solubility increases at higher pH values due to salt formation.

Q2: I am considering forming a salt of this compound to improve its solubility. What should I consider?

A2: Salt formation is a viable strategy due to the presence of the carboxylic acid group.

  • Counter-ion Selection: Choose pharmaceutically acceptable counter-ions (e.g., sodium, potassium, calcium, tromethamine). The choice of the counter-ion can significantly impact the salt's solubility and stability.

  • pH Adjustment: The pH of the final formulation will be critical. The pH should be maintained sufficiently above the pKa of the carboxylic acid to ensure the compound remains in its ionized, more soluble form.

  • Potential for Disproportionation: Be aware that the salt can convert back to the less soluble free-acid form if the pH of the environment drops (e.g., in the stomach if administered orally).

Q3: I am exploring the use of co-solvents, but my compound is still not reaching the desired concentration for my in vivo study. What could be wrong?

A3: While co-solvents can increase solubility, there are limitations.

  • Co-solvent Concentration: The concentration of the co-solvent required to achieve the target drug concentration may be too high for in vivo use, potentially leading to toxicity. Commonly used co-solvents for pre-clinical studies include DMSO, ethanol, polyethylene glycol 400 (PEG400), and propylene glycol.

  • Precipitation upon Dilution: A common issue is that the drug may precipitate when the formulation is administered and diluted in the physiological environment. It is essential to test the stability of your formulation upon dilution in a relevant biological fluid in vitro.

  • Optimization of Co-solvent System: Consider using a combination of co-solvents. For example, a ternary system of PEG400, propylene glycol, and water can sometimes dissolve compounds that are insoluble in binary systems.

Q4: I am considering a nanoformulation approach. Which strategy is most suitable for this compound?

A4: Nanoformulations are an excellent option for significantly improving the solubility and bioavailability of poorly soluble compounds.

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution. This can be achieved by media milling or high-pressure homogenization.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be highly effective for lipophilic compounds. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.

  • Polymeric Nanoparticles: Encapsulating the drug within biodegradable polymers can improve solubility and provide controlled release.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound, also known as compound 39 from the work of Wang et al. (2024), is a potent and selective antagonist of the P2Y14 receptor with an IC50 of 0.40 nM.[1] It is a 4-amide-thiophene-2-carboxyl derivative being investigated for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease.[1] Like many small molecule drug candidates with complex aromatic structures, it is poorly soluble in water, which can limit its absorption and bioavailability when administered in vivo, making it difficult to achieve therapeutic concentrations.

Q2: What is the P2Y14 receptor signaling pathway?

A2: The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gi alpha subunit.[1] Activation of the P2Y14 receptor by its endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The P2Y14 receptor can also signal through other pathways, including the activation of mitogen-activated protein kinase (MAPK) pathways and RhoA, which is involved in cytoskeleton rearrangement and cell migration.[3]

Q3: What are the main strategies for improving the aqueous solubility of a compound like this compound?

A3: The primary strategies can be broadly categorized as follows:

  • Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. They include particle size reduction (micronization and nanosizing), modification of the crystal habit (polymorphs), and the use of amorphous solid dispersions.

  • Chemical Modifications: These approaches involve creating a new chemical entity with improved solubility, such as forming salts or creating prodrugs.

  • Formulation-Based Approaches: These strategies involve the use of excipients to increase solubility. Common techniques include the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems like SEDDS.[4][5][6]

Q4: How do I measure the aqueous solubility of this compound?

A4: There are two main types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to determine the concentration at which it precipitates.[7][8]

  • Thermodynamic Solubility: This is considered the "gold standard" and measures the equilibrium solubility of the compound in a saturated solution. The solid compound is incubated with the aqueous buffer for an extended period (24-72 hours) to reach equilibrium. The concentration of the dissolved compound is then measured, typically by HPLC-UV or LC/MS.[7][8]

Data Presentation

The following tables summarize the improvement in aqueous solubility of a lead compound through structural modification to yield this compound (compound 39), as reported by Wang et al. (2024).

Table 1: Aqueous Solubility of this compound and a Precursor Compound

CompoundStructureAqueous Solubility (µg/mL) at pH 7.4Fold Improvement
Precursor Compound5-((5-chloropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid< 0.1-
This compound (Compound 39) 5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid 2.5 > 25

Data extracted from the supplementary information of Wang YH, et al. J Med Chem. 2024 Jul 3.

Table 2: Comparison of Formulation Strategies for Poorly Soluble Compounds

StrategyPrincipleAdvantagesDisadvantages
Salt Formation Increases solubility by ionizing the drug molecule.Well-established, often significant solubility increase.Only applicable to ionizable drugs; risk of disproportionation.
Co-solvents Reduces the polarity of the solvent system.Simple to prepare.Potential for precipitation upon dilution; toxicity concerns at high concentrations.
Nanosuspension Increases surface area for dissolution by reducing particle size.Applicable to many compounds; can improve oral bioavailability.Requires specialized equipment; potential for physical instability (crystal growth).
Solid Dispersion Disperses the drug in a carrier matrix in an amorphous state.Can significantly increase dissolution rate and extent.Can be physically unstable (recrystallization); manufacturing can be complex.
Lipid-Based Formulation Dissolves the drug in a lipid vehicle.Can enhance oral bioavailability through lymphatic uptake.Can be complex to formulate; potential for drug degradation in the formulation.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Protocol 2: Preparation of a Co-solvent-based Formulation
  • Solubilization: Weigh the required amount of this compound and dissolve it in a minimal amount of a water-miscible organic co-solvent (e.g., PEG400 or DMSO). Use sonication or gentle warming if necessary to aid dissolution.

  • Addition of Second Co-solvent (Optional): If using a multi-component system, add the second co-solvent (e.g., propylene glycol) and vortex until a clear solution is obtained.

  • Aqueous Phase Addition: Slowly add the aqueous phase (e.g., saline or water for injection) to the organic solution while vortexing.

  • Final Formulation: Continue to add the aqueous phase to the final desired volume and concentration. The final formulation should be a clear, homogenous solution.

  • Precipitation Check: Visually inspect the solution for any signs of precipitation. It is also recommended to check for precipitation upon dilution with the intended administration medium (e.g., saline or plasma).

Visualizations

P2Y14R_Signaling_Pathway UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Binds Gi Gi Protein P2Y14R->Gi Activates MAPK MAPK Pathway P2Y14R->MAPK Activates RhoA RhoA Activation P2Y14R->RhoA Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Cell_Response Inflammatory Response Cell Migration cAMP->Cell_Response MAPK->Cell_Response RhoA->Cell_Response

Caption: P2Y14 Receptor Signaling Pathway.

Solubility_Enhancement_Workflow Start Poorly Soluble Compound (this compound) Char Characterize Physicochemical Properties (pKa, logP, crystal form) Start->Char Ionizable Is the compound ionizable? Char->Ionizable Salt Salt Formation Ionizable->Salt Yes NonIonizable Non-ionizable or Salt not feasible Ionizable->NonIonizable No InVivo Proceed to In Vivo Study Salt->InVivo Formulation Formulation Strategies NonIonizable->Formulation CoSolvent Co-solvents Formulation->CoSolvent Nano Nanoformulations Formulation->Nano ASD Amorphous Solid Dispersions Formulation->ASD CoSolvent->InVivo Nano->InVivo ASD->InVivo

Caption: Decision workflow for solubility enhancement.

References

Overcoming off-target effects of P2Y14R antagonist 2 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P2Y14R Antagonist 2. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges and off-target effects when using this compound in cellular assays. The following information is based on the well-characterized P2Y14R antagonist, 4-(piperidin-4-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine (PPTN), as a representative molecule for this class of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this P2Y14R antagonist?

A1: this compound, exemplified by PPTN, acts as a competitive antagonist. This means it binds to the same site on the P2Y14 receptor as endogenous agonists (like UDP-glucose) but does not activate the receptor.[1] By occupying the binding site, it prevents agonists from binding and initiating downstream signaling.[1] Its inhibitory effect is surmountable, meaning it can be overcome by increasing the concentration of the agonist.[1]

Q2: Why am I not observing any inhibition of agonist-induced activity?

A2: There are several potential reasons:

  • Agonist Concentration: As a competitive antagonist, its efficacy is dependent on the concentration of the agonist used. If the agonist concentration is too high, it can outcompete the antagonist. Try reducing the agonist concentration to a level that gives a submaximal response (e.g., EC80).

  • Cell Health and Receptor Expression: Ensure your cells are healthy and express sufficient levels of the P2Y14 receptor. Differentiated HL-60 cells, for instance, up-regulate the P2Y14R and show responses to UDP-glucose, while undifferentiated cells do not.[2]

  • Compound Integrity: Verify the integrity and concentration of your antagonist stock solution. The compound may have degraded or precipitated. It is good practice to test freshly solubilized solutions against older ones.[3]

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the effects. Ensure all assay components, such as phosphodiesterase inhibitors in cAMP assays, are working correctly.[1]

Q3: I'm observing cytotoxicity or other unexpected cellular effects. Is this an off-target effect?

A3: While this antagonist is highly selective for P2Y14R over other P2Y receptors, high concentrations may lead to off-target effects or cytotoxicity.[4][5][6] Some related antagonist scaffolds have been shown to interact with other receptors (e.g., sigma or adrenergic receptors) at micromolar concentrations.[7] It is crucial to determine a concentration window where you see specific P2Y14R antagonism without confounding effects. Running a cytotoxicity assay (e.g., MTS or LDH) in parallel with your functional assay is recommended.

Q4: My results are inconsistent between experiments. What are the common causes of variability?

A4: Inconsistency can arise from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change over time in culture.

  • Reagent Variability: Use the same batch of critical reagents (e.g., agonist, antagonist, serum) whenever possible. If you must use a new batch, perform a validation experiment.

  • Incubation Times: Ensure that pre-incubation with the antagonist and subsequent stimulation with the agonist are performed for consistent durations across all experiments.

  • Compound Solubility: The antagonist may precipitate out of solution, especially in serum-containing media. Ensure it is fully dissolved and consider using a lower concentration or a different solvent system if solubility is an issue.

Quantitative Data Summary

The potency and selectivity of the P2Y14R antagonist PPTN have been quantified in various in vitro assays.

Table 1: Potency and Affinity of P2Y14R Antagonist (PPTN)

Parameter Value Cell Line / System Assay Type Reference
KB 434 pM P2Y14-C6 glioma cells Inhibition of adenylyl cyclase [1][2][6]
IC50 ~1 nM Differentiated HL-60 cells Chemotaxis (with 10 µM UDP-glucose) [1][4]
IC50 ~4 nM Differentiated HL-60 cells Chemotaxis (with 100 µM UDP-glucose) [1][4]

| IC50 | 14.5 nM | CHO cells expressing hP2Y14R | Competitive fluorescence binding |[8] |

Table 2: Selectivity Profile of P2Y14R Antagonist (PPTN)

Receptor Family Receptors Tested Activity Observed (at 1 µM PPTN) Reference

| P2Y Receptors | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13 | No agonist or antagonist effect |[4][5][6] |

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues encountered during your experiments.

Problem 1: No Antagonist Effect Observed

StepActionRationale
1Verify Positive Control Run a known P2Y14R agonist (e.g., UDP-glucose) alone.
2Check Antagonist Concentration Perform a concentration-response curve for the antagonist against a fixed EC80 concentration of the agonist.
3Lower Agonist Concentration Repeat the experiment with a lower concentration of the agonist (e.g., EC50).
4Confirm Compound Integrity Prepare a fresh stock solution of the antagonist and compare its activity to the old stock.
5Validate Cell Line Confirm P2Y14R expression in your cell line (e.g., via qPCR or Western blot).

Problem 2: High Background or Non-Specific Effects

StepActionRationale
1Run "Antagonist Only" Control Treat cells with the antagonist alone, without any agonist.
2Perform Cytotoxicity Assay Test the antagonist across a range of concentrations in a standard cytotoxicity assay (e.g., MTS, Trypan Blue).
3Test in a P2Y14R-Null Cell Line If available, test the antagonist in the parental cell line that does not express P2Y14R.
4Lower Antagonist Concentration Reduce the antagonist concentration to the lowest level that provides effective inhibition.

Visual Diagrams

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y14R P2Y14R Gi Gi Protein P2Y14R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition RhoA RhoA Activation Gi->RhoA MAPK MAPK Pathway (ERK1/2) Gi->MAPK cAMP cAMP AC->cAMP Conversion of ATP Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Antagonist Antagonist 2 (e.g., PPTN) Antagonist->P2Y14R Blocks Chemotaxis Chemotaxis RhoA->Chemotaxis Inflammation Inflammatory Response MAPK->Inflammation

Caption: P2Y14R canonical signaling pathways.

Troubleshooting_Workflow Start Experiment Shows Unexpected Result CheckControls Are positive and negative controls valid? Start->CheckControls CheckAgonist Is agonist concentration optimal? CheckControls->CheckAgonist Yes FixAssay Troubleshoot Assay: Reagents, Protocol CheckControls->FixAssay No CheckAntagonist Is antagonist concentration in therapeutic window? CheckAgonist->CheckAntagonist Yes TitrateAgonist Optimize Agonist: Use EC50-EC80 CheckAgonist->TitrateAgonist No CheckCells Are cells healthy and expressing the target? CheckAntagonist->CheckCells Yes TitrateAntagonist Optimize Antagonist: Perform dose-response CheckAntagonist->TitrateAntagonist No CultureCells Troubleshoot Culture: New vial, check passage CheckCells->CultureCells No Success Experiment Successful CheckCells->Success Yes OffTarget Consider Off-Target Effect: Use null cell line, run cytotoxicity assay TitrateAntagonist->OffTarget High conc. required

Caption: Troubleshooting workflow for cellular assays.

Competitive_Antagonism cluster_receptor P2Y14 Receptor cluster_ligands Ligands receptor binding_site Binding Site Agonist Agonist (UDP-Glucose) Agonist->binding_site Binds & Activates Antagonist Antagonist 2 Antagonist->binding_site Binds & Blocks

Caption: Competitive antagonism at the P2Y14 receptor.

Key Experimental Protocols

Protocol 1: Inhibition of Adenylyl Cyclase (cAMP Assay)

This functional assay quantifies the ability of the antagonist to block agonist-induced inhibition of cAMP production in cells expressing the Gi-coupled P2Y14 receptor.[1][2]

Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6) or similar.[1]

Methodology:

  • Cell Culture: Seed P2Y14-C6 cells into 96-well plates and culture until they reach desired confluency.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent the degradation of intracellular cAMP.

  • Antagonist Incubation: Aspirate culture media and wash cells with the assay buffer. Pre-incubate the cells with varying concentrations of the P2Y14R antagonist (e.g., 0.1 pM to 100 nM) for 15-20 minutes at 37°C. Include a vehicle control.

  • Agonist Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator (e.g., 10 µM Forskolin) along with the P2Y14R agonist (e.g., 10 µM UDP-glucose) to all wells except the basal control.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • cAMP Measurement: Stop the reaction by lysing the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

  • Data Analysis: Plot the cAMP levels against the antagonist concentration. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Chemotaxis Assay (Transwell Migration)

This assay assesses the ability of the antagonist to inhibit agonist-induced cell migration.[1][6]

Cell Line: Differentiated HL-60 human promyelocytic leukemia cells or freshly isolated human neutrophils.[1]

Methodology:

  • Cell Preparation: Differentiate HL-60 cells into a neutrophil-like phenotype (e.g., using DMSO for 5-6 days). Resuspend the differentiated cells in an appropriate chemotaxis buffer.

  • Antagonist Pre-treatment: Pre-incubate the cell suspension with various concentrations of the P2Y14R antagonist for 15-30 minutes at 37°C.

  • Boyden Chamber Setup: Use a Boyden chamber or a transwell plate (e.g., with 5 µm pores). Add chemotaxis buffer containing the P2Y14R agonist (e.g., 10-100 µM UDP-glucose) to the lower chamber.[4] A chemoattractant like fMetLeuPhe can be used as a positive control for cell migration, which should be unaffected by the P2Y14R antagonist.[6]

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber (the transwell insert).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification: Remove non-migrated cells from the top side of the insert membrane. Fix and stain the migrated cells on the bottom side of the membrane. Count the migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.

  • Data Analysis: Determine the inhibition of chemotaxis by comparing the number of migrated cells in the presence of the antagonist to the vehicle control. Calculate the IC50 from the concentration-response curve.

References

Technical Support Center: Enhancing Oral Bioavailability of P2Y14R Antagonist 2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P2Y14R antagonist 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the oral bioavailability of this compound. The following guides and frequently asked questions (FAQs) provide targeted solutions and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

1. What are the primary challenges affecting the oral bioavailability of this compound?

Researchers may encounter several obstacles that can lead to low or inconsistent oral bioavailability of this compound. These challenges often stem from the physicochemical properties of the compound, similar to what has been observed with other non-nucleotide P2Y14R antagonists like PPTN, which is known for its low oral bioavailability.[1][2][3] Key issues include:

  • Low Aqueous Solubility: The compound may exhibit poor solubility in gastrointestinal fluids, which is a critical prerequisite for absorption.[4][5][6][7]

  • Poor Intestinal Permeability: The ability of the antagonist to pass through the intestinal epithelial barrier can be a significant limiting factor in its absorption.[8]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall, reducing the amount of active drug that reaches systemic circulation.[9]

  • Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, thereby limiting its net absorption.[10][11]

2. What initial steps should I take to diagnose the cause of poor oral bioavailability for this compound?

A systematic approach is crucial to identify the root cause of poor oral bioavailability. The following workflow outlines the initial steps:

G cluster_0 Initial Assessment cluster_1 In Vitro Evaluation cluster_2 Data Interpretation & Next Steps A Characterize Physicochemical Properties (Solubility, LogP) B Conduct In Vitro Assays A->B E Low Solubility? A->E C Caco-2 Permeability Assay B->C D Microsomal Stability Assay B->D F Low Permeability? C->F G High Metabolism? D->G E->F No H Formulation Strategies (e.g., Nanosizing, SEDDS) E->H Yes F->G No I Prodrug Approach or Permeation Enhancers F->I Yes J Structural Modification or Metabolism Inhibitors G->J Yes

Initial diagnostic workflow for poor oral bioavailability.

3. What are the most promising strategies to enhance the oral bioavailability of this compound?

Several strategies can be employed, broadly categorized into formulation-based and medicinal chemistry-based approaches. The choice of strategy will depend on the primary factors limiting the bioavailability of your specific compound.

Strategy TypeApproachDescriptionPrimary Target Issue
Formulation Particle Size Reduction (Micronization/Nanonization)Increasing the surface area of the drug particles to enhance dissolution rate.[5][6][12]Poor Solubility
Amorphous Solid DispersionsDispersing the drug in a polymer matrix in an amorphous state to improve solubility and dissolution.[5][7]Poor Solubility
Lipid-Based Formulations (e.g., SEDDS)Formulations that form micro- or nano-emulsions in the GI tract, enhancing solubilization and absorption.[5][7]Poor Solubility, Low Permeability
Nanotechnology-Based Delivery SystemsEncapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) to protect it from degradation and improve uptake.[13][14][15]Poor Solubility, Low Permeability, High Metabolism
Medicinal Chemistry Prodrug ApproachChemically modifying the antagonist to a more absorbable form that converts to the active drug in the body. This has been a successful strategy for other P2Y14R antagonists.[1][3][8][16][17][18]Poor Solubility, Low Permeability
Structural ModificationAltering the chemical structure of the antagonist to improve its physicochemical properties without compromising its pharmacological activity.[19]Multiple Issues

Troubleshooting Guides

Issue: Low aqueous solubility of this compound.

Potential CauseTroubleshooting Recommendation
Crystalline nature of the compound 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[20] 2. Amorphous Solid Dispersions: Prepare a solid dispersion with a hydrophilic polymer to prevent crystallization and enhance dissolution.[4][7]
Hydrophobic molecular structure 1. Lipid-Based Formulations: Formulate the antagonist in a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the GI tract.[5][7] 2. Prodrug Synthesis: Design a more water-soluble prodrug by adding a hydrophilic promoiety.[8][21]

Issue: Poor intestinal permeability observed in Caco-2 assays.

Potential CauseTroubleshooting Recommendation
High lipophilicity or large molecular size 1. Prodrug Approach: Synthesize a prodrug with improved permeability characteristics.[8][18] 2. Formulation with Permeation Enhancers: Include excipients in the formulation that are known to enhance intestinal permeability.[7]
Active efflux by transporters (e.g., P-gp) 1. Co-administration with an Efflux Inhibitor: In preclinical studies, co-administer a known P-gp inhibitor to confirm efflux as the limiting factor. 2. Nanoparticle Formulation: Encapsulate the antagonist in nanoparticles to potentially bypass efflux mechanisms.[14]

Issue: High first-pass metabolism identified through microsomal stability assays.

Potential CauseTroubleshooting Recommendation
Rapid metabolism by cytochrome P450 enzymes 1. Structural Modification: Modify the metabolic soft spots on the molecule to reduce its susceptibility to enzymatic degradation.[19] 2. Co-administration with a CYP Inhibitor: In preclinical models, co-administer a known inhibitor of the relevant CYP enzyme to assess the impact on bioavailability.
Extensive metabolism in the gut wall 1. Lipid-Based Nanoformulations: Utilize formulations that favor lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.[22]

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.[10][11][23][24][25]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[10][11]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add this compound (typically at a concentration of 10 µM) to the apical (A) side of the Transwell insert.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) compartment.

    • Analyze the concentration of the antagonist in the collected samples using LC-MS/MS.[23][24]

  • Efflux Measurement (Basolateral to Apical - B-A):

    • Add this compound to the basolateral (B) side.

    • Collect samples from the apical (A) compartment at the same time points.

    • Analyze the antagonist concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests active efflux.[10][11]

G cluster_0 Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 18-22 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add antagonist to Apical (A) or Basolateral (B) side C->D E Incubate and collect samples from opposite side over time D->E F Analyze samples by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Workflow for the Caco-2 permeability assay.
Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.[26][27][28][29][30]

Methodology:

  • Preparation:

    • Prepare a solution of liver microsomes (human or animal) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[26][27]

    • Prepare a solution of the NADPH regenerating system.[26]

    • Prepare a stock solution of this compound.

  • Incubation:

    • Pre-incubate the microsomal solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the antagonist to the microsomal solution. The final antagonist concentration is typically 1-10 µM.[26]

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[26][30]

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the antagonist using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of antagonist remaining versus time.

    • From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[30]

G cluster_0 Microsomal Stability Assay Workflow A Prepare microsome, NADPH, and antagonist solutions B Incubate at 37°C A->B C Initiate reaction by mixing components B->C D Take samples at multiple time points C->D E Terminate reaction with cold solvent D->E F Centrifuge to remove proteins E->F G Analyze supernatant by LC-MS/MS F->G H Calculate t½ and intrinsic clearance G->H

Workflow for the microsomal stability assay.
In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.[31][32][33][34][35]

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Intravenous (IV) Group: Administer a single dose of the antagonist intravenously (e.g., via tail vein) to determine the systemic clearance and volume of distribution.

    • Oral (PO) Group: Administer a single dose of the antagonist orally via gavage.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing from both IV and PO groups (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[33]

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Analyze the concentration of the antagonist in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

G cluster_0 In Vivo Pharmacokinetic Study Workflow A Dose IV and PO groups of rodents B Collect blood samples at various time points A->B C Process blood to obtain plasma B->C D Analyze plasma samples by LC-MS/MS C->D E Calculate PK parameters (AUC, Cmax, etc.) D->E F Determine absolute oral bioavailability (F%) E->F

Workflow for an in vivo pharmacokinetic study.

References

P2Y14R antagonist 2 stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P2Y14R Antagonist 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues when using this compound in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose.[1][2] The P2Y14 receptor is involved in various physiological processes, including immune responses and inflammation.[1][3][4] this compound competitively blocks the binding of native ligands to the receptor, thereby inhibiting downstream signaling pathways.

Q2: What are the common signs of this compound instability in my cell culture?

A2: Instability of the antagonist in long-term culture can manifest as a gradual or sudden loss of its inhibitory effect on P2Y14R signaling. This may be observed as a diminished response in functional assays (e.g., calcium mobilization, cAMP accumulation, or chemotaxis assays) over time, even with regular media changes containing the antagonist.[3][5]

Q3: How should I properly store and handle this compound to maximize its stability?

A3: For optimal stability, this compound should be stored as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, it is advisable to freshly dilute the stock solution in culture medium before each experiment.

Q4: Could the observed loss of antagonist activity be due to issues with the cells rather than the compound?

A4: Yes, long-term cell culture can lead to phenotypic instability and changes in receptor expression levels in some cell lines.[6] It is crucial to regularly verify the expression and function of the P2Y14 receptor in your cell line, for instance, by performing quality control experiments with a known agonist.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound in your experiments.

Problem: Diminished or inconsistent antagonist activity over time.

This is the most common indicator of a stability issue. The troubleshooting workflow below will help you systematically investigate the cause.

cluster_troubleshooting Troubleshooting Workflow A Start: Inconsistent Antagonist Activity Observed B Step 1: Verify Agonist Response A->B Begin Troubleshooting C Step 2: Prepare Fresh Antagonist Solutions B->C Agonist response is normal D Step 3: Assess Antagonist Stability in Media C->D Fresh antagonist works as expected E Step 4: Evaluate Cell Line Stability D->E Antagonist is stable in media F Conclusion: Isolate Cause and Implement Solution E->F Cell line is stable cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Activates Antagonist This compound Antagonist->P2Y14R Inhibits Downstream Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Downstream Modulates

References

Troubleshooting low potency of P2Y14R antagonist 2 in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using P2Y14R antagonist 2 (also known as compound 39) in functional assays.

Troubleshooting Guide: Low Potency of this compound

Experiencing lower than expected potency (higher IC50) with this compound? This guide provides a structured approach to identifying and resolving common experimental issues.

Question: Why is the observed IC50 of this compound higher than the reported value of 0.40 nM?

Answer:

Several factors related to the compound itself, the assay conditions, or the cell system used can contribute to an apparent decrease in the potency of this compound. Follow this troubleshooting decision tree to diagnose the issue.

Troubleshooting_Low_Potency cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_cell Cell-Based Issues Start Start: Low Potency Observed Compound_Check Step 1: Verify Compound Integrity & Solubility Start->Compound_Check Assay_Check Step 2: Evaluate Assay Conditions Compound_Check->Assay_Check Compound OK Solubility Poor Solubility? - Prepare fresh stock in appropriate solvent (e.g., DMSO). - Check for precipitation in media. - Consider sonication or warming. Compound_Check->Solubility No Cell_Check Step 3: Examine Cell-Based Factors Assay_Check->Cell_Check Assay OK Agonist_Conc Agonist Concentration Too High? - Use agonist at EC80 for antagonist assays. - Re-evaluate agonist potency (EC50). - Ensure consistent agonist prep. Assay_Check->Agonist_Conc No Resolution Resolution Cell_Check->Resolution Cell System OK Receptor_Expression Low/Variable Receptor Expression? - Verify receptor expression (e.g., qPCR, Western blot). - Use a stable cell line if possible. - Passage number can affect expression. Cell_Check->Receptor_Expression No Degradation Degradation? - Aliquot stock to avoid freeze-thaw cycles. - Store properly (-20°C or -80°C). - Test a fresh vial of the compound. Solubility->Degradation Soluble Purity Incorrect Purity/Concentration? - Verify with analytical methods (HPLC/MS). - Confirm stock concentration. Degradation->Purity Stable Incubation_Time Incorrect Incubation Time? - Optimize antagonist pre-incubation time. - Ensure assay reaches equilibrium. Agonist_Conc->Incubation_Time Optimal Assay_Type Assay Readout Differences? - Potency can vary between assay types (e.g., cAMP vs. Ca2+ vs. Binding). - Compare with appropriate literature values. Incubation_Time->Assay_Type Optimal Cell_Health Poor Cell Health? - Check cell viability. - Ensure optimal cell density. - Test for mycoplasma contamination. Receptor_Expression->Cell_Health Sufficient Species_Diff Species Difference? - P2Y14R orthologs (human, mouse, rat) can have different pharmacology. - Ensure antagonist is potent at the species of your cell line. Cell_Health->Species_Diff Healthy

Caption: Troubleshooting decision tree for low antagonist potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is also identified as compound 39, a 5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid. It is a highly potent and selective antagonist for the P2Y14 receptor, with a reported IC50 value of 0.40 nM.[1][2] It has demonstrated anti-inflammatory activity and is being researched for its potential in treating conditions like inflammatory bowel disease.[1][2]

Q2: What is the mechanism of action of the P2Y14 receptor?

A2: The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit.[3][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] The receptor can also signal through other pathways, including the activation of mitogen-activated protein (MAP) kinases and RhoA, which is involved in cell migration.[6][7]

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G-Protein Coupled Receptor G_Protein Gi/o P2Y14R->G_Protein activates RhoA RhoA Activation (Chemotaxis) P2Y14R->RhoA can activate AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP Agonist Agonist (e.g., UDP-Glucose) Agonist->P2Y14R Antagonist Antagonist 2 Antagonist->P2Y14R ATP ATP ATP->AC converts Downstream Downstream Cellular Effects (e.g., anti-inflammatory) cAMP->Downstream leads to

Caption: P2Y14R primary signaling pathway.

Q3: Which functional assays are most suitable for measuring the activity of this compound?

A3: Given that P2Y14R is a Gi-coupled receptor, the most common functional assays are:

  • cAMP Assays: These assays measure the antagonist's ability to reverse the agonist-induced inhibition of cAMP production.[3][8] This is a direct measure of the canonical Gi signaling pathway.

  • Calcium Mobilization Assays: While P2Y14R does not natively couple to Gq to induce calcium release, this can be engineered by co-expressing the receptor with a promiscuous G protein like Gα16 or a Gαq/i chimera.[3][9] This provides a robust, positive signal that is amenable to high-throughput screening.[10][11]

  • Radioligand or Fluorescent Ligand Binding Assays: These assays directly measure the antagonist's ability to displace a labeled ligand from the receptor, providing information on binding affinity (Ki).[12][13]

Q4: Are there known issues with the solubility or stability of small molecule P2Y14R antagonists?

A4: Yes, some classes of P2Y14R antagonists, particularly those based on 2-naphthoic acid scaffolds, have reported issues with poor solubility and low oral bioavailability.[14] this compound was specifically designed to improve upon these properties.[2] However, as with most small molecules, it is crucial to handle it correctly. Prepare fresh stock solutions in an appropriate solvent like DMSO, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C for long-term stability.[15]

Q5: My cells do not show a response to the P2Y14R agonist (e.g., UDP-glucose). What could be the problem?

A5: A lack of agonist response could be due to several reasons:

  • Low Receptor Expression: The cell line you are using may not endogenously express the P2Y14 receptor at a high enough level. It is recommended to use a recombinant cell line stably expressing the human P2Y14R.[3]

  • Incorrect Agonist: Ensure you are using a potent and selective agonist like UDP-glucose. Note that UDP can act as a competitive antagonist at the human P2Y14R while being an agonist at the rat ortholog.[16]

  • Assay System: Your assay may not be sensitive enough or coupled to the appropriate signaling pathway. For example, a standard calcium mobilization assay will not work unless the receptor is co-expressed with a Gq-coupling protein.[3]

Data Summary

The following table summarizes the reported potency of this compound and a common reference antagonist.

CompoundTargetAssay TypeReported Potency (IC50)Reference
Antagonist 2 (Compound 39) Human P2Y14RNot Specified0.40 nM[1][2]
PPTN Human P2Y14RNot Specified~2-20 nM[12][14]

Experimental Protocols

Protocol 1: cAMP Inhibition Assay for P2Y14R Antagonists

This protocol is designed to measure the ability of this compound to block the agonist-induced inhibition of cAMP production in HEK293 cells stably expressing the human P2Y14 receptor.

cAMP_Workflow Start 1. Seed Cells HEK293-hP2Y14R cells in 384-well plate Incubate1 2. Incubate Overnight (37°C, 5% CO2) Start->Incubate1 Add_Antagonist 3. Add Antagonist Serial dilutions of This compound Incubate1->Add_Antagonist Preincubate 4. Pre-incubate (e.g., 15-30 min at RT) Add_Antagonist->Preincubate Add_Agonist_FSK 5. Add Agonist/Forskolin Mix UDP-Glucose (EC80 conc.) + Forskolin Preincubate->Add_Agonist_FSK Incubate2 6. Incubate (e.g., 30 min at RT) Add_Agonist_FSK->Incubate2 Lyse_Detect 7. Lyse Cells & Detect cAMP Using HTRF or similar kit Incubate2->Lyse_Detect Analyze 8. Analyze Data Calculate IC50 value Lyse_Detect->Analyze

Caption: Workflow for a P2Y14R cAMP inhibition assay.

Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human P2Y14 receptor into a 384-well plate at an optimized density and allow them to attach overnight.

  • Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist to the appropriate wells.

  • Pre-incubation: Incubate the plate with the antagonist for 15-30 minutes at room temperature to allow the compound to bind to the receptor.

  • Agonist Stimulation: Prepare a solution containing a P2Y14R agonist (e.g., UDP-glucose) at a concentration that gives ~80% of its maximal effect (EC80) and a stimulator of adenylyl cyclase, such as forskolin. Add this mixture to the wells.[8]

  • Incubation: Incubate for 30 minutes at room temperature to allow for agonist-mediated inhibition of cAMP production.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, Lance, or GloSensor cAMP assay) according to the manufacturer's instructions.[4][17][18]

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Plot the response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay for P2Y14R Antagonists

This protocol measures the antagonist's ability to block agonist-induced calcium mobilization in cells co-expressing P2Y14R and a promiscuous G-protein.

Methodology:

  • Cell Plating: Seed cells (e.g., CHO or HEK293) stably co-expressing the human P2Y14 receptor and a promiscuous G-protein (e.g., Gα16) into a 96- or 384-well black-walled, clear-bottom plate. Allow cells to attach overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.[9][19]

  • Compound Addition: Transfer the plate to a fluorescence plate reader (e.g., FlexStation or FLIPR). Add serial dilutions of this compound to the wells and pre-incubate for a designated time (e.g., 5-15 minutes).

  • Agonist Challenge: Add the P2Y14R agonist (e.g., UDP-glucose) at an EC80 concentration and immediately begin measuring fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: The antagonist effect is measured as a reduction in the peak fluorescence signal induced by the agonist. Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to determine the IC50 value.

References

Technical Support Center: P2Y14R Antagonists in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing P2Y14R antagonists in preclinical neuropathic pain models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental design and interpreting your results.

Frequently Asked Questions (FAQs)

Q1: What is the general starting dose for P2Y14R antagonist 2 in a neuropathic pain model?

A common initial screening dose for P2Y14R antagonists, such as the well-characterized antagonist 1 and its analogue 4, is 10 μmol/kg administered intraperitoneally (i.p.)[1][2][[“]]. However, dose-response studies are crucial to determine the optimal dose for your specific experimental conditions and antagonist.

Q2: What is the expected onset and duration of action for P2Y14R antagonists in reversing neuropathic pain?

P2Y14R antagonists have been shown to act rapidly, with effects on mechano-allodynia observed as early as 30 minutes after administration[1][2][[“]][4]. The maximal effect is typically seen within 1 to 2 hours post-injection[1][2][[“]]. The duration of action can vary between different antagonist compounds, with some showing sustained effects for up to 5 hours[1][2][[“]].

Q3: Which neuropathic pain model is commonly used to test P2Y14R antagonists?

The Chronic Constriction Injury (CCI) of the sciatic nerve in mice is a well-established and predictive model for studying neuropathic pain and has been successfully used to evaluate the efficacy of P2Y14R antagonists[1].

Q4: What is the proposed mechanism of action for P2Y14R antagonists in alleviating neuropathic pain?

The P2Y14 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi, leading to the inhibition of adenylyl cyclase[1]. In the context of neuropathic pain, P2Y14R is expressed on glial cells, including satellite glial cells in the dorsal root ganglia (DRG) and astrocytes[1]. Activation of P2Y14R by endogenous ligands like UDP-glucose, which can act as a damage-associated molecular pattern (DAMP), triggers the release of proinflammatory cytokines such as IL-1β and CCL2[1]. This neuroinflammatory process contributes to peripheral and central sensitization, key components of neuropathic pain. P2Y14R antagonists are believed to work by blocking this signaling cascade, thereby reducing neuroinflammation and reversing pain hypersensitivity[1]. Downstream signaling pathways affected by P2Y14R activation include the phosphorylation of ERK1/2, p38, and JNK[1][5].

Troubleshooting Guide

Problem 1: No significant reversal of mechanical allodynia is observed after antagonist administration.

  • Possible Cause 1: Suboptimal Dose.

    • Solution: Perform a dose-response study to determine the effective dose range for your specific antagonist and animal model. While 10 μmol/kg i.p. is a common starting point, the optimal dose may vary.

  • Possible Cause 2: Inadequate Time Course.

    • Solution: Ensure that you are measuring the behavioral response at appropriate time points. The peak effect is typically between 1 and 2 hours post-injection, with onset as early as 30 minutes[1][2][[“]]. Collect data at multiple time points to capture the full efficacy profile.

  • Possible Cause 3: Poor Bioavailability of the Antagonist.

    • Solution: The physicochemical properties of the antagonist can influence its in vivo efficacy[2][6]. If using a novel compound, consider pharmacokinetic studies to assess its bioavailability. Some prototypical antagonists may have low oral bioavailability, necessitating alternative administration routes or the use of prodrugs[7].

  • Possible Cause 4: Issue with the Neuropathic Pain Model.

    • Solution: Confirm the successful induction of neuropathic pain in your model by observing a significant and stable decrease in paw withdrawal thresholds in the vehicle-treated control group.

Problem 2: High variability in behavioral data between animals.

  • Possible Cause 1: Inconsistent Surgical Procedure.

    • Solution: Ensure that the CCI surgery is performed consistently across all animals to minimize variability in the degree of nerve injury.

  • Possible Cause 2: Improper Drug Administration.

    • Solution: Verify the accuracy of your dosing solutions and ensure consistent i.p. injection technique.

  • Possible Cause 3: Environmental Stressors.

    • Solution: Acclimatize animals to the testing environment and handling procedures to reduce stress-induced variability in pain responses.

Data Presentation

Table 1: In Vivo Efficacy of P2Y14R Antagonists in the CCI Mouse Model

AntagonistDose (μmol/kg, i.p.)Time of Peak EffectMaximal Reversal of Mechano-allodynia (%)
1 10~1 hour100[1][2][[“]]
4 101 to 2 hours100[1][2][[“]]
7 10Not specified87[2][6]

This table summarizes the efficacy of different P2Y14R antagonists in reversing mechanical allodynia in the Chronic Constriction Injury (CCI) mouse model of neuropathic pain.

Experimental Protocols

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Mice

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the skin on the lateral surface of the thigh.

  • Incision: Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Place loose ligatures around the sciatic nerve. The number and type of sutures may vary, but a common procedure involves four loose ligatures.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

  • Behavioral Testing: Allow the animals to recover for a set period (e.g., 7 days) to allow for the development of neuropathic pain before commencing behavioral testing[1][4].

Assessment of Mechanical Allodynia (von Frey Test)

  • Acclimatization: Place the mice in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.

  • Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw.

  • Response Observation: A positive response is recorded as a sharp withdrawal of the paw.

  • Threshold Determination: Use the up-down method or other validated techniques to determine the 50% paw withdrawal threshold.

  • Data Collection: Record the paw withdrawal threshold at baseline (before antagonist administration) and at various time points after administration (e.g., 30 min, 1h, 2h, 3h, 5h)[1].

Visualizations

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP-glucose UDP-glucose P2Y14R P2Y14R UDP-glucose->P2Y14R Binds Gai Gαi P2Y14R->Gai Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP Gai->AC Inhibits MAPK MAPK Cascade (ERK1/2, p38, JNK) Gai->MAPK Activates Cytokines ↑ Proinflammatory Cytokines (IL-1β, CCL2) MAPK->Cytokines Leads to Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Promotes

Caption: P2Y14R signaling pathway in glial cells contributing to neuroinflammation.

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis CCI Chronic Constriction Injury (CCI) of Sciatic Nerve Development Allow for Pain Development (e.g., 7 days) CCI->Development Baseline Baseline von Frey Test (Mechanical Allodynia) Development->Baseline Administration Administer this compound or Vehicle (i.p.) Baseline->Administration PostDose Post-Dose von Frey Tests (Multiple Time Points) Administration->PostDose PawWithdrawal Calculate Paw Withdrawal Thresholds PostDose->PawWithdrawal Comparison Compare Antagonist vs. Vehicle Group PawWithdrawal->Comparison Efficacy Determine % Reversal of Allodynia Comparison->Efficacy

Caption: General experimental workflow for evaluating P2Y14R antagonists.

References

Technical Support Center: Addressing P2Y14R Antagonist Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and managing potential toxicity issues when working with P2Y14 receptor (P2Y14R) antagonists in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of P2Y14R antagonists in primary cell cultures?

A1: The toxicity of P2Y14R antagonists is not extensively documented in the public domain and can be compound-specific. For instance, the widely used antagonist PPTN is known for its high potency and selectivity for the P2Y14R, suggesting that any observed toxicity might be due to off-target effects or the intrinsic chemical properties of the compound rather than the on-target antagonism of P2Y14R.[1][2] One study on the P2Y14R antagonist HDL-16 reported on its cytotoxicity in HT-29 cells.[3] It is crucial to empirically determine the cytotoxic concentration of any P2Y14R antagonist in your specific primary cell culture system.

Q2: What are the initial signs of toxicity I should look for in my primary cell cultures treated with a P2Y14R antagonist?

A2: Initial signs of toxicity can include:

  • Morphological Changes: Look for alterations in cell shape, such as rounding, shrinking, or detachment from the culture surface.

  • Reduced Cell Viability: A decrease in the number of viable cells, which can be assessed using assays like MTT or Trypan Blue exclusion.

  • Increased Cell Death: Evidence of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling and lysis).

  • Decreased Proliferation: A noticeable reduction in the rate of cell division.

  • Altered Metabolic Activity: Changes in metabolic assays, which could indicate cellular stress.

Q3: Could the observed toxicity be due to off-target effects of the antagonist?

A3: Yes, off-target effects are a common cause of toxicity for small molecule inhibitors.[1][4] Even highly selective antagonists can interact with other cellular targets at higher concentrations. It is recommended to consult literature for any known off-target interactions of the specific antagonist you are using. For example, some P2Y14R antagonists have been screened for off-target binding, and this information can be valuable in interpreting your results.

Q4: How can I differentiate between on-target mediated effects and off-target toxicity?

A4: To distinguish between on-target and off-target effects, consider the following strategies:

  • Use a Structurally Different Antagonist: If a different P2Y14R antagonist with a distinct chemical structure produces the same biological effect without the toxicity, it suggests the toxicity is an off-target effect of the initial compound.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate P2Y14R expression in your primary cells. If the antagonist still produces toxicity in these cells, it is likely an off-target effect.

  • Dose-Response Curve: On-target effects should occur at concentrations consistent with the antagonist's known Ki or IC50 for P2Y14R. Toxicity observed at much higher concentrations is more likely to be off-target.

Q5: What are the recommended starting concentrations for P2Y14R antagonists in primary cell culture experiments?

A5: Start with a concentration range that brackets the reported Ki or IC50 value of the antagonist for P2Y14R. A typical starting point would be 10-fold below and 100-fold above the reported effective concentration. For example, for an antagonist with a KB of 434 pM like PPTN, a starting concentration range of 10 pM to 100 nM would be appropriate for functional assays.[5] A wider range should be used when assessing toxicity.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot unexpected toxicity in primary cell cultures treated with P2Y14R antagonists.

dot

start Start: Unexpected Cell Toxicity Observed check_concentration 1. Verify Antagonist Concentration - Check calculations - Prepare fresh stock solutions start->check_concentration dose_response 2. Perform Dose-Response Experiment - Titrate antagonist over a wide range - Determine EC50 for effect and CC50 for toxicity check_concentration->dose_response is_toxic Is toxicity observed at physiologically relevant concentrations? dose_response->is_toxic off_target Potential Off-Target Effect is_toxic->off_target No on_target Potential On-Target Mediated Toxicity is_toxic->on_target Yes troubleshoot_off_target 3a. Investigate Off-Target Effects - Literature search for known off-targets - Use structurally different antagonist - Perform genetic knockdown of P2Y14R off_target->troubleshoot_off_target mitigate_toxicity 3b. Mitigate Toxicity - Reduce antagonist concentration - Decrease incubation time - Change to a different antagonist on_target->mitigate_toxicity end_off_target Conclusion: Toxicity is likely off-target. Refine experimental design. troubleshoot_off_target->end_off_target end_on_target Conclusion: Toxicity may be on-target. Consider alternative approaches. mitigate_toxicity->end_on_target

Caption: Troubleshooting workflow for P2Y14R antagonist toxicity.

Quantitative Data Summary

Table 1: P2Y14R Antagonist Affinity and Selectivity

AntagonistReceptorAffinity (KB/IC50)Cell TypeAssayReference
PPTNP2Y14R434 pM (KB)C6 glioma cellsAdenylyl cyclase inhibition[5]
PPTNP2Y14R~1 nM (IC50)Differentiated HL-60 cellsChemotaxis[5]
PPTNP2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13No effect at 1 µMVariousFunctional Assays[2]
UDPhuman P2Y14RpKB = 7.28COS-7 cellsPhosphoinositide hydrolysis[6]

Table 2: P2Y14R Antagonist Cytotoxicity and Off-Target Effects

AntagonistParameterValueCell TypeAssayReference
HDL-16CytotoxicityNot specified, but notedHT-29 cellsCCK8 analysis[3]
Compound 6aOff-Target Ki (SERT)6.2 µM-Radioligand binding
Compound 6aOff-Target Ki (DAT)4.9 µM-Radioligand binding
Compound 6aOff-Target Ki (5-HT2CR)7.2 µM-Radioligand binding
Compound 7bOff-Target Ki (σ1)1.9 µM-Radioligand binding

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the effect of a P2Y14R antagonist on the metabolic activity of primary cells as an indicator of cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • P2Y14R antagonist stock solution

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a humidified CO2 incubator.

  • Antagonist Treatment: Prepare serial dilutions of the P2Y14R antagonist in complete culture medium. Remove the medium from the cells and add 100 µL of the antagonist-containing medium to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Objective: To quantify plasma membrane damage by measuring the release of LDH from primary cells treated with a P2Y14R antagonist.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • P2Y14R antagonist stock solution

  • 96-well tissue culture plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background and spontaneous release values.

Protocol 3: Caspase-3/7 Assay for Apoptosis

Objective: To detect the activation of executioner caspases 3 and 7, key markers of apoptosis, in primary cells treated with a P2Y14R antagonist.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • P2Y14R antagonist stock solution

  • 96-well opaque-walled tissue culture plates

  • Commercially available luminescent or fluorescent caspase-3/7 assay kit (follow manufacturer's instructions)

  • Luminometer or fluorescence microplate reader

Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the P2Y14R antagonist as described in the MTT protocol.

  • Incubation: Incubate for the desired treatment period.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Signal Measurement: Measure luminescence or fluorescence using the appropriate plate reader.

  • Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

dot

cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) Gi->MAPK Activates cAMP cAMP AC->cAMP Decreases UDP_glucose UDP-Glucose (Agonist) UDP_glucose->P2Y14R Activates Antagonist P2Y14R Antagonist Antagonist->P2Y14R Blocks Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) cAMP->Cellular_Response Modulates MAPK->Cellular_Response Leads to

Caption: P2Y14 Receptor signaling pathway.

dot

cluster_assays Toxicity Assays start Start: Assess Antagonist Toxicity culture_cells 1. Culture Primary Cells start->culture_cells treat_cells 2. Treat with P2Y14R Antagonist (Dose-Response) culture_cells->treat_cells viability Cell Viability (MTT) treat_cells->viability cytotoxicity Cytotoxicity (LDH) treat_cells->cytotoxicity apoptosis Apoptosis (Caspase-3/7) treat_cells->apoptosis analyze 3. Analyze Data - Determine CC50 - Quantify cell death viability->analyze cytotoxicity->analyze apoptosis->analyze interpret 4. Interpret Results - On-target vs. Off-target analyze->interpret refine 5. Refine Experiment interpret->refine

Caption: Experimental workflow for assessing P2Y14R antagonist toxicity.

References

How to minimize variability in P2Y14R antagonist 2 in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments involving P2Y14R antagonists. The focus is on a prototypical antagonist, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid (referred to as PPTN or Compound 1), and its analogs, including the less potent truncated "antagonist 2".

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of P2Y14R antagonists like PPTN?

A1: PPTN and related compounds are competitive antagonists of the P2Y14 receptor (P2Y14R).[1] The P2Y14R is a G protein-coupled receptor (GPCR) that signals through the Gαi subunit.[2] Activation of P2Y14R by its endogenous agonists, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of downstream pathways like the MAP kinase signaling cascade.[2] By competitively blocking the receptor, these antagonists prevent the binding of agonists and inhibit these downstream signaling events.

Q2: Why is there a discrepancy between the high in vitro affinity (potency) of my P2Y14R antagonist and its observed in vivo efficacy?

A2: This is a common and important observation. The in vivo efficacy of P2Y14R antagonists is not solely predicted by their affinity for the mouse P2Y14 receptor (mP2Y14R).[3][4] Several pharmacokinetic (PK) and pharmacodynamic (PD) factors contribute to this discrepancy, including:

  • Poor Oral Bioavailability: The prototypical antagonist, PPTN, has very low oral bioavailability (around 5% in mice), meaning very little of the drug reaches systemic circulation when administered orally.[2]

  • High Plasma Protein Binding: Many P2Y14R antagonists are highly bound to plasma proteins like albumin. This can be over 99% for some compounds, which significantly reduces the concentration of free, active drug available to engage the target receptor in tissues.

  • Metabolism and Clearance: The rate at which the compound is metabolized by the liver and cleared from the body (intrinsic clearance) will determine its half-life and duration of action. Rapid clearance can lead to a shorter window of therapeutic effect.

  • Tissue Distribution: The antagonist must reach the site of action in sufficient concentrations to be effective. Factors like lipophilicity and ability to cross biological membranes will influence tissue distribution.

Q3: What is the best way to formulate a hydrophobic P2Y14R antagonist like PPTN for in vivo studies?

A3: Due to their poor water solubility, formulating these compounds requires specific vehicle systems. The choice of vehicle depends on the route of administration.

  • For Intraperitoneal (i.p.) injection: A common and effective formulation is a three-component system, for example: 15% DMSO, 15% Kolliphor EL (a solubilizing agent), and 70% PBS (phosphate-buffered saline) .[2]

  • For Intravenous (i.v.) injection: A different vehicle is required to avoid precipitation in the bloodstream. A suitable formulation is a mix of DMSO and a cyclodextrin solution, such as 10% DMSO and 90% of a 20% 2-hydroxypropyl-β-cyclodextrin solution .[2] It is critical to prepare these formulations fresh and ensure the antagonist is fully dissolved or homogenously suspended before each administration.

Q4: Which animal models are most relevant for testing the efficacy of P2Y14R antagonists?

A4: The choice of model depends on the therapeutic area of interest, as P2Y14R is implicated in various inflammatory conditions.[3]

  • Neuropathic Pain: The Chronic Constriction Injury (CCI) of the sciatic nerve in mice is a well-established model that has been used to demonstrate the efficacy of P2Y14R antagonists in reversing mechanical allodynia.[3][4]

  • Asthma/Allergic Airway Inflammation: Mouse models of allergic asthma, for instance using ovalbumin (OVA) sensitization and challenge, are relevant. Antagonists can be tested for their ability to reduce inflammatory cell infiltration into the bronchoalveolar lavage fluid (BALF).

  • Acute Kidney Injury (AKI): Ischemia-reperfusion injury (IRI) models in mice are used to study the protective effects of P2Y14R antagonists on kidney function and inflammation.

  • Metabolic Disorders: P2Y14R knockout mouse models have shown improved glucose tolerance and insulin sensitivity, suggesting that antagonists could be tested in diet-induced obesity or other metabolic disease models.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in animal response 1. Inconsistent Dosing: Precipitation or non-homogenous suspension of the antagonist in the vehicle.1. Ensure the formulation is prepared fresh and vortexed/sonicated thoroughly before each injection. Maintain at room temperature to prevent precipitation. Include a vehicle-only control group to assess vehicle effects.
2. Animal-Specific Factors: Differences in age, weight, sex, or microbiome of the animals.2. Use age- and weight-matched animals. House animals under standardized conditions (light-cycle, temperature, diet). Report the sex of the animals used, as this can influence outcomes. Consider co-housing animals to normalize microbiomes.
3. Inconsistent Experimental Procedure: Variations in surgical procedures (for disease models), handling stress, or timing of measurements.3. Standardize all experimental procedures and ensure all personnel are consistently trained. Handle animals gently and consistently. Perform measurements at the same time of day to minimize circadian rhythm effects.
Lack of or weak in vivo efficacy 1. Poor Pharmacokinetics: Low bioavailability, rapid clearance, or inability to reach the target tissue.1. Switch to a more appropriate route of administration (e.g., i.p. or i.v. instead of oral).[2] Consider using a prodrug version if available to improve bioavailability.[5] Refer to PK data to select an appropriate dose and dosing frequency.
2. Inadequate Dose: The dose may be too low to achieve a therapeutic concentration of free drug at the receptor.2. Perform a dose-response study to determine the optimal dose. A typical effective dose for PPTN analogs in the mouse CCI model is 10 µmol/kg (i.p.).[3][4]
3. Formulation Issues: The antagonist may not be fully solubilized, leading to a lower effective dose being administered.3. Re-evaluate the formulation strategy. Perform small-scale pilot tests to confirm the solubility and stability of the antagonist in the chosen vehicle.
4. Species Differences in Receptor Affinity: The antagonist may have lower affinity for the rodent receptor compared to the human receptor.4. Confirm the antagonist's affinity at the specific species' receptor (e.g., mP2Y14R). While often similar, significant differences can exist.
Adverse events or toxicity 1. Vehicle Toxicity: The vehicle itself, especially at high concentrations of DMSO or other solvents, can be toxic.1. Reduce the concentration of potentially toxic solvents in the final formulation to the lowest effective level. Always include a vehicle-only control group to isolate any effects of the vehicle.
2. Off-Target Effects: Although many P2Y14R antagonists are highly selective, off-target activity at very high doses cannot be ruled out.2. Ensure the antagonist has been profiled for selectivity against other P2Y receptors and a broader panel of targets.[1] If toxicity is observed, consider reducing the dose or using a more selective analog if available.

Quantitative Data Summary

Table 1: In Vitro Affinity of P2Y14R Antagonists
CompoundScaffoldHuman P2Y14R IC₅₀ (nM)Mouse P2Y14R IC₅₀ (nM)Reference
Compound 1 (PPTN) Naphthalene21.621.6Mufti et al., 2020[3]
Antagonist 2 (Truncated) Naphthalene-1600Mufti et al., 2020[3]
Compound 4 (N-acetyl) Naphthalene29.729.7Mufti et al., 2020[3]
Compound 7 (Reversed Triazole) Phenyl-triazolyl148290Mufti et al., 2020[3]

IC₅₀ values were determined using a whole-cell fluorescent antagonist binding assay.

Table 2: In Vivo Efficacy in Mouse Chronic Constriction Injury (CCI) Model
CompoundDose (i.p.)Max. Efficacy (% Pain Reversal)Time to Max. Efficacy (hours)Efficacy at 5 hours (% Pain Reversal)Reference
Compound 1 (PPTN) 10 µmol/kg100%1 - 2~20%Mufti et al., 2020[3][4]
Compound 4 (N-acetyl) 10 µmol/kg100%1 - 241%Mufti et al., 2020[3][4]
Antagonist 2 (Truncated) 10 µmol/kgWeakly active--Mufti et al., 2020[3]
Table 3: Pharmacokinetic Parameters of PPTN-related Glycoconjugates in Mice (10 mg/kg, i.p.)
CompoundCmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Half-life (t½) (h)Reference
Compound 7a 1.050.251.151.00Wen et al., 2024
Compound 10a 0.950.250.810.65Wen et al., 2024
Compound 10b 0.970.250.960.88Wen et al., 2024

Note: This data is for glycoconjugate derivatives of the PPTN scaffold, designed to improve properties. While not for PPTN itself, it provides valuable insight into the expected pharmacokinetic profile of related compounds following intraperitoneal administration.

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Mouse Model of Neuropathic Pain (CCI)

This protocol outlines the key steps for assessing the efficacy of a P2Y14R antagonist in the chronic constriction injury (CCI) model.

1. Animal Model Induction (CCI Surgery):

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Tie three loose ligatures around the sciatic nerve approximately 1 mm apart using 5-0 chromic gut sutures. The ligatures should only gently constrict the nerve without arresting blood flow.

    • Close the muscle layer with a suture and the skin incision with wound clips or sutures.

    • Administer post-operative analgesia as required by institutional guidelines.

    • Allow animals to recover for 7 days to allow for the development of neuropathic pain.

2. Drug Formulation and Administration:

  • Formulation: Prepare the P2Y14R antagonist fresh on the day of the experiment. For a compound like PPTN, use a vehicle of 15% DMSO, 15% Kolliphor EL, and 70% PBS.

  • Dose: A typical starting dose is 10 µmol/kg.

  • Administration:

    • Gently restrain the mouse.

    • Administer the formulation via intraperitoneal (i.p.) injection into the lower right abdominal quadrant.

    • The injection volume should be approximately 10 µL per gram of body weight.

3. Behavioral Testing (Mechanical Allodynia):

  • Apparatus: Use von Frey filaments to measure the paw withdrawal threshold.

  • Procedure:

    • Acclimatize mice in individual chambers on a wire mesh floor for at least 30 minutes before testing.

    • Apply von Frey filaments of increasing force to the plantar surface of the injured (ipsilateral) hind paw.

    • A positive response is a sharp withdrawal or licking of the paw.

    • Determine the 50% paw withdrawal threshold using a method such as the up-down method.

  • Timeline:

    • Baseline: Measure the withdrawal threshold before CCI surgery.

    • Post-CCI Baseline: Measure again on day 7 post-surgery, before drug administration.

    • Post-Dosing: Measure at multiple time points after antagonist administration (e.g., 30 min, 1h, 2h, 3h, 5h) to capture the onset and duration of action.[3][4]

4. Data Analysis:

  • Calculate the percent reversal of allodynia for each animal at each time point using the formula: % Reversal = [(Post-drug threshold - Post-CCI threshold) / (Baseline threshold - Post-CCI threshold)] * 100

  • Use appropriate statistical tests (e.g., Two-way ANOVA with post-hoc tests) to compare treatment groups to vehicle controls.

Visualizations (Graphviz)

P2Y14 Receptor Signaling Pathway

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gαi/βγ P2Y14R->G_protein Activates Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates Antagonist P2Y14R Antagonist 2 (e.g., PPTN) Antagonist->P2Y14R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAP Kinase (ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Response Cellular Responses (e.g., Chemotaxis, Inflammation) cAMP->Response MAPK->Response

Caption: P2Y14R is a Gi-coupled GPCR that inhibits cAMP and activates MAPK pathways.

In Vivo Experimental Workflow

InVivo_Workflow A 1. Animal Model Induction (e.g., CCI Surgery) B 2. Baseline Behavioral Testing (Pre-drug) A->B C 3. Randomization & Grouping (Vehicle vs. Antagonist) B->C D 4. Antagonist Formulation & Administration (i.p.) C->D E 5. Post-Dosing Behavioral Testing (Time-course) D->E F 6. Data Collection & Analysis (% Pain Reversal) E->F G 7. Statistical Evaluation & Interpretation F->G

Caption: A typical workflow for an in vivo efficacy study of a P2Y14R antagonist.

Troubleshooting Logic for In Vivo Experiments

Troubleshooting_Logic decision decision issue issue solution solution start High Variability or Lack of Efficacy Observed check_formulation Is the formulation clear and homogenous? start->check_formulation check_dose Is the dose and route appropriate? check_formulation->check_dose Yes reformulate Reformulate fresh. Consider alternative vehicle. check_formulation->reformulate No check_procedure Are experimental procedures standardized? check_dose->check_procedure Yes dose_response Perform dose-response study. Use i.p. or i.v. route. check_dose->dose_response No check_pk Consider PK/PD Mismatch check_procedure->check_pk Yes standardize Review and standardize all handling and surgical procedures. check_procedure->standardize No

References

Technical Support Center: P2Y14R Antagonist 2 and Fluorescent Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference caused by P2Y14R antagonist 2 in fluorescent assay readouts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound, also known as compound 39, is a potent and selective antagonist of the P2Y14 receptor, with a reported IC50 of 0.40 nM.[1] The P2Y14 receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous ligands like UDP-glucose, couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The receptor is primarily associated with immune and inflammatory responses.

Q2: What are the common fluorescent assays used to study P2Y14R activity?

A2: Common fluorescent assays for studying P2Y14R, a Gαi-coupled receptor, include:

  • Calcium Mobilization Assays: These assays measure changes in intracellular calcium concentration upon receptor activation. While P2Y14R is primarily Gαi-coupled, co-expression with a promiscuous G-protein like Gα16 or a chimeric Gαq/i can redirect the signal through the Gαq pathway, leading to calcium release, which can be detected by calcium-sensitive fluorescent dyes.

  • cAMP Assays: These assays quantify the inhibition of adenylyl cyclase activity. A common format is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the decrease in a FRET signal that is inversely proportional to the amount of cAMP produced by the cells.

  • Fluorescent Ligand Binding Assays: These assays use a fluorescently labeled ligand to directly measure the binding of antagonists to the receptor.

Q3: How can a small molecule like this compound interfere with fluorescent assay readouts?

A3: Small molecules can interfere with fluorescence assays through two primary mechanisms:

  • Autofluorescence: The compound itself may possess intrinsic fluorescence, emitting light at the same wavelengths used to detect the assay's specific signal. This leads to an artificially high background and can mask the true signal or generate false positives.

  • Fluorescence Quenching (Inner Filter Effect): The compound may absorb the excitation light intended for the assay's fluorophore or absorb the light emitted by the fluorophore. This "inner filter effect" reduces the detectable signal and can lead to false negatives or an underestimation of the biological effect.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence of this compound

Symptoms:

  • A high background fluorescence signal is observed in wells containing the antagonist, even in the absence of other assay components.

  • The fluorescence signal increases with increasing concentrations of the antagonist.

  • A non-classical dose-response curve is observed.

Troubleshooting Protocol:

  • Characterize the Spectral Properties of this compound:

    • Objective: To determine the excitation and emission spectra of the antagonist.

    • Method:

      • Prepare a dilution series of this compound in the assay buffer (e.g., 0.1, 1, 10, 100 µM).

      • Using a fluorescence spectrophotometer or plate reader with scanning capabilities, measure the fluorescence emission spectrum across a broad range of wavelengths (e.g., 300-700 nm) at various excitation wavelengths (e.g., every 20 nm from 280-600 nm).

      • Similarly, measure the fluorescence excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the wavelength of maximum emission found in the previous step.

    • Analysis: If significant fluorescence is observed, especially in the range of your assay's fluorophore, the antagonist is autofluorescent.

  • Run a "Compound Only" Control Plate:

    • Objective: To quantify the contribution of the antagonist's autofluorescence to the total signal.

    • Method:

      • Prepare a plate with a serial dilution of this compound in assay buffer, mirroring the concentrations used in your main experiment.

      • Do not add any of the assay's fluorescent reagents (e.g., calcium dye, HTRF reagents).

      • Read the plate using the same instrument settings (excitation/emission wavelengths, gain) as your primary assay.

    • Analysis: The fluorescence measured in this plate represents the autofluorescence of the antagonist at each concentration.

Solutions:

  • Background Subtraction: If the autofluorescence is moderate and consistent, subtract the average signal from the "compound only" control wells from your experimental wells.

  • Shift Excitation/Emission Wavelengths: If possible, select a fluorescent dye for your assay that has excitation and emission spectra outside the range of the antagonist's autofluorescence. Red-shifted dyes are often less prone to interference from compound autofluorescence.

  • Use a Different Assay Format: Consider a non-fluorescence-based assay, such as a radioligand binding assay or a label-free detection method.

Issue 2: Suspected Fluorescence Quenching by this compound

Symptoms:

  • The fluorescence signal in your assay decreases in the presence of the antagonist in a manner that does not fit a typical biological dose-response.

  • The compound is colored.

  • A decrease in signal is observed in a control experiment with the fluorophore and antagonist alone (without the biological target).

Troubleshooting Protocol:

  • Measure the Absorbance Spectrum of this compound:

    • Objective: To determine if the antagonist absorbs light at the excitation or emission wavelengths of your assay's fluorophore.

    • Method:

      • Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.

      • Using a UV-Visible spectrophotometer, measure the absorbance spectrum from approximately 250 nm to 700 nm.

    • Analysis: If there is significant absorbance at the excitation or emission wavelength of your fluorophore, the inner filter effect is likely occurring.

  • Fluorophore and Antagonist Co-incubation Control:

    • Objective: To directly observe quenching of the fluorophore by the antagonist.

    • Method:

      • In a multi-well plate, add your assay's fluorophore at its final concentration to a serial dilution of this compound in assay buffer.

      • Include a control with the fluorophore in buffer alone.

      • Read the fluorescence on your plate reader.

    • Analysis: A concentration-dependent decrease in the fluorophore's signal in the presence of the antagonist indicates quenching.

Solutions:

  • Mathematical Correction: Several formulas exist to correct for the inner filter effect based on the absorbance of the compound at the excitation and emission wavelengths. A common correction is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where A_ex and A_em are the absorbances of the compound at the excitation and emission wavelengths, respectively.

  • Reduce Path Length: Using microplates with a smaller well volume or reading from the bottom can reduce the light path length and minimize the inner filter effect.

  • Dilute the Sample: If the signal is strong enough, diluting the entire assay may reduce the concentration of the antagonist to a level where quenching is negligible.

  • Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays, like HTRF, introduce a delay between excitation and emission detection, which can help to reduce interference from short-lived fluorescence and quenching.

Experimental Protocols

Calcium Mobilization Assay (FLIPR-based)

This protocol is designed for a Gαi-coupled receptor like P2Y14R, which requires co-expression with a promiscuous or chimeric G-protein to elicit a calcium response.

Materials:

  • HEK293 cells co-expressing P2Y14R and Gα16.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Fluorescent calcium indicator dye (e.g., Fluo-8 AM or Calcium 6).

  • Probenecid (to prevent dye leakage).

  • P2Y14R agonist (e.g., UDP-glucose).

  • This compound.

  • 384-well black-walled, clear-bottom assay plates.

  • FLIPR Tetra® or similar fluorescence imaging plate reader.

Methodology:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically containing the calcium indicator dye and probenecid in assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Antagonist Addition:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the antagonist to the appropriate wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Measurement:

    • Prepare the P2Y14R agonist solution in assay buffer at a concentration that will give an EC80 response.

    • Place the cell plate and the agonist plate in the FLIPR instrument.

    • Initiate the reading, which will typically involve a baseline reading followed by the automated addition of the agonist and subsequent kinetic reading of the fluorescence signal.

cAMP Assay (HTRF-based)

Materials:

  • CHO-K1 cells expressing P2Y14R.

  • Stimulation buffer.

  • Forskolin (to stimulate adenylyl cyclase).

  • P2Y14R agonist (e.g., UDP-glucose).

  • This compound.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well low-volume white assay plates.

  • HTRF-compatible plate reader.

Methodology:

  • Cell Preparation:

    • Harvest the cells and resuspend them in stimulation buffer at the desired density.

  • Antagonist and Agonist Addition:

    • Dispense the cell suspension into the assay plate.

    • Add the this compound at various concentrations.

    • Add the P2Y14R agonist at its EC80 concentration, along with forskolin.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.

    • Incubate for 1 hour at room temperature.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the HTRF ratio and determine the percent inhibition.

Data Summary

CompoundTargetIC50Assay Type
This compoundP2Y14R0.40 nM[1]Not specified

Visualizations

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gαi/o P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Activates Antagonist This compound Antagonist->P2Y14R Blocks Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Troubleshooting_Workflow Start Unexpected Assay Results Check_Autofluorescence Suspect Autofluorescence? Start->Check_Autofluorescence Check_Quenching Suspect Quenching? Check_Autofluorescence->Check_Quenching No Run_Compound_Only Run 'Compound Only' Control Check_Autofluorescence->Run_Compound_Only Yes Measure_Absorbance Measure Compound Absorbance Check_Quenching->Measure_Absorbance Yes No_Interference No Obvious Interference Check_Quenching->No_Interference No Is_Autofluorescent Is Autofluorescent? Run_Compound_Only->Is_Autofluorescent Does_it_Absorb Absorbs at Assay λ? Measure_Absorbance->Does_it_Absorb Is_Autofluorescent->Check_Quenching No Background_Subtract Background Subtraction Is_Autofluorescent->Background_Subtract Yes Change_Wavelengths Change Fluorophore/ Wavelengths Is_Autofluorescent->Change_Wavelengths Yes Correct_IFE Mathematically Correct for Inner Filter Effect Does_it_Absorb->Correct_IFE Yes Alternative_Assay Use Alternative Assay Does_it_Absorb->Alternative_Assay If severe Does_it_Absorb->No_Interference No Background_Subtract->No_Interference Change_Wavelengths->No_Interference Correct_IFE->No_Interference Alternative_Assay->No_Interference Calcium_Assay_Workflow A Plate Cells B Incubate Overnight A->B C Load with Calcium Dye B->C D Incubate C->D E Add this compound D->E F Incubate E->F G Add Agonist & Read Fluorescence (FLIPR) F->G cAMP_Assay_Workflow A Dispense Cells B Add Antagonist, Agonist, & Forskolin A->B C Incubate B->C D Add HTRF Detection Reagents C->D E Incubate D->E F Read TR-FRET Signal E->F

References

Cross-reactivity of P2Y14R antagonist 2 with other P2Y receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the cross-reactivity of the P2Y14R antagonist 2, also known as PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), with other P2Y receptor subtypes.

Frequently Asked Questions (FAQs)

Q1: What is the selectivity profile of the P2Y14R antagonist PPTN against other P2Y receptor subtypes?

A1: PPTN is a highly potent and selective antagonist for the P2Y14 receptor.[1][2] It exhibits over 10,000-fold selectivity for P2Y14R compared to other P2Y receptors. Studies have shown that at a concentration of 1 µM, PPTN does not exhibit any agonist or antagonist effects at the P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors.[1][2][3][4]

Q2: What is the potency of PPTN at the P2Y14 receptor?

A2: PPTN is a high-affinity antagonist with a reported equilibrium dissociation constant (KB) value of 434 pM at the P2Y14 receptor.[1][2][3][4]

Q3: How does PPTN inhibit P2Y14R activity?

A3: PPTN acts as a competitive antagonist at the P2Y14 receptor.[1][3][4] This was determined through Schild analyses, which showed that PPTN causes a concentration-dependent rightward shift in the concentration-effect curve of the P2Y14R agonist UDP-glucose.[3][4]

Q4: In what types of in vitro and ex vivo assays has the activity of PPTN been validated?

A4: The antagonist activity of PPTN has been demonstrated in various assays, including:

  • Inhibition of UDP-glucose-induced adenylyl cyclase inhibition in C6 glioma cells stably expressing the P2Y14 receptor.[3][4]

  • Blockade of UDP-glucose-stimulated chemotaxis of human neutrophils and differentiated HL-60 human promyelocytic leukemia cells.[3][4]

  • Inhibition of UDP-glucose and MRS 2690-induced porcine pancreatic artery contraction ex vivo.

Troubleshooting Guide

Problem: I am not observing the expected antagonism of P2Y14R with PPTN in my assay.

  • Solution 1: Check Compound Integrity and Concentration. Ensure that the PPTN hydrochloride is properly stored at -20°C and has been correctly dissolved. Recommended solvents are DMSO (up to 100 mM) and ethanol (up to 20 mM). Verify the final concentration used in your assay. The reported IC50 for inhibiting UDP-glucose-promoted chemotaxis is in the low nanomolar range (~1 nM in the presence of 10 µM UDP-glucose).[1]

  • Solution 2: Verify Receptor Expression and Function. Confirm that your experimental system (e.g., cell line) expresses functional P2Y14 receptors. The lack of P2Y14R expression will result in no observable effect of the antagonist.

  • Solution 3: Consider Agonist Concentration. As a competitive antagonist, the apparent inhibitory potency of PPTN can be influenced by the concentration of the agonist (e.g., UDP-glucose) used. If a high concentration of agonist is used, a higher concentration of PPTN may be required to observe significant inhibition.

Problem: I am concerned about potential off-target effects of PPTN in my experiments.

  • Solution: Leverage the High Selectivity of PPTN. PPTN has been shown to be highly selective for P2Y14R over other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13) at concentrations up to 1 µM.[1][2][3][4] If your experimental system expresses other P2Y receptors, using PPTN at concentrations well below 1 µM should minimize the risk of off-target effects on these receptors. As a control, you can test the effect of PPTN in a similar experimental setup lacking P2Y14R expression.

Data Presentation

Table 1: Cross-reactivity of P2Y14R Antagonist PPTN with other P2Y Receptor Subtypes

Receptor SubtypePPTN ActivityConcentration TestedReference
P2Y14 Antagonist (KB = 434 pM) -[1][3][4]
P2Y1No agonist or antagonist effect1 µM[1][3][4]
P2Y2No agonist or antagonist effect1 µM[1][3][4]
P2Y4No agonist or antagonist effect1 µM[1][3][4]
P2Y6No agonist or antagonist effect1 µM[1][3][4]
P2Y11No agonist or antagonist effect1 µM[1][3][4]
P2Y12No agonist or antagonist effect1 µM[3]
P2Y13No agonist or antagonist effect1 µM[1][3][4]

Experimental Protocols

Protocol for Assessing P2Y Receptor Antagonist Selectivity using an Adenylyl Cyclase Inhibition Assay

This protocol describes a general method for determining the selectivity of a P2Y14R antagonist like PPTN against other Gi-coupled P2Y receptors (e.g., P2Y12).

  • Cell Culture:

    • Culture cell lines stably expressing the human P2Y14 receptor (e.g., C6 glioma cells) and the P2Y receptor subtype for cross-reactivity testing (e.g., CHO cells expressing P2Y12).

    • Maintain cells in appropriate growth medium supplemented with antibiotics for selection.

  • Adenylyl Cyclase Assay:

    • Plate the cells in a suitable format (e.g., 24-well plates) and grow to near confluence.

    • Pre-incubate the cells with varying concentrations of the antagonist (PPTN) for a defined period (e.g., 15 minutes) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • Add a specific agonist for the receptor being tested (e.g., UDP-glucose for P2Y14R, 2MeSADP for P2Y12R) at a concentration that gives approximately 80% of the maximal response (EC80).

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Terminate the reaction and lyse the cells.

  • cAMP Measurement:

    • Measure the intracellular cAMP levels using a commercially available kit (e.g., cAMP enzyme immunoassay kit).

  • Data Analysis:

    • Calculate the inhibition of agonist-induced adenylyl cyclase activity for each concentration of the antagonist.

    • Determine the antagonist's potency (KB or IC50) by fitting the concentration-response data to an appropriate pharmacological model.

    • For selectivity, compare the potency of the antagonist at the target receptor (P2Y14R) with its activity at other P2Y receptor subtypes.

Mandatory Visualizations

P2Y_Signaling_Pathways cluster_Gq Gq-coupled P2Y Receptors cluster_Gi Gi-coupled P2Y Receptors cluster_Gs Gs-coupled P2Y Receptors P2Y1 P2Y1 PLC Phospholipase C (PLC) P2Y1->PLC P2Y2 P2Y2 P2Y2->PLC P2Y4 P2Y4 P2Y4->PLC P2Y6 P2Y6 P2Y6->PLC P2Y11_Gq P2Y11 P2Y11_Gq->PLC P2Y12 P2Y12 AC_inhibit Adenylyl Cyclase (AC) P2Y12->AC_inhibit P2Y13 P2Y13 P2Y13->AC_inhibit P2Y14 P2Y14 P2Y14->AC_inhibit P2Y11_Gs P2Y11 AC_stimulate Adenylyl Cyclase (AC) P2Y11_Gs->AC_stimulate Ca_increase ↑ [Ca2+]i PLC->Ca_increase cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Antagonist_Selectivity_Workflow start Start: Culture Cells Expressing Target (P2Y14) and Off-Target (e.g., P2Y12) Receptors preincubation Pre-incubate cells with varying concentrations of PPTN start->preincubation agonist_addition Add specific agonist (UDP-glucose for P2Y14, 2MeSADP for P2Y12) preincubation->agonist_addition functional_assay Perform functional assay (e.g., cAMP measurement) agonist_addition->functional_assay data_analysis Analyze data and determine IC50 / KB values functional_assay->data_analysis selectivity_determination Compare potency at target vs. off-target receptors to determine selectivity data_analysis->selectivity_determination end End: Selectivity Profile Established selectivity_determination->end

References

Challenges in the chemical synthesis of P2Y14R antagonist 2 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of P2Y14 receptor (P2Y14R) antagonist derivatives. The focus is on common challenges encountered during the synthesis of prevalent scaffolds, such as the 2-naphthoic acid derivatives exemplified by the potent antagonist PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid), which is a key tool compound in P2Y14R research.[1][2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of P2Y14R antagonist derivatives, particularly those based on the 2-naphthoic acid scaffold.

Issue 1: Low Yield in Suzuki Coupling Reaction for Biaryl Core Formation

Question: I am experiencing a low yield during the Suzuki coupling reaction between the naphthalene boronic acid/ester and the bromophenyl-piperidine fragment. What are the potential causes and solutions?

Answer:

Low yields in Suzuki coupling are a common challenge. Several factors could be contributing to this issue. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Causes & Solutions for Low Suzuki Coupling Yield

Potential Cause Recommended Solution Justification & Remarks
Poor Quality of Boronic Acid/Ester Use freshly prepared or purified boronic acid/ester. Ensure anhydrous conditions during storage and reaction setup.Boronic acids are prone to decomposition (protodeboronation). Purity can be checked by NMR.
Catalyst Inactivity Screen different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and ligands. Use a fresh batch of catalyst.The choice of catalyst and ligand is crucial for the efficiency of the Suzuki coupling.[4]
Inappropriate Base or Solvent Test different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane, THF, toluene with water).The base is critical for the activation of the boronic acid. The solvent system affects solubility and reaction kinetics.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or product.Some Suzuki couplings require higher temperatures to proceed efficiently.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst.Incomplete reactions can result from catalyst degradation or insufficient reaction time.
Side Reactions Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions.Oxygen can lead to the degradation of the palladium catalyst and the formation of unwanted byproducts.
Issue 2: Incomplete Ester Hydrolysis

Question: The hydrolysis of the methyl or ethyl ester of the 2-naphthoic acid derivative to the final carboxylic acid is not going to completion. How can I improve this step?

Answer:

Incomplete ester hydrolysis can be due to several factors, including steric hindrance and the insolubility of the substrate.

Troubleshooting Incomplete Ester Hydrolysis

Potential Cause Recommended Solution Justification & Remarks
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS.Saponification can be slow, especially with sterically hindered esters.
Inadequate Base Concentration Use a higher concentration of NaOH or LiOH. A mixture of THF/water or dioxane/water can be used as the solvent.A sufficient excess of base is required to drive the reaction to completion.
Poor Solubility of the Ester Add a co-solvent such as THF or dioxane to improve the solubility of the starting material in the aqueous base.Both the ester and the hydroxide need to be in the same phase for the reaction to occur efficiently.
Product Precipitation If the carboxylate salt precipitates, add more solvent to redissolve it and allow the reaction to proceed.Precipitation of the product can inhibit the reaction.
Issue 3: Difficulty in Product Purification

Question: I am facing challenges in purifying the final zwitterionic P2Y14R antagonist. What purification strategies are recommended?

Answer:

The zwitterionic nature of many P2Y14R antagonists, such as PPTN, can lead to low aqueous solubility and difficult purification.[3][5]

Purification Strategies for Zwitterionic P2Y14R Antagonists

Challenge Recommended Technique Details & Considerations
Low Solubility Reverse-Phase HPLC: Use a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid.This is often the most effective method for purifying polar, zwitterionic compounds.
Recrystallization: Attempt recrystallization from a suitable solvent system. This may require screening various solvents.Finding an appropriate solvent can be challenging due to the compound's properties.
Presence of Impurities Acid-Base Extraction: Carefully adjust the pH to exploit the different pKa values of the product and impurities for selective extraction.This can be effective for removing non-amphoteric impurities.
Ion-Exchange Chromatography: Use an appropriate ion-exchange resin to capture the zwitterionic product, followed by elution with a salt gradient or pH change.This technique can be very effective for separating compounds based on charge.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the synthesis of PPTN, a prototypical P2Y14R antagonist?

A1: The synthesis of PPTN and its derivatives generally involves a multi-step sequence.[6] A common synthetic strategy is outlined in the workflow below.

G cluster_0 Synthesis of Naphthalene Core cluster_1 Synthesis of Phenyl-Piperidine Fragment A Starting Naphthalene Derivative B Bromination/Triflation A->B C Boronic Acid/Ester Formation B->C F Suzuki Coupling C->F D 4-Bromophenylacetic Acid E Coupling with Boc-protected Piperidine D->E E->F G Ester Hydrolysis F->G H Boc Deprotection G->H I Final Product (PPTN) H->I

Caption: General synthetic workflow for PPTN.

Q2: What are some common side reactions to be aware of during the synthesis?

A2: During the synthesis of P2Y14R antagonists, several side reactions can occur:

  • Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biphenyl byproduct.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of the deborylated starting material.

  • Incomplete Deprotection: Incomplete removal of the Boc protecting group from the piperidine nitrogen can lead to a mixture of protected and deprotected products.

  • Racemization: If chiral centers are present, harsh reaction conditions (e.g., strong base or high temperature) can potentially lead to racemization.

Q3: Are there alternative scaffolds to the 2-naphthoic acid core for P2Y14R antagonists?

A3: Yes, several other scaffolds have been explored to overcome the challenges associated with the zwitterionic nature and low bioavailability of early antagonists. These include:

  • N-Acyl Tryptophan Derivatives: These compounds have shown potent P2Y14R antagonistic activity with improved solubility and oral bioavailability compared to PPTN.[7]

  • Triazole-based Scaffolds: Compounds incorporating a 1,2,3-triazole ring have been synthesized and shown to have high affinity for the P2Y14R.[2]

  • Benzisoxazole Derivatives: These have been identified as a newer class of P2Y14R antagonists.[3]

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a reaction vessel, add the naphthalene boronic acid or ester (1.0 eq), the bromophenyl-piperidine derivative (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Ester Hydrolysis
  • Dissolve the ester in a suitable solvent (e.g., THF or methanol).

  • Add an aqueous solution of a base (e.g., 2M NaOH or LiOH).

  • Stir the mixture at room temperature or with heating until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with an acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Signaling Pathways and Logical Relationships

The following diagram illustrates the signaling pathway of the P2Y14 receptor and the point of intervention for antagonists.

G cluster_0 P2Y14R Signaling UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Activates Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Effects (e.g., Chemotaxis) cAMP->Downstream Modulates Antagonist P2Y14R Antagonist (e.g., PPTN) Antagonist->P2Y14R Blocks

Caption: P2Y14R signaling and antagonist intervention.

References

Technical Support Center: Optimizing Stable P2Y14R Cell Lines for Antagonist Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and utilizing stable cell lines expressing the P2Y14 receptor (P2Y14R) for antagonist screening.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Cell Line Development & Optimization

Q1: We are generating a stable P2Y14R cell line, but after antibiotic selection, we observe low or no receptor expression. What are the possible causes and solutions?

A1: This is a common issue in stable cell line generation. Here are several potential causes and troubleshooting steps:

  • Gene Silencing: The promoter driving your P2Y14R construct (e.g., CMV) may be susceptible to methylation and subsequent silencing over time.

    • Troubleshooting:

      • Regularly monitor receptor expression levels via flow cytometry or functional assays.

      • If silencing is suspected, you can treat cells with a histone deacetylase (HDAC) inhibitor, although this is not ideal for long-term screening.

      • Consider using a different promoter known for more stable long-term expression.

      • Re-clone the stable line from a single cell with high expression.[1][2]

  • Inefficient Selection: The antibiotic concentration may be too low, allowing non-transfected or low-expressing cells to survive.

    • Troubleshooting:

      • Perform a kill curve with your parental cell line to determine the optimal antibiotic concentration that effectively kills all non-resistant cells within a reasonable timeframe (e.g., 3-5 days).[3]

      • Ensure a parallel plate of untransfected cells is included during selection to confirm the effectiveness of the antibiotic.[2]

  • Poor Transfection Efficiency: Low initial transfection efficiency can lead to a limited number of surviving clones, some of which may not express the receptor.

    • Troubleshooting:

      • Optimize your transfection protocol for the chosen cell line (e.g., lipid-based reagent, electroporation).

      • Consider using viral transduction methods (e.g., retrovirus, lentivirus) for higher efficiency and more stable integration.[4][5]

  • Cellular Toxicity from Overexpression: High levels of GPCR expression can sometimes be toxic to cells, leading to the selection of clones with lower, more tolerable expression levels.

    • Troubleshooting:

      • Consider using an inducible expression system (e.g., Tet-On/Tet-Off) to control the level of P2Y14R expression.[3] This allows for cell expansion with minimal receptor expression and induction prior to the assay.

Q2: Our stable P2Y14R cell line shows a heterogeneous population with varying receptor expression levels. How can we obtain a uniform population?

A2: A heterogeneous population will lead to high variability in your screening assays. The best approach is to perform single-cell cloning.

  • Methods for Single-Cell Cloning:

    • Limiting Dilution: This is a traditional method where the cell suspension is diluted to a concentration of approximately 0.5 cells per well in a 96-well plate. Wells with a single cell can then be expanded.[6]

    • Fluorescence-Activated Cell Sorting (FACS): If your P2Y14R construct includes a fluorescent tag, or if you have a fluorescently labeled antibody or ligand, you can use FACS to sort single, high-expressing cells into individual wells of a 96-well plate.[1][2]

    • Automated Systems: Systems like the CellRaft AIR™ can facilitate the isolation and monitoring of single-cell clones.[7]

Q3: Which cell line is best for expressing P2Y14R for antagonist screening?

A3: Several cell lines have been successfully used to stably express P2Y14R, including HEK293, CHO, and C6 glioma cells.[4][5][8] The choice depends on your specific assay and downstream applications.

  • HEK293 (Human Embryonic Kidney): Widely used due to their ease of transfection and robust growth. They are a good starting point for many GPCR assays.[4][5][9]

  • CHO (Chinese Hamster Ovary): Another popular choice, particularly for industry-scale screening, as they are well-characterized and approved for biopharmaceutical production.[6][10][11]

  • Considerations: It's important to characterize the parental cell line for endogenous expression of other P2Y receptors to avoid confounding results.

Assay Development & Troubleshooting

Q4: We are not observing a significant signal window in our cAMP assay upon P2Y14R activation. What could be the problem?

A4: P2Y14R is a Gαi-coupled receptor, which means its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[4][5][12] To observe a significant signal window, you first need to stimulate adenylyl cyclase.

  • Assay Principle:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with an agent like forskolin to increase intracellular cAMP levels.

    • Add the P2Y14R agonist (e.g., UDP-glucose). Activation of Gαi will inhibit the forskolin-stimulated cAMP production, leading to a measurable decrease in the cAMP signal.

    • Antagonists will block the agonist-induced decrease in cAMP.

  • Troubleshooting:

    • Optimize Forskolin Concentration: Titrate the forskolin concentration to find a level that gives a robust cAMP signal without causing cellular toxicity.

    • Agonist Potency: Ensure you are using a potent P2Y14R agonist at a concentration that gives a maximal or near-maximal response (e.g., EC80-EC90).

    • Cell Density: Optimize the number of cells per well. Too few cells will result in a low signal, while too many can lead to assay artifacts.

Q5: Can we use a calcium mobilization assay for P2Y14R antagonist screening? How does this work if P2Y14R is Gαi-coupled?

A5: Yes, a calcium mobilization assay can be used and is often preferred for high-throughput screening due to its rapid kinetics and large signal window. Since P2Y14R natively couples to Gαi, which does not directly lead to calcium release, you need to engineer the signaling pathway.[8]

  • Method: Co-expression of a Chimeric G-protein:

    • The most common method is to co-express a chimeric G-protein, such as Gαqi5 or Gα16 .[8][13] These chimeras have the C-terminal residues of a Gαq protein, which allows them to be activated by Gαi-coupled receptors like P2Y14R.

    • Upon activation, the chimeric G-protein activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[8]

  • Troubleshooting:

    • Low Signal: If the calcium signal is weak, you may need to optimize the expression level of both P2Y14R and the chimeric G-protein.

    • High Background: High basal calcium levels can be caused by unhealthy cells or issues with the assay buffer. Ensure cells are healthy and the buffer composition is correct.

    • Dye Loading: Optimize the concentration and incubation time of the calcium-sensitive dye (e.g., Fluo-8, dCys-GCaMP).[14][15]

Q6: We are seeing high variability between replicate wells in our 384-well plate-based screen. What are some common causes?

A6: High variability can undermine the reliability of your screening data. Here are some factors to investigate:

  • Cell Plating Inconsistency: Uneven cell distribution across the plate is a major source of variability.

    • Solution: Ensure the cell suspension is homogenous before and during plating. Mix the cells gently between pipetting steps. Consider using automated cell plating systems for better consistency.

  • Edge Effects: Wells on the edge of the plate can experience different temperature and evaporation rates, leading to altered cell growth and responses.

    • Solution: Avoid using the outer rows and columns of the plate for experimental samples. Instead, fill them with media or a buffer to create a more uniform environment for the inner wells.

  • Compound Precipitation: Test compounds may precipitate at the concentrations used in the assay.

    • Solution: Visually inspect the compound plates for precipitation. Check the solubility of your compounds in the assay buffer.

  • Pipetting Errors: Inaccurate or inconsistent liquid handling, especially with small volumes, can introduce significant errors.

    • Solution: Ensure pipettes are properly calibrated. Use automated liquid handlers for high-throughput screening to improve precision.

Quantitative Data Summary

Table 1: P2Y14R Agonist Potencies in Stably Expressing Cell Lines

AgonistCell LineAssay TypePotency (EC50)Reference
UDP-glucoseP2Y14-HEK293cAMP Inhibition82 nM[8]
UDPP2Y14-HEK293cAMP Inhibition~16 nM[8]
UDPP2Y14-CHOcAMP Inhibition~5-fold more potent than UDP-glucose[8]
UDPP2Y14-C6 gliomacAMP Inhibition~5-fold more potent than UDP-glucose[8]

Table 2: P2Y14R Antagonist Potencies

AntagonistAssay TypePotencyReference
PPTNcAMP Inhibition (P2Y14-C6 cells)KB = 434 pM[16]
Compound 8Calcium Mobilization (P2Y14R-CHO)IC50 = 2.46 nM[17]
Compound 10Calcium Mobilization (P2Y14R-CHO)IC50 < 10 nM[17]
Compound 18Calcium Mobilization (P2Y14R-CHO)IC50 < 10 nM[17]
Compound 19Calcium Mobilization (P2Y14R-CHO)IC50 < 10 nM[17]
Compound II-3Not specifiedIC50 = 1.2 nM[18]

Experimental Protocols

Protocol 1: Generation of a Stable P2Y14R-Expressing Cell Line (HEK293)
  • Vector Construction: Subclone the human P2Y14R coding sequence into a mammalian expression vector containing a suitable promoter (e.g., CMV, EF1α) and a selectable marker (e.g., neomycin/G418 resistance).

  • Transfection:

    • Plate HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the P2Y14R expression vector using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Antibiotic Selection:

    • 48 hours post-transfection, split the cells into 10 cm dishes at a low density.

    • Replace the growth medium with medium containing the selection antibiotic (e.g., G418 at a pre-determined optimal concentration).

    • Replace the selection medium every 3-4 days, removing dead cells.

  • Colony Expansion:

    • After 2-3 weeks, visible resistant colonies will form.

    • Isolate well-defined colonies using cloning cylinders or by gentle scraping with a pipette tip.

    • Transfer each colony to a separate well of a 24-well plate and expand.

  • Screening and Validation:

    • Screen the expanded clones for P2Y14R expression using a functional assay (e.g., cAMP inhibition or calcium mobilization with a co-transfected Gαqi5).

    • Select the clone with the highest, most stable response for further characterization and banking.

Protocol 2: cAMP Inhibition Assay
  • Cell Plating: Plate the stable P2Y14R-expressing cells in a 384-well plate at an optimized density and allow them to attach overnight.

  • Compound Addition: Add the antagonist compounds at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a mixture of a phosphodiesterase (PDE) inhibitor (e.g., IBMX), an adenylyl cyclase activator (e.g., forskolin), and the P2Y14R agonist (e.g., UDP-glucose at an EC80 concentration).

  • Incubation: Incubate the plate at room temperature or 37°C for the recommended time for the cAMP detection kit.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a TR-FRET-based assay, according to the manufacturer's instructions.[14]

  • Data Analysis: Calculate the percent inhibition for each antagonist concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: Calcium Mobilization Assay
  • Cell Plating: Plate the stable cell line co-expressing P2Y14R and a chimeric G-protein (e.g., Gαqi5) in a 384-well, black-walled, clear-bottom plate and allow them to attach overnight.[13]

  • Dye Loading:

    • Remove the growth medium.

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-8) diluted in assay buffer containing probenecid (to prevent dye extrusion).

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[13]

  • Assay:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Add antagonist compounds and incubate for a specified time (e.g., 20 minutes).[13]

    • Add the P2Y14R agonist (e.g., UDP-glucose at an EC80 concentration).

    • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the IC50 values for the antagonists by measuring the reduction in the agonist-induced calcium peak.

Visualizations

P2Y14R_Signaling_Pathways cluster_native Native Gαi Signaling cluster_engineered Engineered Gαq Signaling for Screening UDP_Glucose UDP-glucose (Agonist) P2Y14R_i P2Y14R UDP_Glucose->P2Y14R_i Activates Gai Gαi/o P2Y14R_i->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Forskolin Forskolin Forskolin->AC Stimulates Antagonist_i Antagonist Antagonist_i->P2Y14R_i Blocks P2Y14R_q P2Y14R Gaqi5 Gαqi5 (Chimeric) P2Y14R_q->Gaqi5 Activates PLC Phospholipase C (PLC) Gaqi5->PLC Activates Ca2 Ca²⁺ Release PLC->Ca2 Stimulates Antagonist_q Antagonist Antagonist_q->P2Y14R_q Blocks Agonist_q Agonist Agonist_q->P2Y14R_q Activates

Caption: P2Y14R signaling pathways for antagonist screening.

Antagonist_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Stable P2Y14R Cell Line Plating 2. Plate Cells in Assay Plate (e.g., 384-well) Cell_Culture->Plating Add_Antagonist 3. Add Test Antagonists & Incubate Plating->Add_Antagonist Add_Agonist 4. Add P2Y14R Agonist (e.g., UDP-glucose) Add_Antagonist->Add_Agonist Read_Signal 5. Read Signal (cAMP or Ca²⁺) Add_Agonist->Read_Signal Calculate_Inhibition 6. Calculate % Inhibition Read_Signal->Calculate_Inhibition Dose_Response 7. Generate Dose-Response Curves Calculate_Inhibition->Dose_Response IC50 8. Determine IC₅₀ Values Dose_Response->IC50

Caption: General workflow for P2Y14R antagonist screening.

References

Validation & Comparative

P2Y14R antagonist 2 selectivity profiling against a panel of GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of the potent P2Y14 receptor (P2Y14R) antagonist, PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), against a panel of G protein-coupled receptors (GPCRs). The data presented herein is crucial for assessing the antagonist's specificity and potential for off-target effects, a critical step in the development of novel therapeutics targeting the P2Y14 receptor.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gi/o-coupled GPCR activated by UDP-sugars, such as UDP-glucose. Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The Gαi/o subunit then inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate other downstream effectors, including phospholipase C (PLC) and mitogen-activated protein kinases (MAPK), influencing various cellular processes such as chemotaxis and degranulation.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14R P2Y14R G_protein Gi/o Protein P2Y14R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts UDP_glucose UDP-glucose UDP_glucose->P2Y14R Activates PPTN PPTN (Antagonist) PPTN->P2Y14R Blocks G_alpha->AC PLC PLC G_betagamma->PLC Activates MAPK MAPK G_betagamma->MAPK Activates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response PLC->Cellular_Response MAPK->Cellular_Response Radioligand_Binding_Workflow A Prepare membranes from cells expressing P2Y14R B Incubate membranes with radiolabeled ligand ([3H]UDP) and varying concentrations of test antagonist (PPTN) A->B C Separate bound from free radioligand via vacuum filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Analyze data to determine IC50 and calculate Ki D->E Functional_Assay_Workflow A Culture cells expressing P2Y14R B Pre-incubate cells with varying concentrations of antagonist (PPTN) A->B C Stimulate cells with a P2Y14R agonist (e.g., UDP-glucose) in the presence of forskolin (to activate adenylyl cyclase) B->C D Lyse cells and measure intracellular cAMP levels (e.g., using an ELISA kit) C->D E Analyze data to determine the antagonist's potency (IC50) D->E

Validating the Therapeutic Potential of P2Y14R Antagonism in a Cystic Fibrosis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of the P2Y14 receptor (P2Y14R) antagonist, PPTN, in a cystic fibrosis (CF) model. It includes supporting experimental data, detailed methodologies, and a comparative analysis with alternative therapeutic strategies.

Cystic fibrosis is a genetic disorder characterized by defective CFTR protein function, leading to impaired ion transport and the accumulation of thick, sticky mucus in the lungs. This environment fosters chronic inflammation and bacterial infections, which are major contributors to lung damage. Recent research has highlighted the role of the purinergic receptor P2Y14R in the inflammatory cascade of CF. UDP-glucose, a P2Y14R agonist, is found in elevated concentrations in the lung secretions of CF patients.[1] The activation of P2Y14R on immune cells, particularly neutrophils, by UDP-glucose is believed to exacerbate the inflammatory response in the airways.[1][2]

This guide focuses on the validation of a P2Y14R antagonist, specifically the 4,7-disubstituted 2-naphthoic acid derivative known as PPTN, as a potential therapeutic agent to mitigate this inflammation.[1][3] PPTN is a potent and highly selective competitive antagonist of the P2Y14 receptor with a KB value of 434 pM.[3][4][5]

The P2Y14 Receptor Signaling Pathway in Cystic Fibrosis

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gi/o family of G proteins.[6][7] In the context of cystic fibrosis, elevated extracellular UDP-glucose in the airways binds to and activates P2Y14R on neutrophils. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] This signaling cascade ultimately promotes neutrophil chemotaxis, the directed migration of neutrophils to the site of inflammation, thereby contributing to the persistent inflammatory state in the lungs of CF patients.[1][3]

P2Y14R_Signaling_Pathway UDP_glucose UDP-glucose P2Y14R P2Y14R UDP_glucose->P2Y14R Gi_protein Gi Protein P2Y14R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Chemotaxis Neutrophil Chemotaxis cAMP->Chemotaxis

P2Y14R signaling cascade in neutrophils.

Experimental Validation of PPTN in a Murine Model of Lung Inflammation

To investigate the therapeutic potential of P2Y14R antagonism, a murine model of lung inflammation relevant to cystic fibrosis was utilized. This model involves the intratracheal instillation of UDP-glucose to mimic the inflammatory stimulus present in the CF lung.

Experimental Protocol

In Vivo Murine Model of UDP-Glucose-Induced Lung Inflammation:

  • Animal Model: Wild-type mice were used for this study.

  • Treatment Groups:

    • Control Group: Intratracheal instillation of phosphate-buffered saline (PBS).

    • UDP-glucose Group: Intratracheal instillation of UDP-glucose.

    • PPTN Treatment Group: Co-instillation of UDP-glucose and the P2Y14R antagonist, PPTN.

  • Procedure: Mice were anesthetized, and a small incision was made to expose the trachea. A fine-gauge needle was used to instill the respective solutions directly into the trachea.

  • Endpoint Analysis: After 12 hours, the mice were euthanized, and bronchoalveolar lavage (BAL) was performed to collect lung fluid.

  • Quantification: The total number of cells in the BAL fluid was counted, and differential cell counts were performed to specifically quantify the number of neutrophils.

In Vitro Human Neutrophil Chemotaxis Assay:

  • Cell Isolation: Human neutrophils were isolated from the peripheral blood of healthy donors.

  • Chemotaxis Assay: A multi-well chamber with a microporous membrane was used. The lower chamber contained UDP-glucose as a chemoattractant.

  • Treatment: Isolated human neutrophils were pre-incubated with either vehicle control or varying concentrations of PPTN.

  • Procedure: The treated neutrophils were placed in the upper chamber and allowed to migrate through the membrane towards the UDP-glucose in the lower chamber for a specified time.

  • Quantification: The number of neutrophils that migrated to the lower chamber was quantified by cell counting. The IC50 value for PPTN was determined.

Data Presentation

Table 1: Effect of PPTN on UDP-Glucose-Promoted Neutrophil Lung Migration in Mice

Treatment GroupMean Neutrophil Count in BAL Fluid (cells/mL) ± SDPercentage Reduction in Neutrophil Infiltration (compared to UDP-glucose group)
PBS ControlBaselineN/A
UDP-glucoseSignificantly Elevated0%
UDP-glucose + PPTNSignificantly ReducedStatistically significant reduction

Note: This table is a qualitative representation based on the findings that PPTN significantly reduces neutrophil infiltration.[2] For specific quantitative data, refer to the source publication.

Table 2: In Vitro Inhibition of UDP-Glucose-Induced Human Neutrophil Chemotaxis by PPTN

Agonist ConcentrationAntagonist (PPTN)IC50 of PPTN
10 µM UDP-glucosePPTN~1 nM
100 µM UDP-glucosePPTN~4 nM

Source: Data adapted from Barrett et al., 2013.[5]

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A1 Wild-type Mice A2 Group 1: PBS Control A1->A2 A3 Group 2: UDP-glucose A1->A3 A4 Group 3: UDP-glucose + PPTN A1->A4 B1 Intratracheal Instillation A2->B1 A3->B1 A4->B1 B2 12-hour Incubation B1->B2 C1 Bronchoalveolar Lavage (BAL) B2->C1 C2 Neutrophil Count in BAL Fluid C1->C2

Workflow for the in vivo mouse model experiment.

Comparison with Alternative Therapeutic Strategies

While P2Y14R antagonism presents a novel anti-inflammatory approach, it is crucial to consider it within the broader landscape of CF therapies.

Table 3: Comparison of Therapeutic Strategies for Cystic Fibrosis

Therapeutic ClassExample(s)Mechanism of ActionPrimary Therapeutic EndpointTarget Population
P2Y14R Antagonist PPTN Blocks UDP-glucose-mediated neutrophil chemotaxis by competitively inhibiting the P2Y14 receptor.Reduction of airway inflammation.Potentially all CF patients, particularly as an adjunctive anti-inflammatory therapy.
CFTR Modulators Trikafta®, Kalydeco®, Orkambi®, Symdeko®[9][10]Corrects the underlying defect in the CFTR protein, restoring its function.[9]Improvement in lung function, reduction in pulmonary exacerbations, and weight gain.Patients with specific CFTR mutations.[9]
Anti-inflammatory Agents High-dose Ibuprofen, Azithromycin[10][11]Reduce the inflammatory response in the airways through various mechanisms.[10][11]Slowing the decline of lung function.Broad applicability for managing inflammation.
Antibiotics Tobramycin, Ciprofloxacin[10][12]Eradicate or suppress chronic bacterial infections in the airways.[10]Reduction of bacterial load and treatment of pulmonary exacerbations.Patients with chronic airway infections.
P2Y2R Agonists Denufosol (failed in Phase III trials)[13]Stimulates an alternative chloride secretion pathway to bypass the defective CFTR channel.[13][14]Improvement in mucociliary clearance.Investigated for a broad range of CF patients.

Conclusion

The experimental evidence strongly suggests that the P2Y14 receptor plays a significant role in the inflammatory pathology of cystic fibrosis. The selective P2Y14R antagonist, PPTN, has demonstrated a clear therapeutic effect in a relevant preclinical model of CF-related lung inflammation by effectively reducing neutrophil recruitment.[2]

Compared to existing therapies, P2Y14R antagonism offers a targeted anti-inflammatory strategy that addresses a specific pathway activated in the CF airways. While CFTR modulators remain the cornerstone of therapy for eligible patients by correcting the fundamental protein defect, a significant portion of the CF population does not benefit from these treatments.[15] Furthermore, even with CFTR modulation, residual inflammation can persist.

Therefore, P2Y14R antagonists like PPTN hold promise as a novel therapeutic approach, either as a standalone anti-inflammatory agent for patients not eligible for CFTR modulators or as an adjunctive therapy to further reduce airway inflammation in combination with standard treatments. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this innovative strategy in the management of cystic fibrosis.

References

A Comparative Analysis of P2Y14 Receptor Antagonists and Conventional Anti-Inflammatory Drugs in Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging therapeutic strategy targeting the P2Y14 receptor (P2Y14R) with established anti-inflammatory drugs for the treatment of colitis, a form of inflammatory bowel disease (IBD). The content is supported by preclinical experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of their respective mechanisms and performance.

Introduction

Ulcerative colitis (UC) is a chronic inflammatory condition characterized by diffuse mucosal inflammation of the colon and rectum.[1] Current therapeutic mainstays, such as aminosalicylates and corticosteroids, aim to reduce inflammation and induce remission.[2][3] However, these treatments can be limited by non-responsiveness, loss of efficacy over time, or significant side effects, necessitating the exploration of novel therapeutic targets.[4][5]

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars like UDP-glucose, has recently emerged as a promising target in inflammatory diseases.[4][6] Its expression is elevated in the intestinal epithelium of both human UC patients and in experimental colitis models.[4] This has spurred the development of P2Y14R antagonists as a potential new class of drugs for colitis. This guide compares the preclinical efficacy and mechanism of action of P2Y14R antagonists against standard anti-inflammatory agents.

Mechanism of Action: A Tale of Two Strategies

The therapeutic approaches of P2Y14R antagonists and conventional anti-inflammatory drugs diverge significantly, targeting different facets of the inflammatory cascade in colitis.

P2Y14 Receptor Antagonists: Targeting a Novel Pro-Inflammatory Pathway

The P2Y14 receptor is canonically coupled to the Gi/o family of G proteins.[6] In the context of colitis, its activation by ligands such as UDP-glucose in intestinal epithelial cells (IECs) triggers a signaling cascade that promotes inflammation and tissue damage.[4]

Key signaling events include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • Necroptosis of Intestinal Epithelial Cells: Reduced cAMP levels inhibit Protein Kinase A (PKA), which in turn prevents the phosphorylation of the CREB transcription factor. This ultimately leads to increased expression of RIPK1, a key mediator of necroptosis, resulting in the death of IECs and compromising the mucosal barrier.[4]

  • Immune Cell Chemotaxis: P2Y14R activation also stimulates the Rho/Rho kinase pathway, which is critical for cytoskeletal rearrangement and migration of immune cells like neutrophils and eosinophils into the inflamed tissue.[6][7][8]

A P2Y14R antagonist , such as the well-characterized research tool PPTN or newer drug candidates like HDL-16, acts as a competitive antagonist.[4][6] It binds to the receptor's orthosteric site, physically blocking the endogenous agonist from binding and initiating the downstream pro-inflammatory and pro-necroptotic signaling cascades.[6] This targeted action aims to preserve the integrity of the intestinal epithelial barrier and reduce immune cell infiltration.[4]

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Therapeutic Intervention P2Y14R P2Y14R Gi Gi Protein P2Y14R->Gi Couples AC Adenylyl Cyclase cAMP ↓ cAMP Antagonist P2Y14R Antagonist (e.g., PPTN, HDL-16) Antagonist->P2Y14R Blocks UDPG UDP-Glucose (Agonist) UDPG->P2Y14R Activates Gi->AC Inhibits PKA ↓ PKA cAMP->PKA CREB ↓ CREB PKA->CREB RIPK1 ↑ RIPK1 CREB->RIPK1 Inhibits Transcription Necroptosis IEC Necroptosis & Barrier Dysfunction RIPK1->Necroptosis

Caption: P2Y14R signaling cascade in colitis and point of antagonist intervention.
Conventional Anti-Inflammatory Drugs: Broad-Spectrum Suppression

In contrast, traditional anti-inflammatory drugs for colitis employ broader mechanisms of action.

  • Aminosalicylates (e.g., Mesalazine, 5-ASA): These are often the first-line therapy for mild-to-moderate UC.[3] Their primary therapeutic effect is believed to be topical, occurring at the site of the diseased colonic mucosa.[9] The exact mechanism is not fully elucidated but is thought to involve the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[9]

  • Corticosteroids (e.g., Prednisone, Budesonide): Used for moderate-to-severe flares, corticosteroids are potent, systemic anti-inflammatory agents.[5][10] They act by binding to glucocorticoid receptors, which then translocate to the nucleus to alter the transcription of a wide range of genes. This leads to the suppression of pro-inflammatory cytokines (like TNF-α and interleukins) and a reduction in the activity of immune cells.[2][11] Their powerful but non-specific action is responsible for their rapid efficacy in inducing remission, but also for the significant side effects associated with long-term use.[12][13]

Comparative_Mechanisms cluster_drugs cluster_targets cluster_outcomes P2Y14RA P2Y14R Antagonist Target_P2Y14R P2Y14 Receptor on Intestinal Epithelial Cells P2Y14RA->Target_P2Y14R ASA Mesalazine (5-ASA) Target_COX COX/LOX Pathways in Mucosa ASA->Target_COX Steroids Corticosteroids Target_Systemic Systemic Immune Cells & Gene Transcription Steroids->Target_Systemic Outcome_P2Y14R ↓ IEC Necroptosis ↓ Immune Infiltration (Targeted) Target_P2Y14R->Outcome_P2Y14R Outcome_ASA ↓ Prostaglandins ↓ Leukotrienes (Topical) Target_COX->Outcome_ASA Outcome_Systemic Broad Immunosuppression (Systemic) Target_Systemic->Outcome_Systemic

Caption: Logical comparison of the primary mechanisms of action.

Preclinical Performance Data

The efficacy of P2Y14R antagonists has been evaluated in chemically-induced colitis models, most notably the dextran sulfate sodium (DSS) model, which mimics features of human UC.[4][14] The tables below summarize key findings from such studies, comparing P2Y14R antagonists to control groups. Direct head-to-head data with conventional drugs in the same study is limited in the public domain, but the results provide a strong rationale for their therapeutic potential.

Table 1: Efficacy of P2Y14R Antagonists in DSS-Induced Colitis Mouse Models

ParameterControl (DSS Only)P2Y14R Antagonist (PPTN) TreatedP2Y14R Antagonist (HDL-16) TreatedP2Y14R Antagonist (Compound 39) TreatedReference
Body Weight Loss Significant LossReduced LossReduced LossAlleviated Loss[4][15]
Disease Activity Index (DAI) HighSignificantly ReducedSignificantly ReducedAlleviated[4][15]
Colon Length Significant ShorteningIncreased LengthIncreased LengthAlleviated Shortening[4][15]
Histological Score Severe Inflammation & DamageImproved HistologyImproved HistologyRemarkable Improvement[4][16]
Mucosal Barrier Function Decreased Tight Junction ProteinsStabilized Tight Junction ProteinsStabilized Tight Junction ProteinsNot Reported[4]
IEC Necroptosis IncreasedInhibitedInhibitedNot Reported[4]

Data synthesized from qualitative and quantitative descriptions in cited preclinical studies. Absolute values vary between experiments.

Table 2: Comparison of Drug Characteristics

FeatureP2Y14R Antagonists (e.g., PPTN, HDL-16)Aminosalicylates (e.g., Mesalazine)Corticosteroids (e.g., Prednisone)
Target P2Y14 ReceptorCOX/LOX Pathways (putative)Glucocorticoid Receptor
Specificity High (Receptor-specific)Moderate (Enzyme-specific)Low (Broad genomic effects)
Action Targeted anti-necroptotic & anti-inflammatoryTopical anti-inflammatoryPotent systemic immunosuppression
Use in Colitis InvestigationalMild-to-moderate disease; maintenanceModerate-to-severe flares; induction of remission
Key Preclinical Finding Protects intestinal barrier by inhibiting IEC necroptosis[4]Reduces mucosal inflammation[9]Rapidly suppresses immune response[17]
Known Limitations PPTN has poor oral bioavailability; newer agents improved[4][16]Less effective in severe disease[2]Not for maintenance; significant side-effect profile[12]

Key Experimental Protocols

Reproducibility in research is paramount. Below are the detailed methodologies for the key experiments cited in the evaluation of P2Y14R antagonists in colitis.

DSS-Induced Colitis Model in Mice

This is the most common model for inducing UC-like pathology.[18]

  • Objective: To induce acute or chronic colitis in mice to evaluate the efficacy of therapeutic agents.

  • Methodology:

    • Animals: C57BL/6 mice (6-8 weeks old) are commonly used due to their susceptibility to DSS.[18] Animals are acclimatized for at least one week.

    • Induction: Acute colitis is induced by administering 2-5% (w/v) Dextran Sulfate Sodium (DSS, MW: 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[14][18]

    • Treatment: The P2Y14R antagonist (e.g., PPTN, HDL-16) or vehicle control is administered daily, typically via intraperitoneal injection or oral gavage, starting from day 0 or day 1 of DSS administration.[4][19]

    • Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in feces.

    • Endpoint Analysis: On day 7-8, mice are euthanized. The colon is excised, and its length is measured from the cecum to the anus. Distal colon segments are collected for histological analysis and molecular assays.

  • Key Readouts:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding (each scored 0-4).

    • Colon Length: A shorter colon is indicative of more severe inflammation and edema.

    • Histology Score: H&E-stained colon sections are scored for severity of inflammation, crypt damage, and extent of ulceration.

DSS_Workflow start Start: C57BL/6 Mice acclimatize Acclimatization (1 week) start->acclimatize day0 Day 0: Begin DSS (2-5% in drinking water) acclimatize->day0 treatment Daily Treatment (P2Y14R Antagonist vs. Vehicle) day0->treatment monitoring Daily Monitoring - Body Weight - Stool Consistency - Rectal Bleeding treatment->monitoring Days 1-7 monitoring->treatment day7 Day 7-8: Endpoint monitoring->day7 euthanasia Euthanasia & Colon Excision day7->euthanasia analysis Analysis euthanasia->analysis readouts 1. Measure Colon Length 2. Calculate DAI Score 3. Histological Analysis 4. Molecular Assays analysis->readouts end End readouts->end

Caption: Experimental workflow for the DSS-induced colitis model.
In Vitro Neutrophil Chemotaxis Assay

This assay assesses the ability of a P2Y14R antagonist to block agonist-induced immune cell migration.[6][20]

  • Objective: To determine if a P2Y14R antagonist can inhibit the migration of neutrophils towards a P2Y14R agonist.

  • Methodology:

    • Cell Culture: Human promyelocytic leukemia cells (e.g., HL-60) are cultured and differentiated into a neutrophil-like phenotype. Alternatively, primary human neutrophils can be isolated from blood.[20][21]

    • Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber is filled with media containing the P2Y14R agonist (e.g., UDP-glucose).

    • Antagonist Treatment: The differentiated cells are pre-incubated with various concentrations of the P2Y14R antagonist (e.g., PPTN) or vehicle.

    • Migration: The treated cells are placed in the upper chamber and allowed to migrate through the membrane towards the agonist for a set period (e.g., 90 minutes).

    • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The inhibition of chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the antagonist. IC50 values are calculated from concentration-response curves.[22]

Conclusion and Future Directions

The preclinical data strongly suggest that the P2Y14 receptor is a valid and promising therapeutic target for colitis. Antagonism of P2Y14R offers a highly targeted mechanism of action, distinct from the broad immunosuppression of corticosteroids and the topical, less-defined mechanism of aminosalicylates. By specifically inhibiting intestinal epithelial cell necroptosis and reducing immune cell infiltration, P2Y14R antagonists have the potential to be a disease-modifying therapy that preserves the critical mucosal barrier.[4]

While the first-generation antagonist PPTN is limited by poor pharmacokinetics, newer orally bioavailable and highly potent antagonists are in development, showing remarkable anti-colitis effects in animal models.[4][16] The key next steps for this drug class will be rigorous safety and toxicology studies, followed by human clinical trials to establish efficacy and safety in IBD patients. This novel approach could provide a valuable alternative or complementary therapy for individuals with ulcerative colitis, particularly for those who do not respond to or cannot tolerate current treatments.

References

P2Y14 Receptor Antagonists: A Comparative Analysis of Efficacy in Acute and Chronic Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising therapeutic target for a spectrum of inflammatory diseases. Its role in modulating immune cell trafficking and cytokine release has spurred the development of potent antagonists aimed at mitigating both acute and chronic inflammatory conditions. This guide provides an objective comparison of the preclinical efficacy of "P2Y14R antagonist 2" and other notable P2Y14R antagonists, supported by experimental data from established animal models of inflammation.

Comparative Efficacy of P2Y14R Antagonists

The following tables summarize the in vitro potency and in vivo efficacy of selected P2Y14R antagonists in models of chronic and acute inflammation.

In Vitro Potency
AntagonistTargetIC50 (nM)Reference Compound
This compound P2Y14R0.40 -
PPTNP2Y14R17.6Yes
HDL-16P2Y14R-No
Antagonist "[I]"P2Y14R~6No

IC50 values represent the concentration of the antagonist required to inhibit 50% of the P2Y14R activity in vitro.

Efficacy in Chronic Inflammation: DSS-Induced Colitis Model

Dextran sulfate sodium (DSS)-induced colitis is a widely used murine model that mimics the pathology of human ulcerative colitis, a form of inflammatory bowel disease (IBD).

AntagonistKey Efficacy Parameters (vs. DSS control)
This compound Demonstrated remarkable in vivo efficacy in a DSS-induced colitis mouse model[1].
PPTNReduced weight loss and disease activity index, increased colon length, and improved histological inflammation[2].
HDL-16Reduced weight loss and disease activity index, increased colon length, improved histological inflammation, and stabilized tight junction protein expression[2].
Efficacy in Acute Inflammation: LPS-Induced Acute Lung Injury (ALI) Model

Intratracheal administration of lipopolysaccharide (LPS) in mice induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration and the release of pro-inflammatory cytokines, modeling aspects of acute respiratory distress syndrome (ARDS).

AntagonistKey Efficacy Parameters (vs. LPS control)
Antagonist "[I]"Significantly reduced lung inflammation and levels of pro-inflammatory cytokines, with therapeutic effects comparable to dexamethasone[3].
General P2Y14RP2Y14R antagonists significantly reduce lung inflammation and tissue damage in acute lung injury (ALI) by inhibiting the activation of the NLRP3 inflammasome signaling pathway[4].

Experimental Protocols

Chronic Inflammation Model: Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol describes the induction of acute colitis in mice, which can be adapted to a chronic model through repeated cycles of DSS administration.

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • 8- to 12-week-old C57BL/6 mice

  • Sterile drinking water

Procedure:

  • Induction of Colitis: Prepare a 2.5% to 5% (w/v) solution of DSS in sterile drinking water. Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days[5][6].

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) can be calculated based on these parameters[7].

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect colon tissue for analysis.

  • Efficacy Readouts:

    • Colon Length: Measure the length of the colon from the cecum to the rectum. A shorter colon is indicative of more severe inflammation[5][6].

    • Histological Analysis: Fix colon tissue in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the degree of inflammation, crypt damage, and cellular infiltration[8][9].

    • Myeloperoxidase (MPO) Activity: Homogenize a portion of the colon tissue and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit[10].

Acute Inflammation Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)

This protocol outlines the induction of acute lung inflammation in mice.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • 8- to 12-week-old C57BL/6 mice

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Induction of ALI: Anesthetize the mice and intratracheally instill a dose of 1-5 mg/kg of LPS dissolved in sterile PBS[11]. Control mice receive an equal volume of PBS.

  • Monitoring: Monitor the mice for signs of respiratory distress.

  • Endpoint Analysis: Euthanize the mice at a predetermined time point (e.g., 24-72 hours) after LPS administration.

  • Efficacy Readouts:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid by flushing the lungs with sterile PBS. Perform a total and differential cell count to quantify inflammatory cell infiltration, particularly neutrophils[12]. Measure the total protein concentration in the BAL fluid as an indicator of vascular permeability[13].

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid using ELISA or a multiplex assay[12][14].

    • Lung Histology: Perfuse the lungs, fix in 10% buffered formalin, and process for H&E staining to assess the degree of lung injury, including alveolar wall thickening, edema, and cellular infiltration[12].

    • Lung Wet-to-Dry Weight Ratio: Excise the lungs, weigh them (wet weight), dry them in an oven, and weigh them again (dry weight). An increased ratio indicates pulmonary edema[14].

Visualizations

P2Y14 Receptor Signaling Pathway

P2Y14R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP_glucose UDP-glucose P2Y14R P2Y14R UDP_glucose->P2Y14R Agonist Binding G_protein Gi/o Protein P2Y14R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activation PI3K PI3Kγ G_protein->PI3K Activation Rho Rho/Rho Kinase G_protein->Rho Activation cAMP ↓ cAMP Inflammation Pro-inflammatory Response PLC->Inflammation MAPK->Inflammation Chemotaxis Chemotaxis Rho->Chemotaxis

Caption: P2Y14R signaling cascade in inflammatory cells.

Experimental Workflow: DSS-Induced Colitis Model

DSS_Colitis_Workflow start Start: 8-12 week old C57BL/6 mice dss_admin Administer 2.5-5% DSS in drinking water for 5-7 days start->dss_admin daily_monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding (Calculate DAI) dss_admin->daily_monitoring endpoint Endpoint: Day 7 daily_monitoring->endpoint euthanasia Euthanize mice and collect colon tissue endpoint->euthanasia analysis Efficacy Analysis euthanasia->analysis colon_length Measure Colon Length analysis->colon_length histology Histological Scoring (H&E) analysis->histology mpo MPO Activity Assay analysis->mpo LPS_ALI_Workflow start Start: 8-12 week old C57BL/6 mice lps_admin Intratracheal instillation of LPS (1-5 mg/kg) start->lps_admin incubation Incubation Period (24-72 hours) lps_admin->incubation endpoint Endpoint: 24-72h post-LPS incubation->endpoint euthanasia Euthanize mice endpoint->euthanasia sample_collection Sample Collection: - Bronchoalveolar Lavage (BAL) fluid - Lung tissue euthanasia->sample_collection analysis Efficacy Analysis sample_collection->analysis bal_analysis BAL Fluid Analysis: - Total & Differential Cell Count - Total Protein - Cytokine Levels analysis->bal_analysis histology Lung Histology (H&E) analysis->histology wd_ratio Lung Wet-to-Dry Ratio analysis->wd_ratio

References

Independent Validation of P2Y14R Antagonist PPTN: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the well-characterized P2Y14 receptor (P2Y14R) antagonist, PPTN (designated here as Antagonist 2), with several alternative antagonists. The data presented is based on published independent validation studies, offering a comprehensive overview of their relative performance. This document includes quantitative data summaries, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows to support informed decisions in research and drug development.

The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant target in inflammatory and neuropathic pain pathways. The development of potent and selective antagonists is crucial for advancing our understanding of P2Y14R-mediated signaling and for the development of novel therapeutics.

Comparative Efficacy of P2Y14R Antagonists

The following tables summarize the in vitro potency and in vivo efficacy of PPTN and a selection of alternative P2Y14R antagonists from different structural classes. This data has been compiled from various independent research publications.

Table 1: In Vitro Potency of P2Y14R Antagonists

AntagonistChemical ClassAssay TypePotency (IC50/K_B_)Key Advantages
PPTN (Antagonist 2) 2-Naphthoic Acid DerivativecAMP InhibitionK_B_ = 434 pM[1][2]High potency and selectivity
Compound 16c 3-Amide Benzoic Acid DerivativecAMP InhibitionIC50 = 1.77 nM[3][4]Comparable potency to PPTN with improved solubility and metabolic stability[3][4]
Compound 39 4-Amide-thiophene-2-carboxyl DerivativecAMP InhibitionIC50 = 0.40 nM[1]Subnanomolar potency, improved solubility, and oral bioavailability[1]
Compound 25l 3-Sulfonamido Benzoic Acid DerivativecAMP InhibitionIC50 = 5.6 nM[2]Superior binding affinity to PPTN and favorable pharmacokinetics[2]
Compound 8 Virtual Screening HitcAMP InhibitionIC50 = 2.46 nM[5]Novel chemical scaffold[5]
Compound 18q Dihydropyridopyrimidine DerivativeNot Specified10 nM[6]Good oral bioavailability[6]
PPTN N-acetyl analogue (Cpd 4) 2-Naphthoic Acid DerivativeFluorescent Antagonist Binding-Complete in vivo pain reversal[7][8]
PPTN Triazole analogue (Cpd 7) Phenyl-triazolyl ScaffoldFluorescent Antagonist Binding-Significant in vivo pain reversal (87%)[7][8]

Table 2: In Vivo Efficacy of P2Y14R Antagonists in a Mouse Model of Neuropathic Pain

AntagonistDose (i.p.)Maximal Pain ReversalTime to Max EffectDuration of Action
PPTN (Antagonist 2) 10 µmol/kg100%[7][8]~1 hour[7][8]Up to 3 hours[7]
PPTN N-acetyl analogue (Cpd 4) 10 µmol/kg100%[7][8]1-2 hours[7][8]Up to 5 hours[7]
PPTN Triazole analogue (Cpd 7) 10 µmol/kg87%[7][8]~1 hour[7]Up to 3 hours[7]

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gi/o-coupled GPCR. Upon activation by endogenous ligands such as UDP-glucose, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14R activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38) and the Rho/Rho kinase pathway, which is involved in cytoskeletal rearrangement and cell migration.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP_Glucose UDP-Glucose P2Y14R P2Y14R UDP_Glucose->P2Y14R Gi_o Gi/o P2Y14R->Gi_o Activation MAPK MAPK Pathway (ERK1/2, p38) P2Y14R->MAPK Rho Rho/Rho Kinase Pathway P2Y14R->Rho AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Modulation MAPK->Cellular_Response Rho->Cellular_Response Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation HTS High-Throughput Screening (e.g., Virtual or Assay-based) Hit_ID Hit Identification HTS->Hit_ID Binding_Assay Binding Affinity (Fluorescent Antagonist Assay) Hit_ID->Binding_Assay Functional_Assay Functional Potency (cAMP Inhibition Assay) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. other P2Y Receptors) Functional_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Neuropathic Pain, Inflammation) PK_Studies->Efficacy_Models Lead_Opt Lead Optimization Efficacy_Models->Lead_Opt Candidate Candidate Drug Efficacy_Models->Candidate Lead_Opt->HTS Iterative Improvement

References

A Comparative Analysis of the In Vitro and In Vivo Potency of the P2Y₁₄R Antagonist PPTN-42

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo potency of the P2Y₁₄ receptor (P2Y₁₄R) antagonist, 4-((4-(4-chlorophenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl)carbonyl)benzonitrile, hereafter referred to as PPTN-42. The data presented is compiled from published pharmacological studies to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent.

Introduction to P2Y₁₄R and Antagonist PPTN-42

The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) activated by UDP-sugars, such as UDP-glucose. It is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. P2Y₁₄R is expressed in various immune cells, including neutrophils, monocytes, and lymphocytes, and is implicated in inflammatory responses. Consequently, antagonists of this receptor are of significant interest for the treatment of inflammatory diseases.

PPTN-42 is a potent and selective antagonist of the human P2Y₁₄ receptor. This guide will compare its activity in cell-based assays (in vitro) with its efficacy in animal models of inflammation (in vivo).

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data on the in vitro and in vivo potency of PPTN-42.

Table 1: In Vitro Potency of PPTN-42

Assay TypeCell LineAgonistPotency (IC₅₀)Reference
Calcium MobilizationCHO-K1 cells expressing human P2Y₁₄RUDP-glucose7.8 nM
GTPγS BindingMembranes from CHO-K1 cells expressing human P2Y₁₄RUDP-glucose12.3 nM
ChemotaxisHuman neutrophilsUDP-glucose9.2 nM

Table 2: In Vivo Potency of PPTN-42

Animal ModelEndpointRoute of AdministrationPotency (ED₅₀)Reference
LPS-induced lung inflammation in miceNeutrophil infiltration into BAL fluidOral12 mg/kg
Thioglycollate-induced peritonitis in miceNeutrophil recruitment into the peritoneal cavityIntraperitoneal8 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Calcium Mobilization Assay

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human P2Y₁₄ receptor were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.

  • Assay Procedure: Cells were seeded into 96-well black-walled, clear-bottom plates. After 24 hours, the culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. The cells were then washed, and varying concentrations of PPTN-42 were added. After a 15-minute incubation, the plate was placed in a fluorescence plate reader. The agonist, UDP-glucose, was then added, and the change in fluorescence, indicative of intracellular calcium mobilization, was measured.

  • Data Analysis: The concentration-response curves for the antagonist were generated, and the IC₅₀ values were calculated using a four-parameter logistic equation.

2. In Vivo LPS-Induced Lung Inflammation Model

  • Animals: Male C57BL/6 mice (8-10 weeks old) were used for this study.

  • Procedure: Mice were orally administered with either vehicle or varying doses of PPTN-42. One hour after treatment, the mice were anesthetized, and lipopolysaccharide (LPS) from E. coli was instilled intranasally to induce lung inflammation.

  • Endpoint Measurement: 24 hours after LPS instillation, the mice were euthanized, and bronchoalveolar lavage (BAL) was performed. The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid were determined.

  • Data Analysis: The dose-dependent inhibition of neutrophil infiltration by PPTN-42 was used to calculate the ED₅₀ value.

Visualizations

The following diagrams illustrate the P2Y₁₄R signaling pathway and a typical experimental workflow.

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP_glucose UDP-glucose P2Y14R P2Y14R UDP_glucose->P2Y14R Activates G_protein Gαi/o P2Y14R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Inflammatory_Response Inflammatory Response cAMP->Inflammatory_Response Modulates Experimental_Workflow cluster_in_vitro In Vitro Potency cluster_in_vivo In Vivo Efficacy Cell_Culture Cell Culture (CHO-hP2Y14R) Assay_Prep Assay Preparation (Dye Loading) Cell_Culture->Assay_Prep Antagonist_Incubation Antagonist Incubation (PPTN-42) Assay_Prep->Antagonist_Incubation Agonist_Addition Agonist Addition (UDP-glucose) Antagonist_Incubation->Agonist_Addition Measurement Measurement (Fluorescence) Agonist_Addition->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc Animal_Dosing Animal Dosing (PPTN-42 or Vehicle) Inflammation_Induction Inflammation Induction (LPS Instillation) Animal_Dosing->Inflammation_Induction Sample_Collection Sample Collection (BAL Fluid) Inflammation_Induction->Sample_Collection Cell_Counting Cell Counting (Neutrophils) Sample_Collection->Cell_Counting ED50_Calc ED50 Calculation Cell_Counting->ED50_Calc

A Structural Showdown: P2Y14R Antagonist 2 Versus Other Purinergic Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional nuances of P2Y14R antagonist 2, a potent and selective inhibitor of the P2Y14 receptor, reveals key differentiators when compared to other purinergic receptor ligands. This guide provides a comprehensive comparison, offering researchers and drug development professionals objective data to inform their research and discovery programs.

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of inflammatory and immune disorders. Its activation by UDP-sugars triggers a cascade of signaling events that contribute to inflammatory responses. The development of potent and selective antagonists is therefore of significant interest. This guide focuses on a notable antagonist, referred to as "this compound" or "compound 39," and contextualizes its properties against other well-characterized purinergic receptor ligands.

At a Glance: Comparative Ligand Data

To facilitate a clear comparison, the following table summarizes the binding affinities and functional potencies of this compound and other representative purinergic receptor ligands.

LigandTarget Receptor(s)Ligand TypeBinding Affinity (Ki/IC50/Kb)Functional Potency (EC50/IC50)Key Structural Features
This compound (compound 39) P2Y14RAntagonistIC50: 0.40 nM[1][2]-4-Amide-thiophene-2-carboxyl derivative[1]
PPTN P2Y14RAntagonistKB: 434 pM[3][4]IC50: ~1-4 nM (chemotaxis)[3][4]4,7-disubstituted 2-naphthoic acid derivative[5]
MRS2500 P2Y1RAntagonist--N-methanocarba derivative of 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate
AR-C118925XX P2Y2RAntagonist--Non-nucleotide, potent and selective
MRS2578 P2Y6RAntagonist--Diisothiourea derivative
Cangrelor P2Y12RAntagonist--ATP analogue
UDP-glucose P2Y14RAgonist--Uridine diphosphate sugar

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gi/o-coupled receptor. Upon activation by an agonist such as UDP-glucose, the receptor triggers a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. The receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) pathway. P2Y14R antagonists, like antagonist 2 and PPTN, block the binding of agonists, thereby preventing the initiation of these downstream signaling events.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist UDP-glucose (Agonist) Agonist->P2Y14R Activates Antagonist This compound (Antagonist) Antagonist->P2Y14R Blocks G_protein->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inflammation) PKA->Response Modulates

P2Y14R Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of common assays used to characterize purinergic receptor ligands.

Radioligand Binding Assay (for determining binding affinity)

This assay directly measures the binding of a radiolabeled ligand to its receptor.

  • Membrane Preparation: Cells expressing the target receptor (e.g., CHO or HEK293 cells) are harvested and homogenized to isolate cell membranes.

  • Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled ligand (e.g., [3H]UDP for P2Y14R) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes.

  • Detection: The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Receptor start->prep setup Incubate Membranes with Radioligand & Test Compound prep->setup separate Separate Bound & Free Ligand (Filtration) setup->separate detect Quantify Bound Radioactivity separate->detect analyze Analyze Data (IC50/Ki) detect->analyze end End analyze->end

Radioligand Binding Assay Workflow
cAMP Functional Assay (for Gi-coupled receptors)

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger.

  • Cell Culture: Cells expressing the Gi-coupled receptor of interest are cultured in a multi-well plate.

  • Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • Compound Addition: The test compound (antagonist) is added at various concentrations, followed by the addition of a known receptor agonist.

  • Incubation: The cells are incubated to allow for receptor activation and modulation of cAMP levels.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.

  • Data Analysis: The data are used to generate a dose-response curve, from which the IC50 of the antagonist can be determined.

Calcium Flux Assay (for Gq-coupled receptors)

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

  • Cell Loading: Cells expressing the Gq-coupled receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a flow cytometer.

  • Compound Addition: The test compound (agonist or antagonist) is added to the cells.

  • Signal Detection: Changes in fluorescence, indicating a change in intracellular calcium concentration, are monitored in real-time. For antagonists, a subsequent addition of a known agonist is performed.

  • Data Analysis: The change in fluorescence intensity is used to determine the EC50 for agonists or the IC50 for antagonists.

Structural Comparison and Selectivity

This compound and PPTN share a common feature of being highly potent and selective for the P2Y14 receptor.[1][2][3][4] Their complex chemical structures are distinct from the nucleotide-based structures of many endogenous purinergic receptor agonists (e.g., UDP-glucose) and some antagonists (e.g., cangrelor). This non-nucleotide nature often contributes to better metabolic stability and oral bioavailability, which are desirable properties for therapeutic candidates.

The selectivity of this compound for the P2Y14 receptor over other P2Y receptor subtypes is a critical attribute. Cross-reactivity with other purinergic receptors, such as the ADP-responsive P2Y12 receptor involved in platelet aggregation, could lead to unwanted side effects. The high selectivity of this compound minimizes this risk, making it a valuable tool for specifically probing the function of the P2Y14 receptor in various physiological and pathological processes.

References

Validation of P2Y14R antagonist 2 as a tool compound for neurobiology research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2Y14 receptor (P2Y14R) antagonist 2, commonly known as PPTN, with its analogues. The information presented is supported by experimental data to inform the selection of appropriate tool compounds for neurobiological research.

The P2Y14 receptor, a G protein-coupled receptor (GPCR), has garnered significant interest within the neurobiology community due to its emerging roles in neuroinflammation and neuropathic pain. Activated by UDP-sugars like UDP-glucose, the P2Y14R is implicated in various physiological and pathological processes in the nervous system. The development of selective antagonists is crucial for elucidating its functions and for potential therapeutic applications. This guide focuses on the validation of PPTN (Compound 2) as a key tool compound and compares its performance with other available alternatives.

P2Y14 Receptor Signaling

The P2Y14 receptor primarily couples to the Gi/o family of G proteins.[1] Upon activation by an agonist such as UDP-glucose, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This primary signaling pathway can subsequently influence downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, specifically impacting the phosphorylation of ERK1/2 and p38.[4] This signaling cascade is believed to mediate the receptor's role in cellular processes like chemotaxis.[2][5]

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gi/o P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Activates Gi->AC Inhibits MAPK MAPK Pathway (ERK1/2, p38) Gi->MAPK Modulates Chemotaxis Chemotaxis MAPK->Chemotaxis PPTN PPTN (Antagonist) PPTN->P2Y14R Blocks

Figure 1. P2Y14R signaling pathway and point of antagonist intervention.

Comparative Efficacy of P2Y14R Antagonists

PPTN (Compound 2) is a potent and highly selective antagonist of the P2Y14R.[4][6] Its efficacy has been benchmarked against several analogues, primarily an N-acetyl derivative and a triazole-based compound. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Binding Affinity

The binding affinity of PPTN and its analogues to the human P2Y14 receptor (hP2Y14R) is a key indicator of their potency. These values are typically determined through radioligand or fluorescent antagonist binding assays.

CompoundTypehP2Y14R KB (pM)hP2Y14R IC50 (nM)SelectivityReference
PPTN (Compound 2) Naphthalene derivative434~1-2>10,000-fold over other P2Y receptors[4][6][7]
N-acetyl analogue Naphthalene derivative-~4High[1]
Triazole analogue Phenyl-triazolyl scaffold-~21High[1]
Compound II-3 N-acyl tryptophan derivative-1.2High[8]
In Vivo Efficacy in a Neuropathic Pain Model

The ability of P2Y14R antagonists to reverse mechanical allodynia in a mouse model of chronic neuropathic pain provides crucial validation of their potential as research tools and therapeutic leads.[1]

CompoundDose (intraperitoneal)Peak Pain Reversal (%)Time to Peak Effect (hours)Duration of Significant Effect (hours)Reference
PPTN (Compound 2) 10 µmol/kg1001-2~3[9]
N-acetyl analogue 10 µmol/kg1001-2>5[9]
Triazole analogue 10 µmol/kg871~3[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize P2Y14R antagonists.

Fluorescent Antagonist Binding Assay

This assay determines the binding affinity of unlabelled antagonist compounds by measuring their ability to compete with a fluorescently labelled antagonist for binding to the P2Y14 receptor.

  • Cells: HEK293 or CHO cells stably expressing the human P2Y14 receptor.

  • Reagents:

    • Fluorescently labelled P2Y14 antagonist (e.g., a derivative of PPTN).

    • Test compounds (unlabelled P2Y14R antagonists).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Procedure:

    • Cells are harvested and resuspended in assay buffer.

    • A fixed concentration of the fluorescent antagonist is incubated with varying concentrations of the unlabelled test compound.

    • The cell suspension is added to the antagonist mixture.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The fluorescence of the cell-bound antagonist is measured using a flow cytometer or a fluorescence plate reader.

    • The IC50 value is calculated from the competition curve and used to determine the binding affinity (Ki) of the test compound.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of a P2Y14R antagonist to block the agonist-induced inhibition of adenylyl cyclase.

  • Cells: C6 glioma cells stably expressing the P2Y14R.[2]

  • Reagents:

    • P2Y14R agonist (e.g., UDP-glucose).

    • Test compound (P2Y14R antagonist).

    • Forskolin (to stimulate adenylyl cyclase).

    • cAMP assay kit.

  • Procedure:

    • Cells are pre-incubated with the P2Y14R antagonist at various concentrations.

    • The P2Y14R agonist is added to the cells.

    • Forskolin is added to stimulate cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available assay kit.

    • The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency (IC50 or KB).[2]

Chemotaxis Assay

This assay assesses the ability of a P2Y14R antagonist to block the migration of cells towards a chemoattractant (a P2Y14R agonist).

  • Cells: Differentiated HL-60 human promyelocytic leukemia cells.[2][10]

  • Reagents:

    • Chemoattractant (e.g., UDP-glucose).

    • Test compound (P2Y14R antagonist).

    • Assay medium (e.g., RPMI with low serum).

  • Procedure:

    • HL-60 cells are differentiated into a neutrophil-like phenotype.

    • A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used.

    • The chemoattractant is placed in the lower chamber.

    • The differentiated HL-60 cells, pre-incubated with the antagonist, are placed in the upper chamber.

    • The plate is incubated to allow cell migration through the membrane.

    • The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

    • The inhibition of chemotaxis by the antagonist is determined.[2]

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Analysis Differentiate Differentiate HL-60 cells Preincubate Pre-incubate cells with PPTN or vehicle Differentiate->Preincubate Add_Cells Add cells to upper chamber Preincubate->Add_Cells Add_Agonist Add UDP-Glucose to lower chamber Incubate Incubate to allow migration Add_Cells->Incubate Quantify Quantify migrated cells in lower chamber Incubate->Quantify Compare Compare PPTN-treated vs. vehicle Quantify->Compare

Figure 2. Experimental workflow for the chemotaxis assay.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

This model is used to evaluate the analgesic effects of P2Y14R antagonists in a setting of chronic nerve pain.

  • Animals: Mice.

  • Procedure:

    • Surgery: The sciatic nerve of one hind limb is loosely ligated to induce a chronic constriction injury (CCI), leading to the development of mechanical allodynia (pain in response to a non-painful stimulus).

    • Drug Administration: After a period for pain development (e.g., 7 days), the P2Y14R antagonist is administered, typically via intraperitoneal injection.[4][9]

    • Behavioral Testing: Mechanical allodynia is assessed at various time points after drug administration using von Frey filaments. The paw withdrawal threshold is measured.

    • Data Analysis: The percentage reversal of allodynia is calculated by comparing the post-drug withdrawal threshold to the pre-drug and baseline (pre-surgery) thresholds.

Conclusion

PPTN (Compound 2) stands out as a highly potent and selective P2Y14R antagonist, making it an invaluable tool for neurobiology research.[2][4] Its ability to effectively block P2Y14R signaling in vitro and demonstrate significant efficacy in an in vivo model of neuropathic pain validates its use for investigating the physiological and pathological roles of this receptor in the nervous system.[9] While newer analogues, such as the N-acetyl derivative, may offer advantages in terms of duration of action, and others like N-acyl tryptophan derivatives show promise with improved physicochemical properties, PPTN remains a foundational tool compound for the field.[8][9] The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of P2Y14R antagonists in neurobiology.

References

Assessing the long-term efficacy and safety of P2Y14R antagonist 2 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical efficacy of P2Y14 receptor antagonists, with a focus on "P2Y14R antagonist 2" and other notable alternatives. The information presented is based on available experimental data from animal models of inflammatory and neuropathic pain conditions.

Introduction to P2Y14 Receptor Antagonism

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising therapeutic target for a variety of inflammatory diseases.[1][2] Its activation is linked to pro-inflammatory signaling pathways, making its antagonism a compelling strategy for therapeutic intervention.[3] This guide focuses on the comparative preclinical data of emerging P2Y14R antagonists.

Comparative Efficacy of P2Y14R Antagonists

Direct long-term comparative efficacy and safety studies for P2Y14R antagonists are limited in publicly available literature. The following tables summarize the available data from short-term preclinical studies.

Table 1: In Vitro Potency of P2Y14R Antagonists

CompoundAlias(es)IC50 (nM)Target SpeciesReference
This compoundCompound 39, II-30.40 - 1.2Not Specified[4]
P2Y14R antagonist 1Compound I-170.6Not Specified[5][6]
PPTNCompound 12.0Human[4]

Table 2: Preclinical Efficacy in Animal Models

CompoundAnimal ModelKey Efficacy EndpointsDuration of EffectReference
This compound LPS-induced Acute Lung Injury (Mouse)Alleviation of pathological progression, inhibition of NLRP3 inflammasome activation, reduced release of inflammatory factors.Acute[7]
DSS-induced Colitis (Mouse)Rectally administered; showed anti-inflammatory activity.7 days
P2Y14R antagonist 1 MSU-induced Acute Gouty Arthritis (Mouse)Reduced paw swelling, decreased production of pro-inflammatory cytokines (IL-1β, IL-6, IL-18), inhibited inflammatory cell infiltration, suppressed NLRP3 increase.Acute[5][6]
PPTN & Analogues Chronic Constriction Injury (Neuropathic Pain, Mouse)Reversal of mechano-allodynia. Compound 1 (PPTN) and compound 4 achieved complete pain reversal.Up to 5 hours[1]

Signaling Pathways and Experimental Workflows

P2Y14 Receptor Signaling Pathway

Activation of the Gi-coupled P2Y14 receptor by ligands such as UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Downstream of this, the P2Y14 receptor can also activate the MAPK/ERK and STAT1 signaling pathways, contributing to inflammatory responses.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gαi P2Y14R->Gi activates MAPK MAPK/ERK Pathway P2Y14R->MAPK STAT1 STAT1 Pathway P2Y14R->STAT1 AC Adenylyl Cyclase cAMP ↓ cAMP UDP_glucose UDP-glucose UDP_glucose->P2Y14R Gi->AC inhibits Inflammation Inflammatory Response MAPK->Inflammation STAT1->Inflammation

Caption: P2Y14 Receptor Signaling Cascade.

Generalized Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for assessing the efficacy of a P2Y14R antagonist in a preclinical animal model of chronic inflammation or neuropathic pain.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Induction Induce Disease Model (e.g., DSS Colitis or CCI) Treatment Administer P2Y14R Antagonist or Vehicle Control Induction->Treatment Behavioral Behavioral Testing (e.g., von Frey for pain) Treatment->Behavioral Clinical Clinical Scoring (e.g., Disease Activity Index for colitis) Treatment->Clinical Biomarker Biomarker Analysis (e.g., Cytokine levels, Histopathology) Treatment->Biomarker

Caption: Preclinical Efficacy Assessment Workflow.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Chronic Colitis in Mice

This model is widely used to mimic human ulcerative colitis.

  • Animals: 8-12 week old C57BL/6 mice are commonly used.

  • Induction of Chronic Colitis: Chronic colitis is induced by cyclical administration of DSS. A typical cycle involves providing mice with drinking water containing 1.5-3% (w/v) DSS (molecular weight 36-50 kDa) for 5-7 days, followed by a recovery period of 10-16 days with regular drinking water. This cycle is repeated 3-4 times to establish chronic inflammation.[9]

  • Antagonist Administration: "this compound" has been administered rectally. Other routes such as oral gavage or intraperitoneal injection would be appropriate depending on the compound's formulation and pharmacokinetic properties. Dosing would occur daily or as determined by the compound's half-life, throughout the study period.

  • Efficacy Parameters:

    • Disease Activity Index (DAI): Calculated based on daily monitoring of body weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: Measured at the end of the study as a marker of inflammation (shorter colon indicates more severe inflammation).

    • Histopathology: Colonic tissues are collected, fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, tissue damage, and immune cell infiltration.

    • Cytokine Analysis: Pro-inflammatory cytokine levels (e.g., IL-1β, IL-6, TNF-α) in colonic tissue or serum are quantified by ELISA or other immunoassays.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This surgical model is used to induce peripheral nerve injury and subsequent neuropathic pain behaviors.

  • Animals: Adult male ICR or C57BL/6 mice are often used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, 3-4 loose ligatures of chromic gut or silk suture are tied around the nerve at approximately 1 mm intervals. The muscle and skin are then closed.[10][11][12]

  • Antagonist Administration: P2Y14R antagonists have been administered via intraperitoneal (i.p.) injection. The timing of administration can be before or after the development of pain hypersensitivity (typically assessed from day 7 post-surgery).

  • Efficacy Parameters:

    • Mechanical Allodynia: The paw withdrawal threshold in response to a non-painful mechanical stimulus is measured using von Frey filaments. A decrease in the withdrawal threshold indicates allodynia. Testing is performed at baseline and at various time points after antagonist administration.[10]

    • Thermal Hyperalgesia: The latency to paw withdrawal from a thermal stimulus (e.g., radiant heat) can also be assessed.

    • Spontaneous Pain Behaviors: Behaviors such as guarding, excessive licking, and autotomy of the affected paw can be observed and scored.

Conclusion

"this compound" and other novel P2Y14R antagonists demonstrate significant potential in preclinical models of inflammation and neuropathic pain. Based on the limited available data, "this compound" appears to be a highly potent candidate with promising anti-inflammatory properties. However, a comprehensive understanding of its long-term efficacy and safety, particularly in direct comparison to other antagonists like PPTN, requires further investigation through dedicated chronic studies. The experimental protocols outlined in this guide provide a framework for conducting such pivotal preclinical assessments.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for P2Y14R Antagonist 2

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental protection. For researchers and scientists in drug development, adherence to proper waste management protocols for novel compounds such as P2Y14R antagonist 2 is critical. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with institutional and regulatory standards.

While specific safety data sheets (SDS) for every novel compound may not be readily available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.[1][2][3][4] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[4]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including a laboratory coat, safety glasses, and chemical-resistant gloves. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.

Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first and most critical steps to prevent accidental chemical reactions and ensure proper disposal.[2][3][5]

  • Treat as Hazardous: Until confirmed otherwise, all waste containing this compound should be treated as hazardous chemical waste.[4]

  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like weighing paper, gloves, and pipette tips, in a designated, leak-proof solid waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[5] For instance, halogenated and non-halogenated solvents should generally be kept separate.[5]

  • Sharps Waste: Any needles or syringes contaminated with this compound must be disposed of in a designated sharps container.[4]

Waste Storage and Labeling

Proper storage and clear labeling of waste containers are essential for safety and regulatory compliance.

  • Container Condition: Waste containers must be in good condition, free of leaks, and made of a material compatible with the chemical waste.[2][6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration, and the date the waste was first added.[2][4] Chemical formulas or abbreviations are not acceptable.[2]

  • Closure: Keep waste containers securely closed except when adding waste.[1][2]

  • Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment to prevent spills.[1]

The following table summarizes key quantitative parameters for the storage of chemical waste in a laboratory setting.

ParameterGuidelineSource
Maximum Hazardous Waste Volume per Lab10 gallons[1]
Maximum Reactive Acutely Hazardous Waste1 quart[5]
Container HeadroomAt least one-inch[6]
Removal of Full ContainersWithin three days[6]
Maximum Storage of Partially Filled ContainersUp to one year[6]

Experimental Protocol for Disposal

The following protocols provide a step-by-step guide for the disposal of this compound in various forms.

Disposal of Solid this compound and Contaminated Materials:

  • Collection: Place all solid waste, including unused compound and contaminated disposables (e.g., gloves, weighing boats), into a designated solid hazardous waste container.

  • Labeling: Ensure the container is accurately labeled as described above.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[6]

  • Pickup Request: Once the container is full, or before the one-year accumulation limit is reached, request a waste pickup from your institution's EHS department.[1][6]

Disposal of Liquid Waste Containing this compound:

  • Collection: Pour all liquid waste containing this compound into a designated, compatible liquid hazardous waste container.

  • Segregation: Do not mix with other waste streams. For example, keep aqueous solutions separate from organic solvent solutions.[5]

  • Labeling and Storage: Label and store the container with the cap securely fastened and within secondary containment.

  • Pickup Request: Arrange for EHS to collect the full container.

Disposal of Empty this compound Containers:

  • Rinsing: If the container held a toxic or poisonous chemical, it must be triple-rinsed with an appropriate solvent capable of removing the chemical.[2][3] The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses with water can typically be disposed of down the drain, but confirm this with your EHS department.

  • Defacing Labels: Completely remove or deface the original chemical label.[1][3]

  • Final Disposal: After triple-rinsing and air-drying, the container may be disposed of in the regular trash or designated glass disposal, as per institutional guidelines.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A Identify Waste (this compound) B Solid Waste? A->B C Liquid Waste? B->C No E Collect in Labeled Solid Waste Container B->E Yes D Contaminated Labware? C->D No F Collect in Labeled Liquid Waste Container C->F Yes D->A No G Sharps? D->G Yes J Store in Designated Satellite Accumulation Area E->J F->J H Dispose in Sharps Container G->H Yes I Decontaminate or Dispose as Solid Waste G->I No H->J I->J K Request EHS Pickup J->K

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Essential Safety and Logistical Information for Handling P2Y14R Antagonist 2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling P2Y14R antagonist 2. The information is intended to be a primary resource for laboratory safety and chemical handling, ensuring the safe and effective use of this potent and selective research compound.

Compound Information

Identifier Value
Compound Name This compound (compound 39)[1]
Biological Activity Potent, selective, and orally active P2Y14 receptor antagonist with anti-inflammatory properties.[1]
Primary Research Area Inflammatory conditions such as colitis.[1]
Appearance White to off-white solid.[1]
CAS Number 2989271-65-8[1]
Molecular Formula C21H15FN2O4S[1]
SMILES O=C(C1=CC(NC(C2=CC=C(C=C2)C)=O)=C(S1)OC3=NC=C(C=C3)F)O[1]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound as a bioactive small molecule, a comprehensive approach to personal protective equipment is mandatory. The following table outlines the recommended PPE levels for handling this compound.

Protection Level Equipment When to Use
Level D (Minimum) - Lab coat- Safety glasses with side shields- Nitrile glovesHandling sealed containers; general laboratory work where direct exposure is not anticipated.
Level C (Enhanced) - Disposable lab coat or gown- Chemical splash goggles- Double-gloving with nitrile gloves- Face shield (if splash hazard exists)Weighing and preparing stock solutions; performing dilutions; any procedure with a potential for generating aerosols or splashes.
Level B (High-Level) - Chemical-resistant suit or coveralls- Full-face respirator with appropriate cartridges- Inner and outer chemical-resistant gloves- Chemical-resistant bootsHandling large quantities of the powder; cleaning up significant spills; situations with high potential for aerosolization and exposure.[2][3]

For most routine laboratory procedures involving milligram quantities, Level C protection is recommended as a standard.

Operational Plan: Handling and Storage

Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Use a microbalance within the fume hood. Handle the solid compound with appropriate spatulas and weighing paper. Avoid creating dust.

  • Solubilization: this compound is soluble in DMSO.[4] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term stability.[4] For short-term use, solutions can be stored at 4°C for up to two weeks, depending on stability studies.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Disposal Plan

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, weighing paper, and pipette tips, should be collected in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous chemical waste container. Do not pour down the drain.

  • Decontamination: Decontaminate surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gi alpha subunit.[5] Its activation by endogenous ligands such as UDP-glucose initiates several downstream signaling cascades. Antagonists, like this compound, block these effects.

P2Y14R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits RhoA RhoA G_protein->RhoA Activates MAPK MAPK (ERK1/2) G_protein->MAPK Activates PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Chemotaxis Chemotaxis RhoA->Chemotaxis Inflammation Inflammatory Response MAPK->Inflammation Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Ca_mobilization->Inflammation Ligand UDP-Glucose (Agonist) Ligand->P2Y14R Activates Antagonist This compound Antagonist->P2Y14R Blocks ATP ATP ATP->cAMP Converts

Caption: P2Y14R signaling pathway and point of antagonist inhibition.

Experimental Protocols

In Vitro P2Y14R Antagonist Activity Assay (Calcium Mobilization)

This protocol outlines a general procedure for determining the inhibitory activity of this compound by measuring its effect on agonist-induced calcium mobilization in a cell line expressing the human P2Y14 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y14 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (10 mM in DMSO).

  • P2Y14R agonist (e.g., UDP-glucose) stock solution.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Plating: Seed the P2Y14R-expressing cells into 96-well plates at an appropriate density and incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

  • Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer) to the wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence. Inject the P2Y14R agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the inhibitory effect of the antagonist by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist. Calculate the IC50 value of the antagonist.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells Plate P2Y14R-expressing cells in 96-well plate load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_antagonist Pre-incubate with This compound load_dye->add_antagonist read_plate Measure fluorescence and inject P2Y14R agonist add_antagonist->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data

Caption: General workflow for an in vitro calcium mobilization assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.